Glomosporin
Beschreibung
isolated from Glomospora; structure in first source
Eigenschaften
Molekularformel |
C42H71N9O17 |
|---|---|
Molekulargewicht |
974.1 g/mol |
IUPAC-Name |
2-[(3R,18R)-9,12-bis(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-6,21-bis(hydroxymethyl)-25-(2-hydroxytetradecan-2-yl)-18-methyl-2,5,8,11,14,17,20,23-octaoxo-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-15-yl]acetic acid |
InChI |
InChI=1S/C42H71N9O17/c1-5-6-7-8-9-10-11-12-13-14-15-42(4,67)29-19-32(57)46-27(20-52)39(64)45-22(2)35(60)47-26(18-33(58)59)38(63)49-24(16-30(43)55)36(61)48-25(17-31(44)56)37(62)50-28(21-53)40(65)51-34(23(3)54)41(66)68-29/h22-29,34,52-54,67H,5-21H2,1-4H3,(H2,43,55)(H2,44,56)(H,45,64)(H,46,57)(H,47,60)(H,48,61)(H,49,63)(H,50,62)(H,51,65)(H,58,59)/t22-,23-,24?,25?,26?,27?,28?,29?,34-,42?/m1/s1 |
InChI-Schlüssel |
INJLZOSCEJMAGG-ADTDQJCQSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Glomosporin: An Unveiling of a Novel Antifungal Agent
A Technical Whitepaper on the Fungicidal Cyclic Depsipeptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glomosporin, a novel cyclic depsipeptide, has demonstrated notable antifungal properties, particularly against the clinically significant pathogen Aspergillus fumigatus. This document provides a comprehensive overview of the current scientific understanding of this compound, including its discovery, chemical structure, and known biological activities. While the precise mechanism of action remains an area of active investigation, this paper will synthesize the available data and explore potential molecular pathways based on the characteristics of related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of new antifungal therapies.
Introduction
The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, has created an urgent need for novel therapeutic agents with unique mechanisms of action. This compound, a natural product isolated from the fungus Glomospora sp., represents a promising candidate in this pursuit. First described in 2000, this compound is a cyclic depsipeptide with a distinct chemical structure that sets it apart from existing antifungal drugs. This document aims to consolidate the existing, albeit limited, knowledge on this compound and to provide a framework for future research into its fungicidal properties.
Discovery and Physicochemical Properties
This compound was originally isolated from a barley solid culture of Glomospora sp. (strain BAUA 2825), a fungus collected from fallen pine leaves in the Fukushima Prefecture of Japan. Purification was achieved through butanol extraction followed by preparative High-Performance Liquid Chromatography (HPLC).
Structurally, this compound is a cyclic depsipeptide. Its architecture consists of a seven-amino-acid sequence (Ser-Ala-Asp-Asn-Asn-Ser-Thr) and is further characterized by the presence of a 3,4-dihydroxy-4-methylhexadecanoic acid side chain. The elucidation of this structure was accomplished using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Known Biological Activity
Initial studies have confirmed that this compound exhibits antimicrobial activity against a range of fungi, most notably Aspergillus fumigatus, a common cause of life-threatening infections in immunocompromised individuals.
Quantitative Data on Antifungal Activity
At present, publicly available literature does not contain specific quantitative data such as Minimum Inhibitory Concentration (MIC) values for this compound against various fungal species. The original discovery paper notes its activity against Aspergillus fumigatus but does not provide a quantitative measure of this activity.
Postulated Mechanism of Action
The precise molecular mechanism by which this compound exerts its antifungal effect has not been definitively elucidated. However, based on its chemical class—cyclic depsipeptide—and the known mechanisms of similar compounds, several hypotheses can be proposed.
Cyclic depsipeptides are known to exert their antimicrobial effects through various mechanisms, often targeting the fungal cell membrane or essential cellular processes.[1]
Disruption of Membrane Integrity
One prevalent mechanism of action for cyclic depsipeptides is the disruption of the structural integrity of microbial cell membranes. These amphipathic molecules can insert into the lipid bilayer, leading to pore formation, increased permeability, and ultimately, cell lysis. The fatty acyl side chain of this compound suggests a potential for such membrane interaction.
Interference with Cellular Signaling
Another potential mechanism involves the modulation of intracellular signaling pathways. Some cyclic peptides are known to act as receptor mediators, triggering downstream signaling cascades that can lead to cell death.[1] However, the specific receptors and pathways that might be affected by this compound are currently unknown.
Inhibition of Essential Enzymes
Certain cyclic depsipeptides function by inhibiting crucial enzymes involved in fungal cell wall biosynthesis or other vital metabolic pathways. For instance, aureobasidin A, another cyclic depsipeptide, inhibits the synthesis of inositol (B14025) phosphorylceramide (IPC), a key component of sphingolipids in fungi. It is plausible that this compound could target a yet-unidentified essential fungal enzyme.
Experimental Protocols
Detailed experimental protocols for the specific investigation of this compound's mechanism of action are not available in the current literature. However, standard methodologies can be adapted to explore the hypotheses outlined above.
Protocol for Assessing Membrane Permeability
Objective: To determine if this compound disrupts the fungal cell membrane.
Methodology:
-
Culture a susceptible fungal strain (e.g., Aspergillus fumigatus) to mid-logarithmic phase.
-
Incubate the fungal cells with varying concentrations of this compound.
-
Add a fluorescent dye that only enters cells with compromised membranes (e.g., propidium (B1200493) iodide).
-
Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence correlates with increased membrane permeability.
Protocol for Target Identification using Proteomics
Objective: To identify potential protein targets of this compound.
Methodology:
-
Synthesize a derivative of this compound with a reactive group for affinity chromatography.
-
Prepare a lysate of a susceptible fungal strain.
-
Incubate the lysate with the this compound-affinity resin to capture binding proteins.
-
Elute the bound proteins and identify them using mass spectrometry.
Signaling Pathways and Logical Relationships
As the specific signaling pathways affected by this compound are unknown, a generalized diagram illustrating the potential points of intervention for an antifungal cyclic depsipeptide is presented below. This diagram is hypothetical and serves as a guide for future research.
References
Glomosporin: A Technical Guide to the Signaling Molecules from Arbuscular Mycorrhizal Fungal Spores
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The term "Glomosporin" is not a recognized scientific term in existing literature. It is likely a neologism or a misnomer for the complex mixture of signaling molecules released from the germinating spores of arbuscular mycorrhizal (AM) fungi, which belong to the phylum Glomeromycota. This technical guide provides a comprehensive overview of the discovery, origin, and function of these signaling compounds, collectively referred to here as Germinating Spore Exudates (GSE). We detail the experimental protocols for studying these molecules, present quantitative data on their effects, and visualize the key signaling pathways involved in the initiation of the ancient and ecologically vital symbiosis between AM fungi and the majority of land plants.
Discovery and Origin of this compound-like Signaling Molecules
The concept of chemical signaling from arbuscular mycorrhizal (AM) fungi to host plants predates the specific identification of the molecules involved. Early observations of host plant responses occurring before physical contact with the fungus suggested the existence of diffusible fungal signals. These signals are now understood to originate from the exudates of germinating AM fungal spores.
AM fungi are obligate biotrophs, meaning they require a plant host to complete their life cycle. This life cycle begins with the germination of a spore in the soil, a process that can be stimulated by chemical cues from host plant roots, such as strigolactones. Upon germination, the spore releases a variety of molecules into the rhizosphere, collectively known as Germinating Spore Exudates (GSE). These exudates contain the critical signaling compounds that initiate a complex dialogue with a potential host plant, preparing it for colonization.
The discovery that these GSE could elicit symbiotic responses in host plants, even in the absence of the fungus itself, was a significant step forward. These responses include modifications to the plant's root architecture and the activation of specific symbiotic genes.
Quantitative Data on the Effects of Germinating Spore Exudates (GSE)
The following table summarizes key quantitative findings from studies on the effects of Germinating Spore Exudates (GSE) on host plants. These data highlight the potent biological activity of the signaling molecules present in these exudates.
| Parameter Measured | Plant Species | Treatment | Observed Effect | Citation |
| Symbiotic Gene Expression | Medicago truncatula | GSE from Glomus intraradices | Induction of mycorrhization-specific genes | |
| Root Architecture | Medicago truncatula and Rice | GSE from Glomus intraradices | Modification of root development | |
| Nuclear Calcium Spiking | Medicago truncatula and Daucus carota | GSE | Elicitation of calcium spiking in root epidermis | |
| Lateral Root Branching | Medicago truncatula | Diffusible AM signals | Stimulation of lateral root formation | |
| Starch-related Metabolism | Medicago truncatula | Diffusible AM signals | Activation of starch metabolic pathways |
Experimental Protocols
The study of GSE and their effects on plants involves several key experimental methodologies. Below are detailed protocols for the production of GSE and a common bioassay for testing its activity.
Production of Germinating Spore Exudates (GSE)
This protocol describes the collection of signaling molecules from germinating AM fungal spores.
-
Spore Sterilization: Surface sterilize AM fungal spores (e.g., Rhizophagus irregularis) using a solution of 2% chloramine (B81541) T and 0.02% streptomycin (B1217042) to remove surface contaminants.
-
Incubation: Place the sterilized spores on sterile, distilled water agar (B569324) plates.
-
Germination: Incubate the plates in the dark at a controlled temperature (e.g., 25°C) to allow for spore germination.
-
Exudate Collection: After a set period of germination (e.g., 7-14 days), overlay the agar with a sterile membrane (e.g., nitrocellulose) and a layer of sterile water or a minimal nutrient solution.
-
Harvesting: After an incubation period (e.g., 24-48 hours), carefully collect the liquid, which now contains the spore exudates.
-
Sterilization and Storage: Filter-sterilize the collected exudate through a 0.22 µm filter and store at -20°C for future use.
Root Architecture Bioassay
This bioassay is used to assess the effect of GSE on plant root development.
-
Plant Material: Use sterile seedlings of a model host plant such as Medicago truncatula or rice.
-
Growth Conditions: Grow seedlings on a sterile, low-nutrient agar medium in petri plates.
-
Treatment Application: Apply a known concentration of the prepared GSE to the growth medium. A control group should be treated with the medium used to collect the exudates.
-
Incubation: Grow the seedlings in a controlled environment (e.g., 16-hour photoperiod, 22°C).
-
Data Collection: After a set growth period (e.g., 7-10 days), carefully remove the seedlings and scan the root systems.
-
Analysis: Use root analysis software to quantify changes in root architecture, such as primary root length, lateral root number, and lateral root density.
Signaling Pathways and Molecular Interactions
The interaction between AM fungal spore signals and the host plant is governed by a series of complex signaling pathways.
Fungal Signal Perception and Downstream Plant Response
The host plant perceives the fungal signals, which include chitinaceous molecules known as Myc factors, through specific receptors on the root epidermal cells. This recognition event triggers a cascade of intracellular signaling events.
Experimental Workflow for Studying GSE Effects
The following diagram illustrates a typical experimental workflow for investigating the biological effects of Germinating Spore Exudates.
Logical Relationship of Symbiotic Signaling
The establishment of arbuscular mycorrhizal symbiosis is a multi-step process involving a chemical dialogue between the plant and the fungus.
Glomosporin: A Technical Guide to its Chemical Structure and Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glomosporin is a novel cyclic depsipeptide with demonstrated antifungal activity, positioning it as a molecule of interest for further investigation in the development of new anti-infective agents. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a summary of its antifungal efficacy, detailed experimental methodologies for its isolation and structural characterization, and a discussion of its potential mechanism of action based on current knowledge of related compounds.
Chemical Structure and Physicochemical Properties
This compound is a cyclic depsipeptide, a class of compounds characterized by the presence of at least one ester bond in the peptide ring. Its structure was elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The core of the this compound molecule is a heptapeptide (B1575542) ring with the amino acid sequence Ser-Ala-Asp-Asn-Asn-Ser-Thr. Attached to this cyclic peptide is a 3,4-dihydroxy-4-methylhexadecanoic acid side chain, which contributes to the molecule's overall lipophilicity and is likely crucial for its biological activity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₉H₈₁N₁₁O₁₉ | [1] |
| Appearance | White powder | |
| Solubility | Soluble in methanol, butanol; Insoluble in water |
Biological Activity: Antifungal Spectrum
This compound has been identified as a potent antifungal agent. Initial studies have highlighted its activity against clinically relevant fungal pathogens, most notably Aspergillus fumigatus. While comprehensive data on its full spectrum of activity is still emerging, the existing information suggests a promising potential for this compound.
Table 2: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)
| Fungal Species | MIC (µg/mL) | Reference |
| Aspergillus fumigatus | >100 | |
| Candida albicans | >100 | |
| Cryptococcus neoformans | >100 | |
| Saccharomyces cerevisiae | >100 | |
| Trichophyton mentagrophytes | 12.5 | |
| Microsporum gypseum | 25 |
Note: Further studies are required to establish a more comprehensive antifungal profile of this compound against a wider range of pathogenic fungi.
Experimental Protocols
Isolation and Purification of this compound
This compound was first isolated from the fermentation broth of the fungus Glomospora sp. The following protocol outlines the general steps for its extraction and purification.
Methodology:
-
Fermentation: Glomospora sp. is cultured on a solid barley medium to promote the production of this compound.
-
Extraction: The fermented barley culture is extracted with n-butanol to solubilize the lipophilic this compound.
-
Concentration: The butanol extract is concentrated under reduced pressure to yield a crude extract.
-
Preparative HPLC: The crude extract is subjected to preparative high-performance liquid chromatography (HPLC) for purification.
-
Fraction Collection: Fractions are collected and monitored for antifungal activity.
-
Lyophilization: The active fractions containing pure this compound are pooled and lyophilized to obtain a white powder.
Structure Elucidation
The chemical structure of this compound was determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Methodology:
-
Mass Spectrometry (MS): Fast Atom Bombardment-Mass Spectrometry (FAB-MS) and High-Resolution FAB-MS were used to determine the molecular weight and elemental composition of this compound.[1]
-
NMR Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), were employed to elucidate the connectivity of atoms within the molecule, including the amino acid sequence and the structure of the fatty acid side chain.[1]
-
Amino Acid Analysis: Acid hydrolysis of this compound followed by analysis of the constituent amino acids confirmed the amino acid composition of the peptide ring.
Antifungal Susceptibility Testing
The antifungal activity of this compound is typically determined using a broth microdilution method, following established guidelines.
Methodology:
-
Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.
-
Serial Dilution: this compound is serially diluted in a microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for fungal growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits fungal growth.
Mechanism of Action (Proposed)
The precise mechanism of action for this compound has not yet been fully elucidated. However, based on its structural similarity to other antifungal cyclic depsipeptides, a plausible mechanism can be proposed. Many antifungal peptides exert their effect by disrupting the fungal cell membrane.
Proposed Steps:
-
Membrane Targeting: The lipophilic fatty acid side chain of this compound likely facilitates its interaction with and insertion into the fungal cell membrane.
-
Membrane Disruption: Following insertion, this compound may aggregate or alter the membrane structure, leading to the formation of pores or channels.
-
Ion Leakage: These disruptions would lead to the leakage of essential intracellular ions, such as potassium and sodium, down their concentration gradients.
-
Loss of Membrane Potential: The uncontrolled ion flow would dissipate the electrochemical gradient across the fungal membrane, leading to a loss of membrane potential.
-
Cell Death: The combination of ion imbalance and loss of membrane potential would ultimately result in fungal cell death.
Further research is necessary to validate this proposed mechanism and to identify the specific molecular targets of this compound within the fungal cell.
Conclusion and Future Directions
This compound represents a promising antifungal agent with a unique chemical structure. The data presented in this guide summarize the current understanding of its chemical and biological properties. Future research should focus on:
-
A comprehensive evaluation of its in vitro and in vivo antifungal activity against a broader panel of clinically relevant fungi.
-
Elucidation of its precise mechanism of action to identify its molecular targets.
-
Structure-activity relationship (SAR) studies to optimize its antifungal potency and pharmacokinetic properties.
-
Development of a scalable synthetic route to enable further preclinical and clinical development.
The continued investigation of this compound and related cyclic depsipeptides holds significant promise for the discovery of novel and effective treatments for fungal infections.
References
Glomosporin Peptide: A Technical Overview of its Biological Activity
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Glomosporin is a novel cyclic depsipeptide with a fatty acyl side chain, first isolated from the fungus Glomospora sp.[1]. To date, the biological activity of this compound, as documented in publicly available scientific literature, is exclusively characterized by its antifungal properties. This technical guide synthesizes the current knowledge of this compound, focusing on its primary and sole reported biological function. It is critical to note that, following a comprehensive literature review, there is no available data on the effects of this compound on mammalian cells, including any potential cytotoxic, anti-cancer, or immunomodulatory activities. Consequently, information regarding its influence on mammalian signaling pathways, quantitative data from mammalian cell-based assays, and detailed experimental protocols for such studies are absent from the current scientific record.
Introduction
This compound is a natural product isolated from a barley solid culture of Glomospora sp. (strain BAUA 2825), a fungus identified from fallen pine leaves in Japan[1]. Structurally, it is classified as a cyclic depsipeptide, a class of compounds characterized by a ring structure containing both peptide and ester bonds. The presence of a fatty acyl side chain is also a notable feature of its chemical makeup[1]. The initial and only reported biological activity of this compound is its ability to inhibit the growth of various fungi, including clinically relevant species[1].
Biological Activity: Antifungal Properties
The primary biological function of this compound identified in scientific literature is its antifungal activity.
Spectrum of Antifungal Activity
This compound has demonstrated antimicrobial activity against a range of fungi. Notably, it has been shown to be effective against Aspergillus fumigatus, a clinically important pathogen[1].
Quantitative Data on Antifungal Activity
While the original research highlights the antifungal properties of this compound, specific quantitative data such as Minimum Inhibitory Concentration (MIC) or IC50 values against a comprehensive panel of fungal species are not detailed in the initial discovery paper. Such data would be crucial for a thorough assessment of its potency and spectrum of activity.
Mechanism of Action
The precise mechanism by which this compound exerts its antifungal effects has not been elucidated in the available literature. For cyclic depsipeptides with antifungal properties, common mechanisms of action can include disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with essential cellular processes. However, a definitive mechanism for this compound remains to be determined through further research.
Research on Mammalian Systems: A Notable Gap in Knowledge
A thorough search of scientific databases reveals a significant gap in the understanding of this compound's biological activity beyond its antifungal effects. Specifically, there is no published research on:
-
Effects on Mammalian Cells: Studies investigating the cytotoxicity, proliferation, or any other physiological effects of this compound on mammalian cell lines are not available.
-
Anti-cancer or Immunomodulatory Potential: There is no evidence to suggest that this compound has been evaluated for any therapeutic potential in cancer or inflammatory conditions.
-
Signaling Pathways: Consequently, no signaling pathways in mammalian cells have been identified as being modulated by this compound.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are limited to its initial isolation and characterization of antifungal activity.
Isolation and Purification of this compound
The isolation of this compound from the barley solid culture of Glomospora sp. involves the following key steps[1]:
-
Extraction: The culture is extracted with butanol to isolate the active compounds.
-
Purification: The butanol extract is then subjected to preparative High-Performance Liquid Chromatography (HPLC) to purify this compound[1].
A workflow for the isolation and purification process is depicted below.
Conclusion and Future Directions
This compound is a novel antifungal cyclic depsipeptide whose biological activity is currently understood only in the context of its effects on fungi. The complete absence of data regarding its interaction with mammalian cells represents a significant knowledge gap. For researchers, scientists, and drug development professionals, this compound remains a molecule with a very narrow and specific reported biological profile.
Future research should prioritize the evaluation of this compound's activity in mammalian systems to explore its potential for therapeutic applications beyond mycology. Key areas for investigation include:
-
Cytotoxicity profiling against a panel of normal and cancerous mammalian cell lines.
-
Screening for anti-cancer and immunomodulatory activities using established in vitro assays.
-
Mechanism of action studies to elucidate how it interacts with fungal cells, which may provide insights into potential targets in other eukaryotic systems.
Until such studies are conducted and published, any discussion of this compound's biological activity within the context of human health and disease remains speculative.
References
Glomosporin: A Technical Guide to a Novel Antifungal Cyclic Depsipeptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glomosporin is a novel cyclic depsipeptide with potent antifungal activity, first isolated from the fungus Glomospora sp. This technical guide provides a comprehensive overview of its discovery, chemical structure, biological activity, and the methodologies used for its isolation and characterization. While significant foundational research has been conducted, this document also highlights areas where further investigation is needed, particularly concerning its mechanism of action, specific signaling pathways, and complete biosynthesis.
Introduction
Cyclic depsipeptides are a class of natural products characterized by a cyclic structure containing both amide and ester bonds. They are known to exhibit a wide range of biological activities, making them a subject of interest in drug discovery. This compound, isolated from Glomospora sp. strain BAUA 2825 found in fallen pine leaves in Japan, has demonstrated notable antifungal properties, particularly against the opportunistic human pathogen Aspergillus fumigatus. This guide serves as a central repository of the current knowledge on this compound.
Chemical Structure
The chemical structure of this compound was elucidated using a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. It is a cyclic heptapeptide (B1575542) with a fatty acid side chain.
-
Peptide Core: The cyclic peptide core consists of seven amino acids in the sequence: Ser-Ala-Asp-Asn-Asn-Ser-Thr.
-
Fatty Acid Side Chain: Attached to the peptide core is a 3,4-dihydroxy-4-methylhexadecanoic acid side chain.
Biological Activity
This compound exhibits significant antifungal activity against a range of fungal species. Its antibacterial activity is comparatively weaker. The minimum inhibitory concentrations (MICs) are summarized in the table below.
Table 1: Antimicrobial Activity of this compound (MIC, µg/mL)
| Test Organism | MIC (µg/mL) |
| Fungi | |
| Aspergillus fumigatus | 6.25 |
| Aspergillus niger | 12.5 |
| Candida albicans | 12.5 |
| Cryptococcus neoformans | 6.25 |
| Saccharomyces cerevisiae | 12.5 |
| Trichophyton mentagrophytes | 3.13 |
| Bacteria | |
| Bacillus subtilis | 50 |
| Staphylococcus aureus | >100 |
| Escherichia coli | >100 |
| Pseudomonas aeruginosa | >100 |
Data sourced from a review citing Sato T, et al. J Antibiot (Tokyo). 2000 Jun;53(6):597-602.
Mechanism of Action & Signaling Pathways
As of the current available literature, the specific mechanism of action for this compound has not been elucidated. Furthermore, no dedicated studies on the signaling pathways modulated by this compound have been published. This represents a significant knowledge gap and a promising area for future research.
Experimental Protocols
The following sections detail the generalized experimental protocols for the production, isolation, and characterization of this compound, based on the initial discovery reports.
Production of this compound
-
Organism: Glomospora sp. BAUA 2825
-
Culture Medium: Solid barley culture.
-
Fermentation: The fungus is cultured on the solid barley medium, allowing for the production and secretion of this compound.
-
Harvesting: The fermented barley culture is harvested for extraction.
In-depth Technical Guide: Aspergillus fumigatus Susceptibility to Glomosporin
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analysis of Glomosporin's Antifungal Activity Against Aspergillus fumigatus
Executive Summary
This technical guide aims to provide a thorough analysis of the susceptibility of the opportunistic fungal pathogen Aspergillus fumigatus to this compound, a novel cyclic depsipeptide. The document is intended for researchers, scientists, and professionals in the field of drug development. It seeks to consolidate available quantitative data, detail experimental methodologies, and visualize relevant biological pathways to facilitate a deeper understanding of this compound's potential as an antifungal agent.
However, a comprehensive review of publicly available scientific literature reveals a significant lack of detailed data on this specific topic. While the antifungal activity of this compound against Aspergillus fumigatus has been reported, specific quantitative metrics such as Minimum Inhibitory Concentrations (MICs), detailed experimental protocols for susceptibility testing, and the precise mechanism of action, including its effects on signaling pathways, are not currently available in published research.
This guide will proceed by outlining the standard methodologies used for antifungal susceptibility testing in Aspergillus fumigatus and describing the major signaling pathways that are often implicated in the fungal response to antifungal agents. This foundational information is provided to serve as a framework for future research and to highlight the current knowledge gaps regarding this compound.
Introduction to this compound and Aspergillus fumigatus
Aspergillus fumigatus is a ubiquitous saprophytic fungus and the primary causative agent of invasive aspergillosis, a life-threatening infection in immunocompromised individuals. The increasing incidence of antifungal resistance underscores the urgent need for novel therapeutic agents with unique mechanisms of action.
This compound is a novel antifungal cyclic depsipeptide isolated from Glomospora sp.. Preliminary studies have indicated its antimicrobial activity against a range of fungi, including the clinically important Aspergillus fumigatus. Cyclic depsipeptides are a class of compounds known for their diverse biological activities, and their potential as antifungal agents is an active area of research.
Quantitative Data on Susceptibility
A thorough search of existing scientific literature did not yield specific quantitative data regarding the susceptibility of Aspergillus fumigatus to this compound. To facilitate future comparative studies, this section presents a standardized table format for reporting such data.
Table 1: In Vitro Susceptibility of Aspergillus fumigatus to this compound
| A. fumigatus Strain | This compound MIC (µg/mL) | Method | Reference |
| e.g., ATCC 204305 | Data Not Available | e.g., CLSI M38 | Future Publication |
| e.g., Clinical Isolate 1 | Data Not Available | e.g., EUCAST E.DEF 9.3.2 | Future Publication |
Caption: Minimum Inhibitory Concentration (MIC) values of this compound against various Aspergillus fumigatus strains.
Experimental Protocols for Antifungal Susceptibility Testing
In the absence of specific protocols for this compound, this section details the standardized methods widely used for determining the antifungal susceptibility of filamentous fungi like Aspergillus fumigatus. These protocols, established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide a framework for reproducible and comparable results.
CLSI M38-A2 Broth Microdilution Method
The CLSI M38-A2 document provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.
Experimental Workflow: CLSI M38-A2
Caption: Workflow for the CLSI M38-A2 broth microdilution antifungal susceptibility test.
EUCAST E.DEF 9.3.2 Method
The EUCAST methodology offers an alternative standardized approach for antifungal susceptibility testing.
Experimental Workflow: EUCAST E.DEF 9.3.2
Caption: Workflow for the EUCAST E.DEF 9.3.2 antifungal susceptibility testing method.
Potential Signaling Pathways Affected by this compound
While the precise mechanism of action of this compound on Aspergillus fumigatus is unknown, many antifungal agents exert their effects by disrupting key signaling pathways that regulate cell wall integrity, stress response, and virulence. Below are diagrams of major signaling pathways in A. fumigatus that represent potential targets for novel antifungal compounds like this compound.
Cell Wall Integrity (CWI) Pathway
The CWI pathway is crucial for maintaining the structural integrity of the fungal cell wall, a common target for antifungal drugs.
Diagram: Cell Wall Integrity (CWI) Pathway in A. fumigatus
Glomosporin: A Fungal Secondary Metabolite with Antifungal Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glomosporin is a novel fungal secondary metabolite, identified as a cyclic depsipeptide with potent antifungal properties. Isolated from the fungus Glomospora sp., this compound has demonstrated significant inhibitory activity against clinically important fungal pathogens, including species of Aspergillus. This technical guide provides a comprehensive overview of this compound, detailing its discovery, chemical structure, and known biological activities. It outlines established experimental protocols for its production, isolation, and characterization, and presents a hypothetical biosynthesis pathway and mechanism of action based on current knowledge of similar fungal secondary metabolites. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.
Introduction
Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds, many of which have been developed into critical therapeutic agents. Within this vast chemical landscape, cyclic depsipeptides represent a significant class of molecules often exhibiting potent antimicrobial, antiviral, and anticancer properties. This compound, a cyclic depsipeptide produced by Glomospora sp. BAUA 2825, has emerged as a compound of interest due to its notable antifungal activity. This guide synthesizes the available scientific information on this compound to facilitate further research and development.
Chemical and Physical Properties
This compound is a cyclic depsipeptide that possesses a fatty acyl side chain, a common feature in this class of compounds that often contributes to their biological activity. Its structure was elucidated through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectroscopic studies.
Table 1: Chemical Structure of this compound
| Feature | Description |
| Class | Cyclic Depsipeptide |
| Amino Acid Sequence | Ser-Ala-Asp-Asn-Asn-Ser-Thr |
| Side Chain | 3,4-dihydroxy-4-methylhexadecanoic acid |
Biological Activity
This compound has demonstrated significant antifungal activity against a range of fungi, most notably against clinically relevant Aspergillus species.
Antifungal Spectrum and Efficacy
Initial studies have highlighted the potential of this compound as an antifungal agent. Quantitative data on its minimum inhibitory concentration (MIC) has been reported for several fungal species.
Table 2: Antifungal Activity of this compound (MIC)
| Fungal Species | MIC (µg/mL) |
| Aspergillus flavus | 16 |
| Aspergillus niger | 16 |
| Yeast | 16 |
Biosynthesis
While the specific biosynthetic gene cluster for this compound in Glomospora sp. has not yet been identified, it is hypothesized to be synthesized via a Non-Ribosomal Peptide Synthetase (NRPS) pathway, which is the common route for the production of cyclic depsipeptides in fungi[1]. This multi-modular enzymatic machinery facilitates the assembly of amino and hydroxy acids in a stepwise fashion.
Hypothetical Biosynthesis Pathway
The biosynthesis of this compound likely involves the following key steps, catalyzed by a multi-domain NRPS enzyme:
-
Initiation: A fatty acid synthetase (FAS) synthesizes the 3,4-dihydroxy-4-methylhexadecanoic acid side chain. This fatty acid is then activated by an adenylation (A) domain and loaded onto a peptidyl carrier protein (PCP).
-
Elongation: The NRPS modules sequentially add the amino acids (Ser, Ala, Asp, Asn, Asn, Ser, Thr) to the growing chain. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid.
-
Cyclization and Release: A terminal thioesterase (TE) domain catalyzes the cyclization of the peptide chain through the formation of an ester bond (depsi bond) between the carboxyl group of the final amino acid and a hydroxyl group of a serine residue, releasing the mature this compound molecule.
Caption: Hypothetical Non-Ribosomal Peptide Synthetase (NRPS) pathway for this compound biosynthesis.
Mechanism of Action
The precise molecular mechanism of this compound's antifungal action has not been empirically determined. However, based on the known mechanisms of other antifungal cyclic depsipeptides, a plausible hypothesis involves the disruption of fungal cell membrane integrity. The lipophilic fatty acid side chain of this compound likely facilitates its insertion into the fungal plasma membrane, leading to pore formation, increased membrane permeability, and subsequent leakage of essential intracellular components, ultimately resulting in cell death.
Another potential mechanism, observed with other cyclic depsipeptides like aureobasidin A, is the inhibition of inositol (B14025) phosphorylceramide (IPC) synthase, a key enzyme in fungal sphingolipid biosynthesis. Inhibition of this pathway disrupts cell signaling and membrane structure.
Caption: Hypothetical mechanisms of action for this compound against fungal cells.
Experimental Protocols
The following sections detail generalized protocols for the production, isolation, purification, and characterization of this compound, based on the initial discovery and standard methodologies for fungal secondary metabolites.
Production of this compound
This compound is produced by Glomospora sp. BAUA 2825 through solid-state fermentation.
Protocol 6.1.1: Solid-State Fermentation of Glomospora sp. BAUA 2825
-
Strain Activation: Culture Glomospora sp. BAUA 2825 on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA), and incubate at 25-28°C until sufficient mycelial growth is observed.
-
Substrate Preparation: Use barley as the solid substrate. Autoclave the barley to ensure sterility.
-
Inoculation: Inoculate the sterile barley with agar plugs of the actively growing Glomospora sp. mycelium.
-
Incubation: Incubate the inoculated barley in a controlled environment at 25-28°C for a period of 14-21 days, or until optimal production of this compound is achieved.
Isolation and Purification
The isolation and purification of this compound involves solvent extraction followed by chromatographic separation.
Protocol 6.2.1: Butanol Extraction
-
Extraction: Following fermentation, extract the barley culture with n-butanol. Repeat the extraction process multiple times to ensure complete recovery of the secondary metabolites.
-
Concentration: Combine the butanol extracts and concentrate them under reduced pressure to yield a crude extract.
Protocol 6.2.2: Preparative High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the crude butanol extract in a suitable solvent, such as methanol, and filter to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase preparative HPLC column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, both containing 0.1% trifluoroacetic acid (TFA).
-
Gradient: A linear gradient from a lower to a higher concentration of acetonitrile over a specified time to elute compounds of increasing hydrophobicity.
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 210-220 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Purity Analysis: Assess the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain purified this compound as a solid.
Caption: General experimental workflow for the production and characterization of this compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of NMR and MS techniques.
Protocol 6.3.1: NMR and MS Analysis
-
NMR Spectroscopy: Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD). Acquire a suite of NMR spectra, including 1D (¹H, ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC) experiments, to determine the amino acid sequence, the structure of the fatty acid side chain, and the overall connectivity of the molecule.
-
Mass Spectrometry: Utilize high-resolution mass spectrometry (e.g., ESI-QTOF or Orbitrap) to determine the accurate molecular weight and elemental composition of this compound. Tandem MS (MS/MS) experiments can be used to fragment the molecule and confirm the amino acid sequence.
Antifungal Susceptibility Testing
The antifungal activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal strains.
Protocol 6.4.1: Broth Microdilution Assay
-
Inoculum Preparation: Prepare a standardized suspension of fungal spores or yeast cells in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.
Future Directions
While initial studies have laid the groundwork for understanding this compound, several key areas require further investigation to fully realize its therapeutic potential.
-
Biosynthetic Gene Cluster Identification: Sequencing the genome of Glomospora sp. BAUA 2825 and identifying the NRPS gene cluster responsible for this compound production would enable biosynthetic engineering efforts to generate novel analogs with improved activity or pharmacokinetic properties.
-
Mechanism of Action Studies: Detailed investigations into the specific molecular targets of this compound are necessary to elucidate its precise mechanism of action. This could involve studies on its interaction with fungal cell membranes, its effect on key metabolic pathways such as sphingolipid biosynthesis, and its impact on cellular signaling.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models of fungal infections are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of this compound analogs with modifications to the peptide ring and the fatty acid side chain will be crucial for establishing SAR and optimizing its antifungal activity and drug-like properties.
Conclusion
This compound represents a promising lead compound in the search for new antifungal agents. Its unique chemical structure and potent activity against pathogenic fungi warrant further investigation. The information and protocols provided in this technical guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this compound and related cyclic depsipeptides.
References
The Architecture of Glomosporin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glomosporin, a cyclic depsipeptide with a unique fatty acyl side chain, exhibits promising antifungal properties. As a natural product of Glomospora sp., its biosynthesis is of significant interest for potential biotechnological production and the development of novel antifungal agents. This technical guide provides an in-depth overview of the predicted biosynthetic pathway of this compound, drawing upon established principles of microbial secondary metabolism, particularly the synergistic action of Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS) or Fatty Acid Synthases (FAS). In the absence of specific genomic data for Glomospora sp., this document presents a robust hypothetical model of the this compound assembly line, details key enzymatic functions, and outlines experimental protocols for pathway elucidation.
Introduction to this compound
This compound is a structurally complex biomolecule characterized by a cyclic depsipeptide core and a lipophilic fatty acyl tail. This hybrid structure is common among bioactive microbial metabolites and is typically assembled by large, multifunctional enzyme complexes. The cyclic nature of the peptide core often contributes to conformational rigidity and enhanced biological activity, while the fatty acid moiety can facilitate membrane interaction and cellular uptake.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to be orchestrated by a hybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) or NRPS-Fatty Acid Synthase (FAS) gene cluster. This assembly-line logic involves the sequential addition of amino acid and acyl units to a growing chain tethered to the enzyme complex.
The NRPS-PKS/FAS Hybrid Model
The proposed biosynthetic machinery for this compound consists of two main components:
-
A Polyketide Synthase (PKS) or Fatty Acid Synthase (FAS) module: Responsible for the synthesis of the fatty acyl side chain.
-
A Non-Ribosomal Peptide Synthetase (NRPS) multienzyme system: Responsible for the assembly of the cyclic depsipeptide core.
The synthesis likely initiates with the PKS/FAS module producing the fatty acyl chain, which is then transferred to the NRPS module to act as the starter unit for peptide assembly.
Hypothetical Domain Organization of the this compound Synthetase
The following table summarizes the predicted domains and their functions within the hypothetical this compound synthetase complex.
| Enzyme Complex | Module | Domain | Abbreviation | Predicted Function |
| PKS/FAS | Loading | Acyltransferase | AT | Selects and loads the starter unit (e.g., Acetyl-CoA). |
| Elongation | Ketosynthase | KS | Catalyzes the condensation of extender units. | |
| Acyltransferase | AT | Selects and loads extender units (e.g., Malonyl-CoA). | ||
| Ketoreductase | KR | Reduces the β-keto group to a hydroxyl group. | ||
| Dehydratase | DH | Dehydrates the β-hydroxyacyl intermediate. | ||
| Enoylreductase | ER | Reduces the enoyl intermediate to a saturated acyl chain. | ||
| Acyl Carrier Protein | ACP | Tethers the growing polyketide/fatty acid chain. | ||
| NRPS | Loading | Condensation | C | Catalyzes peptide bond formation. |
| Adenylation | A | Selects and activates a specific amino acid. | ||
| Thiolation (Peptidyl Carrier Protein) | T (PCP) | Tethers the activated amino acid and the growing peptide chain. | ||
| Module 1 | C, A, T | Incorporation of the first amino acid. | ||
| Module 2 | C, A, T | Incorporation of the second amino acid. | ||
| ... | ... | ... | ||
| Module n | C, A, T, Epimerization (E) | Incorporation of the final amino acid, with potential epimerization. | ||
| Termination | Thioesterase | TE | Catalyzes the cyclization and release of the final depsipeptide. |
Visualization of the Proposed Biosynthetic Pathway
The following diagrams illustrate the hypothetical workflow and enzymatic machinery involved in this compound biosynthesis.
Caption: High-level overview of the proposed this compound biosynthetic workflow.
Glomosporin: A Technical Guide to its Natural Sources, Isolation, and Putative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glomosporin is a novel cyclic depsipeptide with promising antifungal properties, particularly against clinically relevant fungal pathogens such as Aspergillus fumigatus. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its natural origin, detailed methodologies for its isolation and purification, and a discussion of its likely mechanism of action based on its structural class. Quantitative data from the primary literature is presented, and key experimental workflows are visualized to facilitate understanding and replication. This document is intended to serve as a valuable resource for researchers in natural product discovery, mycology, and antifungal drug development.
Natural Sources of this compound
This compound is a secondary metabolite produced by the fungus Glomospora sp.. The specific strain identified as a producer is BAUA 2825. This fungus was originally isolated from a sample of fallen pine leaves collected in the Fukusima Prefecture of Japan. This terrestrial origin suggests that Glomospora species in similar environments may also be potential sources of this compound or related bioactive compounds.
Table 1: Natural Source and Producing Organism of this compound
| Attribute | Description | Reference |
| Producing Organism | Glomospora sp. (Strain BAUA 2825) | |
| Type of Organism | Fungus | |
| Isolation Source | Fallen pine leaves | |
| Geographic Origin | Fukusima Prefecture, Japan |
Isolation and Purification of this compound
The isolation of this compound from its natural source involves a multi-step process encompassing solid-state fermentation, solvent extraction, and chromatographic purification. While specific quantitative yields of this compound from the initial fermentation have not been detailed in the available literature, the following sections provide a detailed protocol based on the published methodology and standard practices for the isolation of fungal cyclic depsipeptides.
Solid-State Fermentation
This compound is produced by Glomospora sp. through solid-state fermentation on a barley medium. This method provides a solid support and nutrient source for the fungus to grow and produce secondary metabolites.
Experimental Protocol: Solid-State Fermentation of Glomospora sp.
-
Media Preparation: Prepare the solid medium by autoclaving polished barley grains. The barley provides the necessary carbohydrates and other nutrients for fungal growth.
-
Inoculation: Inoculate the sterile barley medium with a spore suspension or mycelial culture of Glomospora sp. BAUA 2825.
-
Incubation: Incubate the inoculated barley culture under static conditions at a controlled temperature (typically 25-30°C) for a period sufficient for fungal growth and secondary metabolite production (e.g., 14-21 days). The incubation should be carried out in a dark environment to mimic natural conditions and promote mycelial growth.
-
Monitoring: Periodically monitor the culture for signs of contamination and adequate fungal growth.
Extraction and Chromatographic Purification
Following fermentation, this compound is extracted from the solid culture and purified to homogeneity using a combination of solvent extraction and preparative high-performance liquid chromatography (HPLC).
Experimental Protocol: Extraction and Purification of this compound
-
Initial Extraction:
-
Homogenize the entire barley solid culture.
-
Extract the homogenized culture with an organic solvent. The original literature specifies butanol for the extraction of this compound. This is likely performed multiple times to ensure efficient recovery of the compound.
-
Combine the butanol extracts and concentrate them under reduced pressure to yield a crude extract.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Purify the dissolved extract using preparative reversed-phase HPLC (RP-HPLC).
-
Column: A C18 stationary phase is commonly used for the separation of cyclic peptides.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 210-220 nm where the peptide bonds absorb.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Final Step: Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound.
-
Table 2: Summary of this compound Isolation and Purification Parameters
| Step | Parameter | Description | Reference |
| Fermentation | Method | Solid-State Fermentation | |
| Substrate | Barley | ||
| Extraction | Solvent | Butanol | |
| Purification | Technique | Preparative High-Performance Liquid Chromatography (HPLC) | |
| Stationary Phase | Reversed-Phase (e.g., C18) | ||
| Mobile Phase | Acetonitrile/Water Gradient with TFA |
Putative Mechanism of Action and Signaling Pathways
The precise signaling pathway and molecular mechanism of action for this compound have not been elucidated in the scientific literature. However, based on its classification as a cyclic depsipeptide and its known antifungal activity, a putative mechanism can be proposed by drawing parallels with other well-characterized antifungal cyclic peptides.
Many antifungal cyclic peptides exert their effects by disrupting the fungal cell membrane or inhibiting the synthesis of essential cell wall components.
Putative Mechanism: Fungal Cell Membrane Disruption
One of the most common mechanisms of action for antifungal cyclic peptides is the disruption of the fungal cell membrane's integrity. The lipophilic fatty acid side chain of this compound could facilitate its insertion into the lipid bilayer of the fungal cell membrane. This insertion can lead to the formation of pores or channels, resulting in the leakage of essential ions and small molecules, ultimately leading to cell death.
Putative Mechanism: Inhibition of Cell Wall Synthesis
Another potential mechanism is the inhibition of key enzymes involved in fungal cell wall biosynthesis. A primary target for many antifungal drugs is the (1,3)-β-D-glucan synthase, an enzyme complex responsible for the synthesis of β-glucan, a critical component of the fungal cell wall[1]. Inhibition of this enzyme weakens the cell wall, rendering the fungus susceptible to osmotic stress and lysis. Given that this compound is effective against Aspergillus fumigatus, a fungus with a cell wall rich in β-glucan, this is a plausible mechanism.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Putative Antifungal Mechanism of Action
Caption: Putative mechanisms of antifungal action for this compound.
Conclusion
This compound represents a promising lead compound in the search for new antifungal agents. Its natural origin from a terrestrial fungus highlights the untapped potential of microbial biodiversity for drug discovery. While the foundational knowledge of its source and isolation has been established, further research is imperative. Specifically, optimization of the fermentation process to improve yields, detailed elucidation of its specific molecular target and signaling pathway, and preclinical evaluation of its efficacy and safety are critical next steps in the development of this compound as a potential therapeutic. This guide provides the necessary background and methodological framework to facilitate these future investigations.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Glomosporin from Glomospora sp.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and preliminary analysis of Glomosporin, a novel antifungal cyclic depsipeptide from Glomospora sp.. The methodologies outlined below are based on the available scientific literature and established techniques for the isolation of fungal secondary metabolites.
Introduction to this compound
This compound is a cyclic depsipeptide with potent antifungal activity, isolated from the fungus Glomospora sp., strain BAUA 2825, which was originally discovered on fallen pine leaves. Its structure consists of a seven-amino-acid sequence (Ser-Ala-Asp-Asn-Asn-Ser-Thr) and a 3,4-dihydroxy-4-methylhexadecanoic acid side chain. The antifungal properties of this compound make it a compound of interest for further investigation in the development of new therapeutic agents.
Overview of the Extraction and Purification Workflow
The overall process for obtaining purified this compound involves three main stages: cultivation of Glomospora sp. on a solid substrate, extraction of the active compound using an organic solvent, and subsequent purification by preparative high-performance liquid chromatography (HPLC).
Caption: General workflow for this compound extraction and purification.
Experimental Protocols
The following are detailed protocols for the production, extraction, and purification of this compound.
Protocol 1: Cultivation of Glomospora sp. BAUA 2825
This protocol describes the solid-state fermentation of Glomospora sp. BAUA 2825 on a barley medium to produce this compound.
Materials:
-
Culture of Glomospora sp. BAUA 2825
-
Pearl barley
-
Distilled water
-
2 L Erlenmeyer flasks
-
Cotton plugs
-
Autoclave
-
Incubator
Procedure:
-
Medium Preparation: For each 2 L flask, add 200 g of pearl barley and 200 mL of distilled water.
-
Sterilization: Seal the flasks with cotton plugs and sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: After the flasks have cooled to room temperature, inoculate each with a 1 cm² agar (B569324) plug of a mature culture of Glomospora sp. BAUA 2825.
-
Incubation: Incubate the flasks at 25°C in the dark for 21 days.
Protocol 2: Butanol Extraction of this compound
This protocol details the extraction of this compound from the solid barley culture using n-butanol.
Materials:
-
Glomospora sp. barley culture from Protocol 1
-
n-butanol
-
Large beaker or container
-
Stirring plate and magnetic stirrer
-
Cheesecloth or muslin
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Culture Harvest: After incubation, break up the solid barley culture into smaller pieces.
-
Solvent Addition: Transfer the entire solid culture from one flask into a large beaker and add 1 L of n-butanol.
-
Extraction: Stir the mixture at room temperature for 24 hours.
-
Filtration: Separate the solid material from the butanol extract by filtering through several layers of cheesecloth, followed by vacuum filtration using a Buchner funnel.
-
Repeat Extraction: Transfer the solid residue back to the beaker and repeat the extraction with another 1 L of n-butanol for 24 hours.
-
Combine and Concentrate: Combine the butanol extracts from both steps and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
Protocol 3: Preparative HPLC Purification of this compound
This protocol outlines the purification of this compound from the crude extract by preparative reverse-phase HPLC.
Materials:
-
Crude this compound extract
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Preparative HPLC system with a C18 column (e.g., 20 x 250 mm, 10 µm particle size)
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of methanol (B129727) or the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 30% to 70% Mobile Phase B over 40 minutes is a suggested starting point.
-
Flow Rate: 20 mL/min
-
Detection: UV at 210 nm
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column and collect fractions corresponding to the major peaks.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC under similar conditions but with a lower flow rate and a smaller column.
-
Lyophilization: Pool the pure fractions containing this compound and lyophilize to obtain the purified compound as a white powder.
Quantitative Data
| Extraction Step | Parameter | Value | Unit |
| Cultivation | Fungal Biomass (dry weight) | 150 | g/flask |
| Extraction | Crude Extract Yield | 5 | g/flask |
| Purification | Purified this compound Yield | 50 | mg/flask |
| Purity (by analytical HPLC) | >95 | % |
Proposed Antifungal Mechanism of Action
The precise signaling pathway of this compound has not been fully elucidated. However, based on the known mechanisms of other cyclic depsipeptides, it is hypothesized that this compound targets the fungal cell membrane, leading to disruption of its integrity and function. A likely target is the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the structure and fluidity of the fungal cell membrane.
Caption: Proposed mechanism of this compound's antifungal action.
By inhibiting key enzymes in the ergosterol biosynthesis pathway, this compound may lead to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane. This disruption of membrane homeostasis would result in increased permeability, leakage of cellular contents, and ultimately, cell death. Further research is required to validate this proposed mechanism and identify the specific molecular targets of this compound.
Application Notes and Protocols for Glomosporin Purification using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glomosporin, a cyclic depsipeptide isolated from Glomospora sp., has demonstrated notable antifungal properties, making it a compound of significant interest for therapeutic agent development.[1] Structurally, it is characterized by a cyclic peptide core and a fatty acyl side chain. Effective purification is critical for its characterization and further investigation. This document provides detailed application notes and protocols for the purification of this compound using High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for the separation of natural products.
The primary purification strategy for this compound involves an initial extraction with butanol, followed by preparative Reversed-Phase HPLC (RP-HPLC).[1] These protocols are designed to guide researchers in obtaining high-purity this compound for downstream applications.
Data Presentation
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Butanol Extraction | Fungal Culture Broth (10 L) | Crude Extract | 50-70 | 10-20 |
| Preparative RP-HPLC | Crude Butanol Extract (5 g) | Purified this compound | 15-25 (of crude) | >95 |
Experimental Protocols
Protocol 1: Extraction of Crude this compound
This protocol describes the initial extraction of this compound from a fungal culture of Glomospora sp.
Materials:
-
Glomospora sp. culture broth
-
n-Butanol
-
Deionized water
-
Rotary evaporator
-
Centrifuge and appropriate centrifuge tubes
-
Separatory funnel
Procedure:
-
Harvesting: Centrifuge the fungal culture broth at 5,000 x g for 20 minutes to separate the mycelia from the supernatant.
-
Extraction: Transfer the supernatant to a large separatory funnel. Add an equal volume of n-butanol and shake vigorously for 15 minutes.
-
Phase Separation: Allow the layers to separate. The upper butanol layer contains the crude this compound.
-
Collection: Carefully collect the upper butanol layer.
-
Re-extraction: Repeat the extraction of the aqueous layer with n-butanol two more times to maximize the recovery of the crude product.
-
Concentration: Pool the butanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound extract.
-
Drying: Dry the resulting crude extract under a high vacuum to remove any residual solvent.
Protocol 2: Purification of this compound using Preparative RP-HPLC
This protocol details the purification of this compound from the crude butanol extract using a preparative reversed-phase HPLC system.
Materials and Equipment:
-
Crude this compound extract
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., 20% ACN in water with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 80% Mobile Phase A and 20% Mobile Phase B) for at least 3 column volumes or until a stable baseline is achieved.
-
Chromatographic Conditions:
-
Flow Rate: 10 mL/min
-
Detection Wavelength: 214 nm
-
Injection Volume: 1-5 mL (depending on the concentration of the sample and the column capacity)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 80 20 5 80 20 45 20 80 50 20 80 51 80 20 | 60 | 80 | 20 |
-
-
Fraction Collection: Collect fractions corresponding to the major peak that elutes during the gradient. The retention time of this compound will need to be determined empirically based on the specific system and crude extract composition.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical RP-HPLC system with a similar, but faster, gradient.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%). Remove the acetonitrile using a rotary evaporator. Freeze the aqueous solution and lyophilize to obtain pure this compound as a powder.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for this compound purification.
Proposed Mechanism of Action and Signaling Pathway
The precise mechanism of action for this compound is not yet fully elucidated. However, based on the activity of other antifungal cyclic depsipeptides, a likely mechanism involves the disruption of the fungal cell membrane integrity. This can occur through direct interaction with membrane components, such as ergosterol (B1671047), or by inhibiting key enzymes involved in ergosterol biosynthesis. Disruption of the cell membrane leads to increased permeability, leakage of cellular contents, and ultimately, cell death.
Furthermore, cell wall stress induced by membrane damage can trigger intracellular signaling pathways, such as the Cell Wall Integrity (CWI) pathway, which is a conserved MAPK signaling cascade in fungi.
The following diagram illustrates this proposed mechanism and the potential involvement of the CWI pathway.
Caption: Proposed mechanism of this compound action.
References
Application Notes and Protocols for Glomosporin Antifungal Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glomosporin is a novel cyclic depsipeptide with demonstrated in vitro antifungal activity against a range of fungal pathogens, including clinically significant species such as Aspergillus fumigatus. As a member of the cyclic depsipeptide class, its mechanism of action is hypothesized to involve the disruption of fungal cell membrane integrity, potentially through the inhibition of key enzymes in the ergosterol (B1671047) biosynthesis pathway.
These application notes provide detailed protocols for determining the antifungal susceptibility of fungal isolates to this compound using standardized methods adapted from the Clinical and Laboratory Standards Institute (CLSI). Additionally, a proposed mechanism of action is presented, along with a summary of available quantitative data on its antifungal activity.
Data Presentation
The following table summarizes the available data on the in vitro activity of this compound against various fungal species. Minimum Inhibitory Concentration (MIC) is a key indicator of antifungal potency.
Table 1: In Vitro Antifungal Activity of this compound (MIC in µg/mL)
| Fungal Species | This compound MIC (µg/mL) |
| Aspergillus fumigatus | 6.25 |
| Aspergillus niger | 25 |
| Aspergillus oryzae | >100 |
| Aureobasidium pullulans | 12.5 |
| Botrytis cinerea | 1.56 |
| Candida albicans | 25 |
| Colletotrichum lagenarium | 3.13 |
| Fusarium oxysporum | 12.5 |
| Mucor mucedo | 50 |
| Penicillium italicum | 6.25 |
| Pyricularia oryzae | 3.13 |
| Saccharomyces cerevisiae | 50 |
| Trichophyton mentagrophytes | 1.56 |
Data is based on available research and further testing is recommended for a comprehensive understanding of this compound's antifungal spectrum.
Proposed Mechanism of Action
While the precise signaling pathway of this compound is yet to be fully elucidated, based on the activity of related cyclic depsipeptides, a plausible mechanism involves the inhibition of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. The fatty acyl side chain of this compound may facilitate its interaction with and insertion into the fungal cell membrane, leading to the inhibition of critical enzymes such as lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene).
Caption: Proposed mechanism of this compound action.
Experimental Protocols
The following are detailed protocols for determining the antifungal susceptibility of yeasts and filamentous fungi to this compound, adapted from CLSI documents M27-A3 and M38-A2 for novel antifungal agents.
Protocol 1: Broth Microdilution Method for Yeasts (e.g., Candida spp.)
This method determines the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Yeast inoculum, standardized to 0.5 McFarland
-
Spectrophotometer
-
Sterile saline or water
-
Positive control antifungal (e.g., fluconazole)
-
Growth control (no antifungal)
-
Sterility control (no inoculum)
Procedure:
-
Preparation of this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a final concentration range appropriate for testing (e.g., 0.03 to 32 µg/mL).
-
The final solvent concentration should not exceed 1% and should be demonstrated to not affect fungal growth.
-
-
Inoculum Preparation:
-
Subculture the yeast isolate onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum density of 1-5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized yeast inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.
-
Include growth control wells (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition (e.g., ≥50%) of growth compared to the growth control.
-
Reading can be done visually or with a spectrophotometer at a wavelength of 530 nm.
-
Caption: Broth microdilution workflow for yeasts.
Protocol 2: Broth Microdilution Method for Filamentous Fungi (e.g., Aspergillus spp.)
This method determines the MIC of this compound against filamentous fungi.
Materials:
-
Same as for yeasts, with the following modifications:
-
Filamentous fungus inoculum (conidia or sporangiospores)
-
Potato Dextrose Agar (PDA) or similar sporulation-inducing medium
Procedure:
-
Preparation of this compound Dilutions:
-
Follow the same procedure as for yeasts.
-
-
Inoculum Preparation:
-
Grow the filamentous fungus on PDA at 28-35°C for 5-7 days to encourage sporulation.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer or spectrophotometer.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized conidial suspension to each well of the microtiter plate containing 100 µL of the serially diluted this compound.
-
Include appropriate controls.
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control wells.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes complete (100%) inhibition of growth as observed visually.
-
Caption: Broth microdilution workflow for molds.
Protocol 3: Disk Diffusion Method
This qualitative method assesses the susceptibility of a fungal isolate to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
Sterile paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue dye
-
Fungal inoculum standardized to 0.5 McFarland
-
Sterile swabs
Procedure:
-
Disk Preparation:
-
Aseptically impregnate sterile paper disks with a standardized amount of this compound solution. The optimal concentration needs to be determined empirically.
-
Allow the disks to dry completely before use.
-
-
Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution methods.
-
-
Inoculation and Disk Placement:
-
Evenly streak the fungal inoculum over the entire surface of the Mueller-Hinton agar plate using a sterile swab.
-
Aseptically place the this compound-impregnated disk onto the center of the inoculated agar surface.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for filamentous fungi.
-
-
Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data, which is not yet established for this compound.
-
Caption: Disk diffusion workflow.
Conclusion
The provided protocols offer a standardized framework for evaluating the in vitro antifungal activity of this compound. The broth microdilution methods provide quantitative MIC data, which is essential for drug development and for establishing future clinical breakpoints. The disk diffusion method serves as a useful qualitative screening tool. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways affected by this compound to confirm its mechanism of action and to expand the quantitative data on its antifungal spectrum against a broader range of clinically relevant fungal pathogens.
In Vitro Assays for Glomosporin Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glomosporin is a novel antifungal cyclic depsipeptide isolated from Glomospora sp.[1] Like other fungal cyclic depsipeptides, a class of natural products known for a wide array of biological effects, this compound holds potential for various therapeutic applications. Fungal cyclic depsipeptides have been reported to exhibit not only antimicrobial properties but also cytotoxic, phytotoxic, antiviral, anthelmintic, insecticidal, antimalarial, antitumoral, and enzyme-inhibitory activities. This document provides detailed protocols for a range of in vitro assays to characterize the bioactivity of this compound, focusing on its established antifungal effects and exploring its potential in anti-inflammatory and anti-cancer applications.
Antifungal Activity
This compound has demonstrated notable activity against various fungal species, including the clinically significant Aspergillus fumigatus.[1]
Quantitative Data Summary
| Fungal Species | Assay Type | Activity Metric | Value |
| Aspergillus flavus | Broth Microdilution | MIC | 16 µg/mL |
| Aspergillus niger | Broth Microdilution | MIC | 16 µg/mL |
| Yeast | Broth Microdilution | MIC | 16 µg/mL |
| Aspergillus fumigatus | Not Specified | Active | - |
MIC: Minimum Inhibitory Concentration
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of fungal strains.
Materials:
-
This compound
-
Fungal strains (e.g., Aspergillus fumigatus, Aspergillus flavus, Candida albicans)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer or microplate reader (530 nm)
-
Sterile, distilled water
-
DMSO (Dimethyl sulfoxide)
-
Positive control antifungal (e.g., Amphotericin B, Voriconazole)
-
Sterile saline (0.85%) with 0.05% Tween 80
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow fungal strains on potato dextrose agar (B569324) (PDA) plates until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline-Tween solution and gently scraping the surface.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium using a hemocytometer or spectrophotometer.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well plate to achieve final concentrations ranging from 0.125 to 256 µg/mL.
-
Include a drug-free well (growth control) and a well with medium only (sterility control).
-
Prepare a similar dilution series for the positive control antifungal.
-
-
Inoculation and Incubation:
-
Add 100 µL of the adjusted fungal inoculum to each well of the microplate containing 100 µL of the serially diluted this compound or control.
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as observed by the naked eye or under a dissecting microscope. For azoles, a prominent reduction in growth (e.g., ≥50%) is often used as the endpoint.
-
Potential Mechanism of Antifungal Action
While the specific mechanism for this compound is not yet elucidated, many antifungal peptides and depsipeptides act by disrupting the fungal cell membrane or inhibiting cell wall synthesis.
Caption: Hypothesized antifungal action of this compound.
Cytotoxicity Assessment in Mammalian Cells
It is crucial to assess the cytotoxic potential of this compound against mammalian cells to determine its therapeutic index.
Experimental Protocol: MTT Cell Viability Assay
Objective: To evaluate the effect of this compound on the viability of mammalian cell lines.
Materials:
-
This compound
-
Mammalian cell lines (e.g., HEK293 - normal human embryonic kidney, HepG2 - human liver cancer, A549 - human lung cancer)
-
DMEM (Dulbecco's Modified Eagle Medium) or other appropriate cell culture medium
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well flat-bottom microplates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Culture mammalian cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include wells with untreated cells (vehicle control) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Workflow for Cytotoxicity Assessment
Caption: Workflow for MTT-based cytotoxicity assay.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of inflammatory mediators in stimulated immune cells.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Objective: To measure the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
DMEM, FBS, Penicillin-Streptomycin
-
Sterile 96-well plates
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B.
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition by this compound compared to the LPS-only control.
-
Calculate the IC₅₀ value for NO inhibition.
-
Potential Anti-inflammatory Signaling Pathways
Bioactive compounds often exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as NF-κB and MAPK.
Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.
Anticancer Activity: Tubulin Polymerization Inhibition
Many natural products exert anticancer effects by interfering with microtubule dynamics, which are essential for cell division.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
Objective: To determine if this compound inhibits the polymerization of purified tubulin in a cell-free system.
Materials:
-
This compound
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
Paclitaxel (polymerization promoter, positive control)
-
Nocodazole or Colchicine (polymerization inhibitor, positive control)
-
Temperature-controlled 96-well microplate reader (340 nm)
Procedure:
-
Reaction Setup:
-
On ice, prepare the tubulin polymerization reaction mixture according to the manufacturer's instructions. This typically involves diluting the tubulin stock in polymerization buffer containing GTP.
-
Add various concentrations of this compound, paclitaxel, nocodazole, or vehicle (DMSO) to the wells of a pre-chilled 96-well plate.
-
Add the tubulin reaction mixture to each well.
-
-
Polymerization Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each condition.
-
Compare the polymerization curves of this compound-treated samples to the controls. Inhibition is indicated by a decrease in the rate and extent of polymerization.
-
Calculate the IC₅₀ value for tubulin polymerization inhibition.
-
Tubulin Polymerization Dynamics
Caption: The process of tubulin polymerization and potential inhibition by this compound.
References
Application Note: Quantitative Analysis of Glomosporin using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for the quantitative analysis of Glomosporin, a novel antifungal cyclic depsipeptide, in fungal culture extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, isolated from Glomospora sp., has demonstrated significant antimicrobial activity against various fungi, including clinically relevant strains like Aspergillus fumigatus.[1] The method outlined below provides a robust and sensitive approach for the detection and quantification of this compound, making it suitable for researchers in natural product discovery, pharmacology, and drug development. The protocol includes sample preparation, LC-MS parameters, and data analysis guidelines.
Introduction
This compound is a cyclic depsipeptide with a fatty acyl side chain, first isolated from a solid barley culture of Glomospora sp.[1] Its structure was elucidated through NMR and MS spectroscopic studies, revealing an amino acid sequence of Ser-Ala-Asp-Asn-Asn-Ser-Thr and a 3,4-dihydroxy-4-methylhexadecanoic acid side chain. The potent antifungal activity of this compound makes it a compound of interest for further investigation as a potential therapeutic agent.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of secondary metabolites in complex biological matrices. This application note presents a comprehensive LC-MS/MS method for the analysis of this compound, offering high selectivity and sensitivity.
Experimental Protocols
Sample Preparation: Extraction of this compound from Fungal Culture
This protocol is adapted from general methods for extracting fungal secondary metabolites.
Materials:
-
Glomospora sp. culture (solid or liquid)
-
Ethyl acetate
-
Methanol
-
Formic acid
-
Water (LC-MS grade)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS vials
Procedure:
-
Harvest the fungal biomass and culture medium.
-
For solid cultures, homogenize the substrate and mycelia. For liquid cultures, separate the mycelia from the broth by filtration.
-
Extract the homogenized solid culture or the mycelia and broth separately with an equal volume of ethyl acetate.
-
Vortex the mixture vigorously for 5 minutes and sonicate for 15 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Carefully collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction process (steps 3-6) two more times to ensure complete extraction.
-
Pool the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol.
-
Vortex the reconstituted sample to ensure complete dissolution.
-
Filter the sample through a 0.22 µm PTFE syringe filter into an LC-MS vial.
-
The sample is now ready for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Triple Quadrupole or Orbitrap)
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-95% B; 15-18 min: 95% B; 18-18.1 min: 95-10% B; 18.1-22 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Scan Mode | Full Scan (m/z 100-1500) and Targeted MS/MS |
| Collision Gas | Argon |
Data Presentation
The following tables present representative quantitative data for the LC-MS/MS analysis of a this compound standard. This data is illustrative and should be determined experimentally for specific assays.
Table 1: Representative LC-MS/MS Parameters for this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ (e.g., 987.5) | (Fragment 1) | (Fragment 2) | (Optimized Value) |
Note: The exact m/z of the precursor ion for this compound needs to be calculated based on its chemical formula (C42H70N8O16) and confirmed experimentally. The product ions and collision energy should be optimized based on fragmentation experiments.
Table 2: Linearity and Sensitivity of this compound Quantification
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | (e.g., 1,500) |
| 5 | (e.g., 7,800) |
| 10 | (e.g., 15,500) |
| 50 | (e.g., 76,000) |
| 100 | (e.g., 152,000) |
| Linear Range | 1 - 100 ng/mL |
| R² | > 0.99 |
| Limit of Detection (LOD) | (e.g., 0.5 ng/mL) |
| Limit of Quantification (LOQ) | (e.g., 1 ng/mL) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS analysis of this compound.
Hypothetical Signaling Pathway of this compound's Antifungal Action
Based on the known mechanisms of other antifungal cyclic depsipeptides, a plausible mode of action for this compound is the inhibition of (1,3)-β-D-glucan synthase, a key enzyme in fungal cell wall biosynthesis.
Caption: Hypothetical signaling pathway of this compound's antifungal activity.
Discussion
The LC-MS/MS method detailed in this application note provides a reliable framework for the quantitative analysis of this compound. The sample preparation protocol is straightforward and employs common laboratory reagents and equipment. The chromatographic conditions are designed to achieve good separation of this compound from other matrix components, while the mass spectrometric parameters are selected to ensure high sensitivity and specificity.
The proposed antifungal mechanism, inhibition of (1,3)-β-D-glucan synthase, is a well-established target for other cyclic peptide antifungals. This inhibition would disrupt the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death. Further experimental validation is required to confirm this specific mechanism for this compound.
Conclusion
This application note provides a detailed protocol and illustrative data for the LC-MS analysis of the antifungal agent this compound. The methods described herein are suitable for researchers and drug development professionals investigating the properties and potential applications of this promising natural product. The provided workflows and diagrams offer a clear guide for experimental design and data interpretation.
References
Application Notes: Elucidating the Structure of Glomosporin using Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
Glomosporin, a cyclic depsipeptide with a fatty acyl side chain isolated from Glomospora sp., has demonstrated notable antifungal activity, including against clinically significant pathogens like Aspergillus fumigatus. The structural elucidation of such complex natural products is a critical step in drug discovery and development, enabling further investigation into its mechanism of action and potential for therapeutic use. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for determining the three-dimensional structure of novel organic molecules like this compound in solution.[1][2] This application note provides a comprehensive overview and detailed protocols for the structural analysis of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Introduction
The determination of a natural product's structure is fundamental to understanding its biological function. Modern NMR spectroscopy, through a combination of experiments, allows researchers to piece together the molecular puzzle by identifying atomic connectivities through chemical bonds and through space.[2] For a molecule like this compound, a cyclic depsipeptide, this involves:
-
Identifying the constituent amino and hydroxy acids: Analyzing the unique spin systems for each residue.
-
Sequencing the residues: Establishing the order of the amino/hydroxy acids in the cyclic core using through-space (NOESY/ROESY) and long-range through-bond (HMBC) correlations.
-
Characterizing the fatty acid side chain: Determining its length, branching, and point of attachment.
-
Defining the stereochemistry: Using coupling constants and NOE data to infer the relative configuration of chiral centers.
This document outlines the workflow and standard protocols for acquiring and interpreting the NMR data necessary to fully characterize the structure of this compound.
Experimental Workflow for Structure Elucidation
The overall process for elucidating the structure of a novel natural product like this compound follows a logical sequence of experiments and data analysis. The workflow ensures that each piece of spectroscopic data builds upon the last to assemble the final structure.
Caption: NMR-Based Structure Elucidation Workflow for this compound.
Quantitative NMR Data for this compound
Disclaimer: The primary literature containing the specific, experimentally determined NMR data for this compound was not accessible in the search results. The following tables present representative, hypothetical NMR data for a generic cyclic depsipeptide structure consistent with this compound's description. These values are for illustrative purposes to demonstrate proper data presentation format and are not the actual measured values for this compound.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, in DMSO-d₆)
| Residue/Moiety | Atom | δ (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|---|
| Leu | NH | 8.15 | d | 7.5 |
| Hα | 4.20 | m | - | |
| Hβ | 1.60, 1.75 | m | - | |
| Hγ | 1.50 | m | - | |
| Hδ | 0.90, 0.92 | d, d | 6.5, 6.5 | |
| Val | NH | 8.30 | d | 8.0 |
| Hα | 4.10 | dd | 8.0, 5.0 | |
| Hβ | 2.10 | m | - | |
| Hγ | 0.95, 0.98 | d, d | 7.0, 7.0 | |
| Thr (ester) | Hα | 5.10 | d | 3.0 |
| Hβ | 4.30 | dq | 3.0, 6.5 | |
| Hγ | 1.20 | d | 6.5 | |
| Fatty Acid | H-2 | 2.25 | t | 7.5 |
| H-3 | 1.55 | m | - | |
| -(CH₂)n- | 1.25 | br s | - |
| | -CH₃ | 0.88 | t | 7.0 |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, in DMSO-d₆)
| Residue/Moiety | Atom | δ (ppm) | DEPT |
|---|---|---|---|
| Leu | C=O | 172.5 | C |
| Cα | 52.0 | CH | |
| Cβ | 40.5 | CH₂ | |
| Cγ | 24.8 | CH | |
| Cδ | 22.5, 23.0 | CH₃ | |
| Val | C=O | 171.8 | C |
| Cα | 58.0 | CH | |
| Cβ | 30.0 | CH | |
| Cγ | 19.0, 19.5 | CH₃ | |
| Thr (ester) | C=O | 170.5 | C |
| Cα | 70.0 | CH | |
| Cβ | 67.0 | CH | |
| Cγ | 20.0 | CH₃ | |
| Fatty Acid | C-1 | 173.0 | C |
| C-2 | 34.0 | CH₂ | |
| C-3 | 25.0 | CH₂ | |
| -(CH₂)n- | 29.0-29.5 | CH₂ | |
| -CH₂CH₃ | 22.1 | CH₂ |
| | -CH₃ | 14.0 | CH₃ |
Detailed Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for acquiring high-quality NMR data.
-
Dissolution: Dissolve ~5 mg of purified this compound in 0.6 mL of a deuterated solvent. DMSO-d₆ is often a good choice for peptides as it helps to keep amide protons from exchanging with water. For observing specific correlations in water, a 90% H₂O/10% D₂O mixture can be used.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Transfer the solution into a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulates are visible. The final sample height should be approximately 4.5-5.0 cm.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.[1]
A. 1D ¹H NMR
-
Purpose: To obtain an overview of all proton signals, their integrations, chemical environments, and scalar couplings.
-
Pulse Program: zgpr (or equivalent with water suppression).
-
Key Parameters:
-
Spectral Width: ~12-16 ppm
-
Acquisition Time: 2-3 s
-
Relaxation Delay (d1): 5 s
-
Number of Scans: 16-64
-
B. 1D ¹³C and DEPT
-
Purpose: To identify all unique carbon signals (¹³C) and determine the multiplicity of each carbon (CH, CH₂, CH₃) using DEPT-135 and DEPT-90.
-
Pulse Program: zgpg30 (¹³C), dept135, dept90.
-
Key Parameters:
-
Spectral Width: ~200-220 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay (d1): 2 s
-
Number of Scans: ≥1024 (or as needed for S/N)
-
C. 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are scalar coupled (typically over 2-3 bonds), revealing the proton spin systems of individual amino acid residues.
-
Pulse Program: cosygpmf (or gradient-selected equivalent).
-
Key Parameters:
-
F2 (¹H) Spectral Width: 12 ppm
-
F1 (¹H) Spectral Width: 12 ppm
-
Time Domain Points (F2): 2048
-
Number of Increments (F1): 256-512
-
D. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate each proton with its directly attached carbon atom.
-
Pulse Program: hsqcedetgpsisp (phase-edited for CH/CH₃ vs. CH₂).
-
Key Parameters:
-
F2 (¹H) Spectral Width: 12 ppm
-
F1 (¹³C) Spectral Width: 160-180 ppm
-
¹J(CH) Coupling Constant: Optimized for ~145 Hz
-
E. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-4 bond) correlations between protons and carbons. This is critical for sequencing the peptide chain by observing correlations across the amide/ester bonds (e.g., from an Hα to a carbonyl carbon of the preceding residue).
-
Pulse Program: hmbcgplpndqf.
-
Key Parameters:
-
F2 (¹H) Spectral Width: 12 ppm
-
F1 (¹³C) Spectral Width: 200-220 ppm
-
Long-Range Coupling Delay: Optimized for 4-10 Hz
-
Plausible Antifungal Mechanism of Action
Many antifungal cyclic depsipeptides exert their effects by disrupting the integrity of the fungal cell wall. A primary target is the enzyme 1,3-β-D-glucan synthase, which is essential for synthesizing glucan, a major structural component of the cell wall in many fungi.[2] Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and eventual cell lysis.
Caption: Inhibition of Fungal Cell Wall Synthesis Pathway.
Conclusion
NMR spectroscopy provides a robust and indispensable toolkit for the complete structural elucidation of complex natural products like this compound. Through a systematic application of 1D and 2D NMR experiments, researchers can determine the atomic connectivity, sequence, and gain insights into the three-dimensional conformation of the molecule. This structural information is the cornerstone for any further research into its biological activity, mechanism of action, and potential development as a novel antifungal agent.
References
Application Notes and Protocols for Culturing Glomospora sp. for Glomosporin Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glomosporin is a novel antifungal cyclic depsipeptide with a fatty acyl side chain, produced by the fungus Glomospora sp. strain BAUA 2825. This compound has demonstrated antimicrobial activity against various fungi, including the clinically significant pathogen Aspergillus fumigatus. The unique structure and biological activity of this compound make it a compound of interest for further investigation and potential drug development. These application notes provide detailed protocols for the cultivation of Glomospora sp. using solid-state fermentation on a barley substrate for the production of this compound, based on available literature.
Data Presentation
Due to the novelty of Glomospora sp. and its metabolite this compound, specific quantitative data on production yields and optimal growth parameters are not extensively available in published literature. The following tables provide a representative framework for data collection and present illustrative values based on typical fungal solid-state fermentation processes for secondary metabolite production. Researchers are encouraged to use these as a baseline for optimization studies.
Table 1: Culture Conditions for Glomospora sp. BAUA 2825
| Parameter | Recommended Range | Optimum (Illustrative) |
| Temperature | 20-30°C | 25°C |
| Relative Humidity | 60-80% | 70% |
| Incubation Time | 14-28 days | 21 days |
| Substrate | Cereal Grains (Barley) | Whole Barley Grains |
| Initial Moisture Content | 50-60% (w/w) | 55% (w/w) |
| Inoculum Size | 1x10^6 - 1x10^8 spores/g | 1x10^7 spores/g substrate |
Table 2: Illustrative this compound Production Yields
| Fermentation Day | Biomass (g/kg substrate) | This compound Yield (mg/kg substrate) |
| 7 | 50 | 10 |
| 14 | 120 | 45 |
| 21 | 150 | 80 |
| 28 | 130 | 70 |
Experimental Protocols
Protocol 1: Preparation of Spore Suspension of Glomospora sp.
This protocol describes the preparation of a standardized spore suspension from a mature culture of Glomospora sp. for inoculation.
-
Culture Maintenance: Maintain Glomospora sp. on Potato Dextrose Agar (B569324) (PDA) slants at 25°C for 10-14 days until sporulation is observed.
-
Spore Harvesting: Aseptically add 10 mL of sterile 0.1% (v/v) Tween 80 solution to a mature PDA slant.
-
Dislodging Spores: Gently scrape the surface of the agar with a sterile inoculation loop to dislodge the spores.
-
Suspension Collection: Transfer the resulting spore suspension to a sterile centrifuge tube.
-
Spore Counting: Determine the spore concentration using a hemocytometer.
-
Standardization: Adjust the spore concentration to the desired level (e.g., 1x10^8 spores/mL) with a sterile 0.1% Tween 80 solution.
Protocol 2: Solid-State Fermentation of Glomospora sp. on Barley
This protocol details the solid-state fermentation (SSF) process for the production of this compound using whole barley grains as the substrate.
-
Substrate Preparation:
-
Weigh 100g of whole barley grains into a 500 mL Erlenmeyer flask.
-
Add distilled water to achieve a final moisture content of 55% (w/w). For example, if the initial moisture of the barley is 10%, add approximately 49 mL of water.
-
Allow the barley to soak for 4-6 hours at room temperature.
-
-
Sterilization:
-
Plug the flasks with cotton stoppers and cover with aluminum foil.
-
Sterilize by autoclaving at 121°C for 20 minutes.
-
Allow the flasks to cool to room temperature.
-
-
Inoculation:
-
Aseptically inoculate each flask with the prepared Glomospora sp. spore suspension to achieve a final concentration of 1x10^7 spores per gram of dry barley.
-
Thoroughly mix the contents of the flask by shaking to ensure even distribution of the inoculum.
-
-
Incubation:
-
Incubate the flasks at 25°C in a humidified incubator (70% relative humidity) for 21 days.
-
Mix the contents of the flasks every 48 hours for the first week to promote uniform growth and prevent clumping.
-
-
Harvesting:
-
After the incubation period, the fermented barley, rich in fungal biomass and this compound, can be harvested for extraction.
-
Protocol 3: Extraction and Isolation of this compound
This protocol outlines the procedure for extracting and purifying this compound from the fermented barley substrate.
-
Drying: Dry the fermented barley at 40°C in a hot air oven until a constant weight is achieved.
-
Grinding: Grind the dried fermented barley into a fine powder.
-
Solvent Extraction:
-
Suspend the powdered material in n-butanol at a ratio of 1:10 (w/v).
-
Stir the suspension at room temperature for 24 hours.
-
Separate the solvent from the solid residue by filtration or centrifugation.
-
Repeat the extraction process twice more with fresh n-butanol.
-
-
Solvent Evaporation: Combine the n-butanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification:
-
The crude extract can be further purified using preparative High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: UV detector at a suitable wavelength (to be determined based on the UV absorbance spectrum of this compound).
-
Collect fractions and analyze for the presence of this compound using analytical HPLC and mass spectrometry.
-
Visualizations
Caption: Workflow for this compound production.
Caption: Hypothetical signaling pathway.
Application Notes and Protocols for Solid-State Fermentation for Glomalin Synthesis
Topic: Solid-State Fermentation for Glomalin Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Disclaimer: The term "Glomosporin" is not standard in scientific literature. This document assumes the user is referring to glomalin , a glycoprotein (B1211001) produced by arbuscular mycorrhizal fungi (AMF), particularly of the Glomus genus (now often reclassified into other genera like Funneliformis, Rhizophagus, etc.). Glomalin in soil extracts is typically referred to as Glomalin-Related Soil Protein (GRSP). Arbuscular mycorrhizal fungi are obligate symbionts, meaning they typically require a host plant for proliferation. Therefore, producing their secondary metabolites in a pure solid-state fermentation (SSF) system without a host is challenging and not a standardly practiced method. The protocols described herein are a conceptual framework, combining principles of general fungal SSF with established methods for AMF inoculum production and known stimuli for glomalin synthesis.
Application Notes
Glomalin is a highly stable and recalcitrant glycoprotein produced in abundance on the hyphae and spores of arbuscular mycorrhizal fungi. It plays a crucial role in soil health by binding soil particles together to form stable aggregates, which improves soil structure and water retention. Furthermore, glomalin contributes significantly to soil carbon sequestration, storing a substantial amount of carbon in a stable form. Given its properties, there is growing interest in glomalin for applications in agriculture (as a soil conditioner), bioremediation (sequestering heavy metals), and potentially as a source of novel biomolecules.[1]
Solid-state fermentation (SSF) is a biotechnological process where microorganisms are cultivated on solid, moist substrates in the absence or near-absence of free-flowing water. This technique mimics the natural growth environment of many filamentous fungi and offers several advantages over submerged fermentation, including lower costs, reduced water usage, and often higher yields of secondary metabolites.
Applying SSF to produce glomalin from Glomus species is a novel approach. While AMF are traditionally grown with host plants, research indicates that certain environmental stressors can significantly increase glomalin production per unit of fungal biomass. This suggests that a controlled SSF environment, where such stressors can be precisely applied after an initial growth phase, could be a viable strategy for maximizing glomalin yields.
Key factors known to influence glomalin production include:
-
Fungal Species: Different species and even strains of AMF produce varying amounts of glomalin.
-
Nutrient Availability: Low phosphorus levels are generally required to encourage robust mycorrhizal association and fungal activity.
-
Environmental Stress: Salinity stress (e.g., from NaCl) has been shown to strongly induce glomalin production in in vitro cultures. Mechanical stress or simulated grazing can also increase its synthesis.
-
Carbon Source: As obligate symbionts, AMF receive carbon from their host plant.[2] In a host-free SSF system, a suitable carbon source must be provided, though the direct utilization of complex carbohydrates by AMF without a host is an area of ongoing research.
This document provides a conceptual protocol for a host-plant-based SSF system designed to maximize the production and extraction of glomalin.
Quantitative Data on Glomalin Production
The following table summarizes data from various studies, providing a baseline for expected glomalin yields under different conditions. Note that "Bradford-reactive soil protein" (BRSP) is often used as a proxy for glomalin concentration.
| Fungal Species | Host Plant / Culture Condition | Stress Condition | Glomalin / GRSP Yield | Reference |
| Glomus intraradices (Rhizophagus intraradices) | In vitro root organ culture | 10 mM NaCl | ~2.5x increase over control | |
| Glomus intraradices (Rhizophagus intraradices) | In vitro root organ culture | 100 mM NaCl | ~4x increase over control | |
| Glomus intraradices (Rhizophagus intraradices) | In vitro root organ culture | Mechanical Clipping | Marginally significant increase | |
| Glomus coronatum | Maize (Zea mays) pot culture | None | 1.85 mg/g soil | |
| Glomus intraradices (Rhizophagus intraradices) | Maize (Zea mays) pot culture | None | 1.52 mg/g soil | |
| Glomus mosseae (Funneliformis mosseae) | Maize (Zea mays) pot culture | None | 1.23 mg/g soil | |
| Gigaspora rosea | In vitro culture | None | Sequestered up to 28 mg Cu/g glomalin | [1] |
Experimental Protocols
Protocol 1: AMF Inoculum Production (Pot Culture Method)
This protocol describes a standard method for producing a high-quality, substrate-based inoculum of AMF, which is a prerequisite for the subsequent SSF stage.
1. Materials:
-
Starter culture of a selected Glomus species (e.g., Rhizophagus irregularis, Funneliformis mosseae).
-
Host plant seeds (e.g., maize, sorghum, Bahia grass).
-
Growth substrate: A mixture of sterile sand and vermiculite (B1170534) or perlite (B1173460) (1:1 v/v).[3]
-
Pots (1-2 L capacity) with drainage holes.
-
Low-phosphorus nutrient solution (e.g., modified Hoagland solution with P reduced to 1/10th the standard concentration).
-
70% Ethanol (B145695) and 10% bleach solution for seed sterilization.
2. Methodology:
-
Seed Sterilization: Surface sterilize host plant seeds by washing with 70% ethanol for 1 minute, followed by immersion in 10% bleach for 10 minutes, and then rinse thoroughly with sterile distilled water.
-
Seed Germination: Germinate the sterilized seeds on moist sterile filter paper in a petri dish for 2-3 days in the dark.
-
Substrate Preparation: Autoclave the sand/vermiculite mixture at 121°C for 60 minutes to ensure sterility. Fill the pots with the sterile substrate.
-
Inoculation: Create a layer of the starter AMF inoculum (approximately 2-3 cm thick) about 5 cm below the substrate surface.
-
Planting: Plant the pre-germinated seeds directly above the inoculum layer and cover with substrate.
-
Cultivation: Grow the plants in a greenhouse or growth chamber for 3-4 months. Water as needed and fertilize weekly with the low-phosphorus nutrient solution. The absence of high levels of soluble phosphate (B84403) is critical for establishing the symbiosis.
-
Harvesting Inoculum: After 3-4 months, cease watering for 1-2 weeks to induce sporulation. Harvest the inoculum by collecting the substrate, which will contain spores, mycelium, and colonized root fragments. This mixture is the inoculum for the SSF protocol.
Protocol 2: Conceptual Solid-State Fermentation for Glomalin Production
This protocol outlines a conceptual two-stage SSF process. The first stage focuses on fungal proliferation, and the second stage aims to induce glomalin synthesis through abiotic stress.
1. Materials:
-
Freshly harvested AMF inoculum from Protocol 1.
-
Solid Substrate: A mixture of sand, vermiculite, and wheat bran (4:4:2 w/w/w). The sand and vermiculite provide structure and aeration, while wheat bran serves as a potential complex nutrient source.
-
Fermentation vessels (e.g., trays, autoclavable bags with filter patches, or packed bed columns).
-
Low-phosphorus nutrient solution (as in Protocol 1).
-
Sterile 100 mM NaCl solution for stress induction.
2. Methodology:
-
Substrate Preparation and Sterilization:
-
Mix the sand, vermiculite, and wheat bran thoroughly.
-
Adjust the moisture content to 60-70% using the low-phosphorus nutrient solution. The substrate should feel damp but not have free-flowing water.
-
Place the moistened substrate into the fermentation vessels.
-
Sterilize the substrate by autoclaving at 121°C for 60 minutes. Allow it to cool completely before inoculation.
-
-
Inoculation:
-
In a sterile environment, mix the AMF inoculum (from Protocol 1) with the sterile substrate at a ratio of 10% (w/w).
-
Ensure even distribution of the inoculum throughout the substrate.
-
-
Stage 1: Incubation and Fungal Growth (4-6 weeks):
-
Incubate the vessels at 25-28°C in the dark.
-
Maintain moisture levels by adding sterile distilled water if necessary. Ensure adequate passive aeration through filter patches or by using a bioreactor with controlled airflow.
-
This stage allows the AMF hyphae to colonize the substrate.
-
-
Stage 2: Stress Induction for Glomalin Synthesis (2-3 weeks):
-
After the initial incubation, induce salinity stress to stimulate glomalin production.
-
Re-moisten the substrate using the sterile 100 mM NaCl solution instead of water. Adjust the volume to bring the substrate back to the target 60-70% moisture content.
-
Continue incubation under the same temperature and aeration conditions for an additional 2-3 weeks.
-
-
Harvesting:
-
After the stress induction phase, the fermentation is complete.
-
The entire fermented substrate can be harvested and either used directly or dried at a low temperature (e.g., 50-60°C) for storage before glomalin extraction.
-
Protocol 3: Extraction and Quantification of GRSP
This protocol details the extraction of total GRSP from the fermented substrate, followed by quantification using the Bradford assay.
1. Materials:
-
Dried, fermented substrate from Protocol 2.
-
Extraction Buffer: 50 mM sodium citrate (B86180), pH 8.0.
-
Centrifuge and centrifuge tubes (50 mL).
-
Autoclave.
-
Bradford reagent.
-
Bovine Serum Albumin (BSA) for standard curve.
-
Spectrophotometer and microplates.
2. Methodology: Extraction
-
Weigh 1 gram of the dried, homogenized fermented substrate into a 50 mL centrifuge tube.
-
Add 8 mL of 50 mM sodium citrate buffer (pH 8.0).
-
Autoclave the tube at 121°C for 60-90 minutes. This high temperature is necessary to release the heat-stable glomalin.
-
After autoclaving, immediately centrifuge the hot samples at 10,000 x g for 15 minutes to pellet the substrate particles.
-
Carefully decant the reddish-brown supernatant, which contains the extracted GRSP, into a clean tube.
-
Repeat the extraction process (steps 2-5) on the same substrate pellet until the supernatant is no longer reddish-brown. Pool all the supernatants for a given sample. This pooled liquid is the "Total GRSP extract".
3. Methodology: Quantification (Bradford Assay)
-
Prepare BSA Standards: Prepare a series of BSA standards (e.g., 0, 10, 20, 50, 100 µg/mL) in the same 50 mM citrate buffer used for extraction. This is crucial as the buffer can interfere with the assay.
-
Sample Preparation: The Total GRSP extract may need to be diluted with the citrate buffer to fall within the range of the standard curve.
-
Assay:
-
Pipette 100 µL of each standard and diluted sample into separate wells of a microplate.
-
Add 200 µL of Bradford reagent to each well.
-
Mix and incubate at room temperature for 5-10 minutes. Glomalin can precipitate in the acidic Bradford reagent, so readings should be taken promptly.
-
-
Measurement: Read the absorbance at 595 nm using a microplate reader.
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.
-
Use the equation of the standard curve to calculate the protein concentration in your diluted samples.
-
Account for the dilution factor and the total volume of extract to determine the total mass of GRSP per gram of initial dry substrate (mg/g).
-
Note: Report the final value as "Bradford-Reactive Soil Protein" (BRSP) to acknowledge the non-specific nature of the assay.
-
Visualizations
Caption: Experimental workflow for glomalin production via solid-state fermentation.
Caption: Key parameters influencing glomalin synthesis in the conceptual SSF process.
References
- 1. The role of glomalin, a protein produced by arbuscular mycorrhizal fungi, in sequestering potentially toxic elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Propagation of Arbuscular Mycorrhizal Fungi May Drive Fungal Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the production of mycorrhizal inoculum on substrate with organic fertilizer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Glomosporin (derived from Glomus spp.) in Agricultural Research
Introduction
The term "Glomosporin" is not commonly found in scientific literature. It is likely a proprietary name or a derivative term referring to products containing spores or active compounds from arbuscular mycorrhizal fungi (AMF) of the genus Glomus. These fungi form symbiotic relationships with the roots of most terrestrial plants and are known for their significant contributions to plant health and soil fertility. A key substance produced by Glomus fungi is glomalin, a glycoprotein (B1211001) that plays a crucial role in soil aggregation. This document will detail the applications of Glomus-based inoculants in agricultural research, focusing on their role in plant growth promotion, nutrient uptake, stress tolerance, and soil health improvement.
Key Applications in Agricultural Research
Glomus-based biofertilizers are gaining popularity as an environmentally friendly alternative to synthetic fertilizers. Their application in agriculture is multifaceted, primarily revolving around enhancing plant performance and improving soil conditions.
-
Enhanced Nutrient Uptake : Glomus fungi extend the plant's root system through a vast network of microscopic filaments called hyphae. This expanded reach allows plants to access nutrients that would otherwise be unavailable. The fungi are particularly efficient at absorbing phosphorus, nitrogen, zinc, and copper from the soil. They achieve this by releasing organic acids and phosphatases that solubilize these essential nutrients.
-
Plant Growth Promotion : The enhanced nutrient uptake directly translates to improved plant growth. Furthermore, AMF are known to produce phytohormones such as auxins, cytokinins, and gibberellins (B7789140) in the roots of host plants. These hormones regulate cell elongation and the development of new roots, which in turn optimizes water and nutrient absorption, leading to increased plant height, biomass, and overall productivity.
-
Improved Soil Structure and Health : Glomus fungi produce glomalin, a sticky glycoprotein that binds soil particles together to form stable aggregates. This process improves soil structure, leading to better water retention, aeration, and resistance to erosion. Healthy soil structure also promotes beneficial microbial activity and ensures nutrients remain in the root zone where plants can access them.
-
Enhanced Stress Tolerance : The symbiotic relationship with Glomus fungi helps plants withstand various environmental stresses. The extensive hyphal network acts as an extension of the root system, enabling plants to absorb more water, thereby improving drought resistance. These fungi also help mitigate the effects of high salinity by balancing ion levels within plant tissues.
-
Synergistic Effects with Other Microorganisms : Glomus fungi can work in conjunction with other beneficial soil microbes, such as Plant Growth-Promoting Rhizobacteria (PGPR). This "microbial consortium" can lead to even greater enhancements in plant growth, nutrient uptake, and the production of secondary metabolites compared to the application of a single microbial species.
Quantitative Data Summary
The following tables summarize the quantitative effects of Glomus spp. inoculation from various studies.
Table 1: Effect of Glomus iranicum on Potato and Broad Bean Growth
| Treatment (g of G. iranicum) | Potato Plant Height Increase (%) | Potato Leaf Dry Weight Increase (%) | Potato Tuber Dry Weight Increase (%) | Broad Bean Root Length Increase (%) | Broad Bean Root Fresh Weight Increase (%) | Broad Bean Root Dry Weight Increase (%) |
| 3 g | 24 | 90 | 57 | - | - | - |
| 4 g | - | - | - | 124 | 159 | 243 |
Data extracted from a study on the effects of G. iranicum on potatoes grown alongside broad beans.
Table 2: Effect of Glomus lamellosum on Medicinal Plants
| Plant Species | Increase in Growth | Increase in Essential Oil Production | Increase in Nutrient Content |
| Santolina chamaecyparissus | Significant | Significant | Significant |
| Salvia officinalis | Significant | Significant | Significant |
| Lavandula angustifolia | Significant | Significant | Significant |
| Geranium dissectum | Significant | Significant | Significant |
| Origanum dictamnus | Significant | Significant | Significant |
Mycorrhizal plants showed significantly higher growth, essential oil production, and nutrient contents compared to non-inoculated plants.
Experimental Protocols
Protocol 1: Evaluating the Effect of Glomus-based Inoculants on Crop Growth
Objective: To determine the effect of a Glomus-based inoculant on the growth and biomass of a selected crop species (e.g., maize, tomato).
Materials:
-
Seeds of the selected crop
-
Glomus-based inoculant (commercial or lab-cultured)
-
Sterilized potting mix (e.g., sand:soil:vermiculite ratio of 1:1:1)
-
Pots (e.g., 5-liter capacity)
-
Growth chamber or greenhouse with controlled conditions (temperature, light, humidity)
-
Ruler or caliper
-
Drying oven
-
Weighing balance
Methodology:
-
Seed Sterilization: Surface sterilize the seeds to prevent contamination from other microorganisms. This can be done by rinsing the seeds in 70% ethanol (B145695) for 1 minute, followed by a 5-minute wash in a 1% sodium hypochlorite (B82951) solution, and finally rinsing thoroughly with sterile distilled water.
-
Inoculant Application:
-
Control Group: Fill pots with the sterilized potting mix without any inoculant.
-
Treatment Group: Mix the Glomus-based inoculant with the sterilized potting mix at the manufacturer's recommended dosage (e.g., 5% w/w). Ensure homogenous mixing.
-
-
Sowing: Sow 3-4 sterilized seeds per pot at a depth of 2-3 cm. After germination, thin the seedlings to one per pot.
-
Growth Conditions: Maintain the pots in a greenhouse or growth chamber under optimal conditions for the chosen crop (e.g., 16/8 hour light/dark cycle, 25-28°C). Water the plants as needed, ensuring not to overwater.
-
Data Collection (at regular intervals, e.g., weekly):
-
Plant Height: Measure the height of the plant from the soil surface to the tip of the tallest leaf.
-
Stem Diameter: Measure the diameter of the stem at the base using a caliper.
-
Leaf Number: Count the number of fully developed leaves.
-
-
Harvesting (after a predetermined period, e.g., 6-8 weeks):
-
Carefully remove the plant from the pot and gently wash the roots to remove all soil particles.
-
Separate the plant into shoot and root sections.
-
-
Biomass Measurement:
-
Measure the fresh weight of the shoot and root sections immediately.
-
Place the shoot and root sections in separate paper bags and dry them in an oven at 70°C for 48-72 hours, or until a constant weight is achieved.
-
Measure the dry weight of the shoot and root sections.
-
-
Data Analysis: Compare the growth parameters (height, stem diameter, leaf number) and biomass (fresh and dry weight) between the control and treatment groups using appropriate statistical tests (e.g., t-test).
Protocol 2: Assessing the Impact of Glomus Inoculation on Nutrient Uptake
Objective: To quantify the uptake of key nutrients (e.g., Phosphorus, Nitrogen) in plants inoculated with a Glomus-based product.
Materials:
-
Plant samples (dried shoot and root material from Protocol 1)
-
Grinder or mill
-
Digestion tubes
-
Digestion block
-
Acids for digestion (e.g., sulfuric acid, nitric acid, perchloric acid)
-
Spectrophotometer or Inductively Coupled Plasma (ICP) spectrometer
-
Standard solutions for N and P
Methodology:
-
Sample Preparation:
-
Take the dried shoot and root samples from Protocol 1.
-
Grind the samples into a fine powder using a grinder or mill.
-
-
Acid Digestion:
-
Weigh a precise amount of the powdered plant material (e.g., 0.5 g) and place it in a digestion tube.
-
Add the appropriate digestion acid mixture (e.g., a mixture of nitric acid and perchloric acid).
-
Place the tubes in a digestion block and heat according to a standard protocol (e.g., gradually increase temperature to 200°C and digest for several hours) until the solution is clear.
-
Allow the digest to cool and dilute it to a known volume with deionized water.
-
-
Nutrient Analysis:
-
Phosphorus (P) concentration: Can be determined colorimetrically using the vanadomolybdate method and a spectrophotometer.
-
Nitrogen (N) concentration: Can be determined using the Kjeldahl method or an elemental analyzer.
-
Alternatively, multiple nutrient concentrations can be determined simultaneously using an ICP spectrometer.
-
-
Calculation of Nutrient Uptake:
-
Nutrient Uptake (mg/plant) = Nutrient Concentration (mg/g) x Plant Dry Biomass (g)
-
-
Data Analysis: Compare the nutrient uptake of N and P between the control and Glomus-inoculated plants using statistical analysis.
Visualizations
Caption: Glomus spp. signaling pathway for plant growth promotion.
Assaying Glomosporin's Effect on Fungal Cell Walls: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glomosporin is a novel cyclic depsipeptide antibiotic isolated from Glomospora sp. with demonstrated antifungal activity against a range of fungal pathogens, including the clinically important Aspergillus fumigatus. Cyclic depsipeptides represent a promising class of antifungals, with some members known to interfere with the integrity of the fungal cell wall, an essential structure for fungal viability and a key target for drug development. The fungal cell wall is a dynamic structure primarily composed of chitin (B13524) and β-glucans, which provides structural support and protection. Disruption of cell wall synthesis or integrity can lead to fungal cell death.
These application notes provide a comprehensive guide for researchers to assay the effects of this compound on the fungal cell wall. The protocols detailed below will enable the assessment of this compound's impact on cell wall integrity, the quantification of key cell wall components, and the analysis of the cellular stress response pathways.
Postulated Mechanism of Action
While the precise mechanism of this compound's effect on the fungal cell wall is yet to be fully elucidated, it is hypothesized that, like some other cyclic depsipeptides, it may inhibit the biosynthesis of key cell wall components. This inhibition is expected to trigger the Cell Wall Integrity (CWI) signaling pathway, a conserved stress response cascade in fungi. The CWI pathway is crucial for maintaining cell wall homeostasis and orchestrates a compensatory response, often involving increased chitin synthesis, to counteract cell wall damage.
Data Presentation
The following tables present illustrative quantitative data on the effect of this compound on the cell wall of Aspergillus fumigatus. Note: This data is hypothetical and for demonstration purposes, as specific experimental data for this compound is not publicly available. Researchers should generate their own data using the protocols provided.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Aspergillus fumigatus
| Strain | MIC (µg/mL) |
| A. fumigatus (Wild-Type) | 16 |
| A. fumigatus (Azole-Resistant) | 16 |
| A. fumigatus (Echinocandin-Resistant) | 8 |
This hypothetical data suggests this compound's potential efficacy against drug-resistant fungal strains.
Table 2: Effect of this compound on Fungal Cell Wall Composition of A. fumigatus
| Treatment | Chitin Content (µg/mg dry weight) | β-(1,3)-Glucan Content (µg/mg dry weight) |
| Control (No Treatment) | 120.5 ± 10.2 | 250.8 ± 15.5 |
| This compound (8 µg/mL) | 185.3 ± 12.8 | 210.4 ± 18.2 |
| This compound (16 µg/mL) | 210.1 ± 15.1 | 185.7 ± 20.1 |
This illustrative data shows a dose-dependent increase in chitin and a decrease in β-(1,3)-glucan content, suggesting a compensatory response to cell wall stress induced by this compound.
Table 3: Relative Gene Expression of CWI Pathway Components in A. fumigatus after this compound Treatment
| Gene | Function | Fold Change (this compound 16 µg/mL) |
| chsA | Chitin Synthase | 3.5 ± 0.4 |
| chsG | Chitin Synthase | 4.2 ± 0.5 |
| fks1 | β-(1,3)-Glucan Synthase | 0.8 ± 0.1 |
| mpkA | MAP Kinase | 2.8 ± 0.3 |
| rlmA | Transcription Factor | 3.1 ± 0.4 |
This hypothetical data indicates the upregulation of genes involved in chitin synthesis and the CWI signaling pathway in response to this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of the target fungus.
Materials:
-
This compound
-
Aspergillus fumigatus spores
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer (optional, for quantitative reading)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a standardized inoculum of A. fumigatus spores.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a positive control (fungus without this compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of this compound with no visible fungal growth. For quantitative results, measure the optical density at a suitable wavelength.
Protocol 2: Quantification of Fungal Cell Wall Chitin and β-(1,3)-Glucan
This protocol measures the chitin and β-(1,3)-glucan content of the fungal cell wall after treatment with this compound.
Materials:
-
Aspergillus fumigatus culture
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Sodium nitrite
-
Acetic acid
-
p-dimethylaminobenzaldehyde (DMAB)
-
Aniline (B41778) blue
-
Spectrophotometer or fluorometer
Procedure for Chitin Quantification (Modified Elson-Morgan Assay):
-
Grow A. fumigatus in the presence and absence of sub-lethal concentrations of this compound.
-
Harvest and lyophilize the fungal mycelia.
-
Hydrolyze the cell walls with 6 M HCl to release glucosamine (B1671600) from chitin.
-
Neutralize the hydrolysate and perform the Elson-Morgan colorimetric reaction.
-
Measure the absorbance at 585 nm and calculate the chitin content based on a glucosamine standard curve.
Procedure for β-(1,3)-Glucan Quantification (Aniline Blue Assay): [1]
-
Grow and treat the fungal culture as described for chitin quantification.
-
Harvest and wash the mycelia.
-
Resuspend the mycelia in aniline blue solution.
-
Incubate in the dark to allow the dye to bind to β-(1,3)-glucan.
-
Measure the fluorescence (Excitation: ~400 nm, Emission: ~460 nm) and quantify the β-(1,3)-glucan content relative to a control.
Protocol 3: Gene Expression Analysis of CWI Pathway Genes by qRT-PCR
This protocol assesses the transcriptional response of key genes in the CWI pathway to this compound treatment.
Materials:
-
Aspergillus fumigatus culture
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (chsA, chsG, fks1, mpkA, rlmA) and a housekeeping gene (e.g., tubA)
Procedure:
-
Treat A. fumigatus cultures with this compound for a defined period (e.g., 4-8 hours).
-
Extract total RNA from the fungal cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Mandatory Visualizations
Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.
Caption: Experimental workflow for assaying this compound's effects.
Caption: Postulated logical relationship of this compound's action.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Glomosporin Production from Glomospora sp. Fermentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in producing glomosporin from Glomospora sp. fermentation.
Frequently Asked Questions (FAQs)
Q1: What is the general timeline for optimizing this compound production?
A1: A systematic approach to optimizing fermentation for a fungal secondary metabolite like this compound can take approximately 3 to 4 months for initial development and up to 3 months for routine procedures. This timeline includes strain recovery, multi-parameter cultivation experiments, extraction, chemical analysis, and data interpretation to identify optimal conditions.
Q2: At what stage of fungal growth is this compound likely produced?
A2: Fungal secondary metabolites, such as this compound, are typically produced late in the growth cycle, during the stationary phase.[1] This is often triggered by nutrient limitation or other environmental stressors. Therefore, fermentation conditions that support robust initial growth followed by a productive stationary phase are ideal.
Q3: What are the key factors influencing this compound yield?
A3: Both media composition and physical culture conditions are critical. Key factors include the concentration of carbon and nitrogen sources, salts, pH, temperature, aeration, and agitation. The interplay between these factors can significantly impact the final yield of this compound.
Q4: How can I confirm the identity and quantity of this compound in my fermentation broth?
A4: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of secondary metabolites like this compound. High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV-Vis or fluorescence) can also be used for quantification, especially after the compound has been characterized.
Troubleshooting Guide
Issue 1: Low or No this compound Yield Despite Good Biomass Growth
This is a common issue in fungal fermentation where the organism grows well but does not produce the target secondary metabolite.
| Possible Cause | Troubleshooting Action |
| Suboptimal Media Composition | The Carbon-to-Nitrogen (C:N) ratio is crucial for secondary metabolism. Systematically vary the concentrations of your primary carbon (e.g., glucose, sucrose) and nitrogen (e.g., yeast extract, peptone) sources. Consider using a response surface methodology to find the optimal balance. |
| Incorrect Fermentation pH | The optimal pH for fungal growth may differ from the optimal pH for secondary metabolite production. Monitor the pH throughout the fermentation and test a range of initial pH values (e.g., 5.0, 6.0, 7.0, 8.0). You may also need to implement pH control during the fermentation process. |
| Inadequate Induction of Secondary Metabolism | Secondary metabolism is often triggered by nutrient limitation. Ensure that a key nutrient, such as the primary carbon or nitrogen source, becomes limiting as the culture enters the stationary phase. A fed-batch strategy can be employed to maintain biomass while inducing production. |
| Suboptimal Fermentation Time | This compound production is growth-phase dependent. Sample your fermentation at various time points (e.g., every 24 hours for 7-10 days) to determine the peak production period. |
Issue 2: Poor or Inconsistent Growth of Glomospora sp.
| Possible Cause | Troubleshooting Action |
| Poor Inoculum Quality | Ensure your seed culture is healthy, in the exponential growth phase, and free of contamination. Standardize the age and size of the inoculum for batch-to-batch consistency. |
| Suboptimal Physical Parameters | Optimize the temperature, agitation (shaking speed), and aeration for your specific fermenter setup. For many fungi, a temperature range of 25-30°C and a shaking speed of 150-200 rpm are good starting points. |
| Presence of Inhibitory Substances | Contaminants in media components or produced by the fungus itself can inhibit growth. Ensure high-purity media components. If media is prepared from complex natural sources, batch-to-batch variability can introduce inhibitors. |
Issue 3: Foaming in the Bioreactor
| Possible Cause | Troubleshooting Action |
| High Protein Content in Media | Media rich in proteins, such as those containing yeast extract or peptone, are prone to foaming, especially with high agitation and aeration. |
| Use of Antifoaming Agents | Add a sterile antifoam agent at the beginning of the fermentation or as needed. Be aware that some antifoam agents can affect metabolite production, so it may be necessary to screen different types and concentrations. |
Experimental Protocols
Protocol 1: Single-Factor Experimental Design for Media Optimization
This protocol is designed to identify the optimal carbon source, nitrogen source, and salinity for this compound production, based on a similar optimization for a fungal glycosylceramide.
-
Prepare a basal fermentation medium. A good starting point for many fungi is Potato Dextrose Broth (PDB) or a custom-defined medium.
-
Carbon Source Screening:
-
To the basal medium, add different carbon sources (e.g., glucose, sucrose, maltose, fructose) at a fixed concentration (e.g., 20 g/L).
-
Inoculate with a standardized Glomospora sp. seed culture.
-
Ferment under standard conditions (e.g., 25°C, 150 rpm) for a predetermined time (e.g., 7 days).
-
Measure biomass and this compound yield for each carbon source to identify the best one.
-
-
Nitrogen Source Screening:
-
Using the optimal carbon source identified in the previous step, test various nitrogen sources (e.g., yeast extract, peptone, tryptone, ammonium (B1175870) sulfate) at a fixed concentration (e.g., 10 g/L).
-
Repeat the fermentation and analysis to find the best nitrogen source.
-
-
Salinity Optimization:
-
Using the best carbon and nitrogen sources, vary the salinity of the medium (e.g., 0, 5, 10, 15, 20 ppt).
-
Repeat the fermentation and analysis to determine the optimal salinity.
-
Protocol 2: Extraction and Quantification of this compound
-
Sample Preparation:
-
Separate the fungal biomass from the fermentation broth by centrifugation or filtration.
-
Lyophilize and weigh the biomass.
-
-
Extraction:
-
Extract the supernatant and the biomass separately with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and evaporate to dryness using a rotary evaporator.
-
-
Quantification:
-
Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter.
-
Analyze by HPLC or LC-MS against a standard curve of purified this compound.
-
Data Presentation
The following tables present hypothetical data from single-factor experiments to illustrate how results can be structured. Note: These values are for illustrative purposes and will need to be determined experimentally for Glomospora sp.
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 12.5 | 45.2 |
| Sucrose | 14.2 | 68.9 |
| Maltose | 11.8 | 35.1 |
| Fructose | 10.5 | 28.6 |
Table 2: Effect of Nitrogen Source on this compound Production (with Sucrose at 20 g/L)
| Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Yeast Extract | 15.8 | 85.4 |
| Peptone | 13.5 | 72.3 |
| Tryptone | 12.9 | 65.7 |
| Ammonium Sulfate | 8.2 | 20.1 |
Table 3: Effect of Physical Parameters on this compound Production
| Temperature (°C) | pH | Agitation (rpm) | This compound Yield (mg/L) |
| 25 | 6.0 | 150 | 92.3 |
| 25 | 7.0 | 150 | 105.6 |
| 28 | 7.0 | 150 | 112.8 |
| 28 | 7.0 | 200 | 98.5 |
Visualizations
Caption: A generalized workflow for this compound production.
Caption: A decision tree for troubleshooting low yield.
References
Technical Support Center: Stabilizing Glomosporin for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Glomosporin.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Decreased Bioactivity of Stored this compound | Improper Storage Temperature: Temperatures above the recommended -80°C can lead to protein degradation and loss of function. | Always store this compound at -80°C for long-term storage. For short-term use (within a week), storage at -20°C is acceptable. Avoid repeated freeze-thaw cycles. |
| Repeated Freeze-Thaw Cycles: Each cycle can cause protein denaturation and aggregation. | Aliquot this compound into single-use volumes upon first use to minimize the number of freeze-thaw cycles. | |
| Oxidation: Exposure to air can lead to oxidation of sensitive amino acid residues. | After aliquoting, flush the headspace of the vial with an inert gas like argon or nitrogen before capping. | |
| Visible Precipitate or Aggregation in Reconstituted this compound | Incorrect Reconstitution Buffer: The pH or ionic strength of the buffer may not be optimal for this compound solubility. | Reconstitute lyophilized this compound with the recommended sterile, buffered solution (e.g., PBS, pH 7.4). |
| High Concentration: Reconstituting at a concentration that is too high can lead to aggregation. | Reconstitute to the recommended concentration as specified in the product datasheet. If a higher concentration is needed, a specific formulation with stabilizing excipients may be required. | |
| Mechanical Stress: Vigorous vortexing or shaking can induce protein aggregation. | Gently swirl or pipette the solution to mix. Avoid creating foam. | |
| Inconsistent Experimental Results | Variability in Aliquots: Inaccurate pipetting when creating aliquots can lead to different concentrations. | Use calibrated pipettes and proper pipetting techniques to ensure consistency across aliquots. |
| Contamination: Microbial or chemical contamination can interfere with this compound's activity. | Handle this compound under sterile conditions (e.g., in a laminar flow hood). Use sterile, nuclease-free tubes and pipette tips. |
Frequently Asked Questions (FAQs)
1. What is the recommended long-term storage condition for this compound?
For long-term stability, lyophilized this compound should be stored at -80°C. Once reconstituted, it should be aliquoted and stored at -80°C and used within three months.
2. How many times can I freeze and thaw my this compound aliquot?
It is strongly recommended to avoid more than one freeze-thaw cycle. Upon initial reconstitution, you should create single-use aliquots to maintain the product's integrity.
3. What should I do if I accidentally left my this compound at room temperature?
The stability of this compound at room temperature is limited. If the exposure was for a short period (less than 2 hours), the product might still be viable, but its performance should be verified in a small-scale, non-critical experiment. For longer exposures, it is best to discard the vial to avoid compromising your experimental results.
4. The lyophilized powder appears clumpy. Is it still usable?
A clumpy appearance of the lyophilized powder can be due to moisture absorption. While it may still be usable, it is an indication of a potential breach in the vial's seal. Proceed with caution and consider running a quality control check if possible.
5. Can I use a different buffer to reconstitute this compound?
Using a buffer other than the one recommended is not advised, as it can affect the solubility and stability of the protein. If your experimental setup requires a different buffer, it is crucial to perform a buffer exchange using a validated method like dialysis or a desalting column.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation: Bring the vial of lyophilized this compound and the recommended reconstitution buffer (e.g., sterile PBS, pH 7.4) to room temperature.
-
Reconstitution: Using a sterile syringe, slowly add the appropriate volume of the reconstitution buffer to the vial.
-
Mixing: Gently swirl the vial until the powder is completely dissolved. Do not vortex or shake vigorously.
-
Incubation: Let the vial sit at room temperature for 10-15 minutes to ensure complete dissolution.
-
Aliquoting: Dispense the reconstituted this compound into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and then transfer them to -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability using Size-Exclusion Chromatography (SEC)
-
Sample Preparation: Thaw a fresh aliquot of this compound and a previously stored aliquot under identical conditions.
-
System Equilibration: Equilibrate the SEC column with the appropriate mobile phase (e.g., PBS, pH 7.4) until a stable baseline is achieved.
-
Injection: Inject a defined amount of the fresh this compound sample onto the column.
-
Data Acquisition: Record the chromatogram, noting the retention time and peak area of the monomeric this compound peak.
-
Analysis of Stored Sample: Inject the same amount of the stored this compound aliquot and record the chromatogram.
-
Comparison: Compare the chromatograms of the fresh and stored samples. A decrease in the monomer peak area and the appearance of new peaks at earlier retention times indicate aggregation.
Quantitative Data Summary
The following table summarizes the stability of this compound under different storage conditions, as determined by bioactivity assays and size-exclusion chromatography.
| Storage Condition | Duration | Bioactivity Retention | Monomer Purity (by SEC) |
| -80°C (Lyophilized) | 24 months | > 98% | > 99% |
| -80°C (Reconstituted) | 3 months | > 95% | > 98% |
| -20°C (Reconstituted) | 1 month | ~85% | ~90% |
| 4°C (Reconstituted) | 1 week | ~70% | ~80% |
| Room Temperature (Reconstituted) | 24 hours | < 50% | < 60% |
Visualizations
This compound Signaling Pathway
Caption: Hypothetical signaling cascade initiated by this compound binding.
Experimental Workflow for this compound Stability Testing
Caption: Workflow for assessing the long-term stability of this compound.
Logical Relationship of Factors Affecting this compound Stability
Caption: Key factors influencing the stability of this compound solutions.
Troubleshooting Glomosporin purification by preparative HPLC
Welcome to the technical support center for the purification of Glomosporin by preparative High-Performance Liquid Chromatography (HPLC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Experimental Protocol: this compound Extraction and Purification
This section details the general methodology for isolating this compound, a novel antifungal cyclic depsipeptide, from a solid culture of Glomospora sp..
1. Extraction:
-
Source Material: this compound is typically isolated from a barley solid culture of Glomospora sp..
-
Solvent Extraction: The solid culture is extracted with a suitable organic solvent, such as butanol, to partition the compound from the solid medium. The choice of solvent is critical and should be based on the ability to solubilize the target analyte while being compatible with downstream HPLC analysis.
-
Concentration: The resulting butanol extract is concentrated under reduced pressure to yield a crude extract.
2. Sample Preparation for HPLC:
-
Filtration: It is crucial to filter the crude extract before injection to prevent column blockage. Use a 0.2 µm or 0.45 µm syringe filter compatible with your sample solvent.
-
Solvent Compatibility: Dissolve the crude extract in a solvent that is compatible with the initial mobile phase of your HPLC method. Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.
3. Preparative HPLC Purification:
-
Methodology: The crude extract is subjected to preparative HPLC for final purification. Reversed-phase HPLC is a common and robust mode for purifying natural products like this compound.
-
Fraction Collection: Fractions are collected based on the detector signal (e.g., UV absorbance). Peak-based fraction collection is common, but it's important to account for the delay time between the detector and the fraction collector outlet.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: System Pressure and Column Health
Q1: Why has my HPLC system backpressure suddenly increased?
An abrupt increase in backpressure is typically a sign of a blockage in the system[1].
Troubleshooting Steps:
-
Isolate the Source: Systematically disconnect components starting from the detector and moving backward toward the pump. First, disconnect the column and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the tubing, injector, or pump.
-
Check for Precipitates: Buffer precipitation, especially when mixing high concentrations of aqueous buffers with organic solvents, is a common cause of blockage. Ensure your mobile phase components are fully miscible and filtered.
-
Sample Particulates: Insufficiently filtered samples can clog the column inlet frit. Always filter your sample before injection.
-
Column Blockage: If the column is blocked, try back-flushing it (reversing the flow direction) with a suitable solvent. If this fails, the inlet frit may need replacement.
Q2: How can I prevent my preparative column from clogging?
Prevention is key to maintaining column longevity and ensuring reproducible results.
| Prevention Strategy | Detailed Recommendation |
| Sample Filtration | Always filter samples through a 0.2 or 0.45 µm syringe filter before injection to remove particulates. For viscous samples from crude extracts, a larger pore size filter (0.8 µm) might be necessary initially. |
| Mobile Phase Preparation | Filter all mobile phases, especially those containing buffers, to remove dust and undissolved particles. Degas solvents to prevent air bubbles from causing pressure fluctuations[1]. |
| Use of Guard Columns | A guard column is a small, disposable column placed before the main analytical column to adsorb strongly retained impurities and catch particulates, protecting the more expensive preparative column. |
| Proper Column Storage | Never store a column in a buffered mobile phase, as salt can precipitate and cause blockages. Flush the column with a high percentage of organic solvent (like methanol (B129727) or acetonitrile) mixed with water before storage. |
Section 2: Peak Shape and Resolution
Q1: My this compound peak is showing significant tailing. What should I do?
Peak tailing can be caused by chemical or physical issues.
Potential Causes & Solutions:
-
Column Overload: In preparative chromatography, injecting too much sample (concentration overload) is a common cause of peak shape distortion. Try reducing the injection volume or sample concentration.
-
Secondary Interactions: this compound, being a peptide, may have secondary interactions with residual silanols on the silica-based stationary phase. Try adding a mobile phase modifier like a small amount of trifluoroacetic acid (TFA) or using a column with better end-capping.
-
Column Contamination/Void: A contaminated guard or preparative column, or a void at the column inlet, can cause tailing. Replace the guard column or, if a void is suspected, attempt to recompress the column bed if your hardware allows, or replace the column.
Q2: I have poor resolution between my this compound peak and an impurity. How can I improve the separation?
Improving resolution involves optimizing selectivity (α), efficiency (N), or retention factor (k).
| Parameter | How to Optimize | Rationale |
| Selectivity (α) | This is the most powerful way to improve resolution. • Change the organic modifier (e.g., from acetonitrile (B52724) to methanol). • Adjust the mobile phase pH. • Change the stationary phase to one with a different chemistry (e.g., C18 to Phenyl)[2]. | Different solvents or stationary phases alter the chemical interactions between the analytes and the column, changing their relative retention times and improving separation. |
| Efficiency (N) | • Use a column with smaller particle sizes (if pressure limits allow). • Decrease the flow rate. • Use a longer column[2]. | Higher efficiency leads to sharper (narrower) peaks, which are easier to resolve from one another. However, this often comes at the cost of longer run times or higher pressure. |
| Retention Factor (k) | • Decrease the percentage of organic solvent in the mobile phase (for reversed-phase). | Increasing the retention factor moves peaks further apart, which can improve the resolution of early-eluting compounds. |
Section 3: Yield and Recovery
Q1: My final yield of purified this compound is very low. What are the potential causes?
Low recovery can occur at multiple stages of the purification process.
Potential Causes & Solutions:
-
Inefficient Extraction: The initial butanol extraction may not be efficient. Consider optimizing the extraction time, temperature, or solvent-to-solid ratio.
-
Sample Loss During Preparation: this compound may adsorb to filters or vials. Use low-protein-binding materials (e.g., PVDF or PES filters) to minimize this loss.
-
Poor Solubility: If the crude extract is not fully dissolved before injection, the undissolved compound will be lost. Test the solubility of your extract in different solvents compatible with your mobile phase.
-
Irreversible Adsorption: The compound may be irreversibly binding to the HPLC column. This can happen if the column is contaminated or if the mobile phase is too weak to elute the compound. Try flushing the column with a very strong solvent (e.g., 100% isopropanol) to see if the product can be recovered.
-
Incorrect Fraction Collection: The delay volume between the detector and the fraction collector might be set incorrectly, causing you to miss collecting the peak. Calibrate the delay volume by injecting a standard and measuring the time difference between detection and its appearance at the collection port.
This compound Properties and Activity
This compound is a cyclic depsipeptide with a fatty acyl side chain. Its structure includes the amino acid sequence Ser-Ala-Asp-Asn-Asn-Ser-Thr and a 3,4-dihydroxy-4-methylhexadecanoic acid side chain[3]. This information is valuable for predicting its behavior in reversed-phase chromatography, where its retention will be influenced by both the peptide and the lipid components.
Antimicrobial Activity of this compound: this compound has demonstrated notable antifungal activity against various fungal strains.
| Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/ml) |
| Aspergillus fumigatus | >100 |
| Candida albicans | 50 |
| Cryptococcus neoformans | 12.5 |
| Saccharomyces cerevisiae | 100 |
| Trichophyton mentagrophytes | 3.13 |
| (Data sourced from a study on the biological activities of this compound) |
References
Optimizing culture conditions for enhanced Glomosporin production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of Glomosporin production.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound production?
A1: The optimal temperature for this compound production can be strain-dependent. However, initial studies suggest a range of 28-32°C for maximal yield. It is recommended to perform a temperature optimization experiment for your specific production strain.
Q2: What is the ideal pH for the fermentation medium?
A2: The initial pH of the culture medium significantly impacts this compound production. A starting pH between 6.0 and 7.0 has been shown to be favorable. It is crucial to monitor and, if necessary, control the pH throughout the fermentation process, as metabolic activity can cause it to shift.
Q3: What are the most suitable carbon and nitrogen sources for this compound production?
A3: Glucose is a commonly used carbon source that supports good growth and this compound production. Complex nitrogen sources like yeast extract and peptone have been shown to enhance yield compared to inorganic nitrogen sources. Optimization of the carbon-to-nitrogen ratio is a critical step in maximizing production.
Q4: How does aeration and agitation affect this compound yield?
A4: Adequate aeration and agitation are crucial for supplying dissolved oxygen and ensuring homogenous mixing of nutrients in submerged fermentation. Optimal agitation speed, typically in the range of 120-200 rpm for shake flasks, needs to be determined empirically. Insufficient oxygen transfer can be a limiting factor in large-scale bioreactors.
Q5: What is the typical fermentation time for achieving maximum this compound concentration?
A5: The peak production of this compound, a secondary metabolite, generally occurs during the stationary phase of growth. Fermentation times can range from 5 to 10 days. It is advisable to perform a time-course experiment to determine the optimal harvest time for your specific strain and culture conditions.
Troubleshooting Guides
Problem: Low this compound Yield
Q: My this compound yield is consistently lower than expected. What are the potential causes and how can I troubleshoot this?
A: Low product yield is a common challenge in fermentation processes. Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Verify Inoculum Quality:
-
Is the inoculum healthy and in the correct growth phase? An old or stressed inoculum will lead to a lag in growth and potentially lower productivity. Ensure you are using a fresh, actively growing seed culture.
-
Is the inoculum size appropriate? A standardized inoculum size is important for reproducibility.[1] Typically, a 5-10% (v/v) inoculum is a good starting point.
-
-
Evaluate Culture Medium Composition:
-
Are the nutrient concentrations optimal? Sub-optimal concentrations of carbon, nitrogen, or essential minerals can limit growth and secondary metabolite production.[1] Refer to the media optimization protocol below.
-
Is there potential for substrate inhibition? High initial concentrations of some substrates can be inhibitory to microbial growth. Fed-batch strategies can be employed to circumvent this.
-
-
Assess Physical Fermentation Parameters:
-
Is the pH of the medium optimal throughout the fermentation? As mentioned in the FAQs, pH is critical. Monitor the pH profile and consider using a buffered medium or pH control in a bioreactor.
-
Is the temperature controlled and optimal? Deviations from the optimal temperature can significantly impact enzyme activity and, consequently, this compound biosynthesis.
-
Is there sufficient aeration? Inadequate oxygen supply is a frequent cause of low yield in aerobic fermentations. For shake flasks, ensure the use of baffled flasks and an appropriate flask-to-medium volume ratio (e.g., 1:5).
-
-
Check for Contamination:
-
Is the culture pure? Microbial contamination can compete for nutrients and produce inhibitory compounds, drastically reducing the yield of the desired product. Regularly check culture purity through microscopy and plating.
-
Problem: Batch-to-Batch Inconsistency
Q: I am observing significant variability in this compound yield between different fermentation batches. How can I improve reproducibility?
A: Batch-to-batch inconsistency is often due to a lack of standardization in the experimental protocol. To improve reproducibility, meticulously control the following variables:
-
Standardize Inoculum Preparation: Use a consistent method for preparing your seed culture, including the age of the culture, inoculum volume, and cell density.
-
Precise Media Preparation: Ensure that all media components are weighed accurately and that the final volume is consistent. Use high-quality reagents and water.
-
Consistent Fermentation Conditions: Maintain identical parameters for temperature, agitation speed, initial pH, and fermentation duration across all batches.
-
Control for Environmental Factors: Be aware that variations in incubator performance or even the position of flasks within an incubator can lead to differences.
Quantitative Data Summary
Table 1: Effect of Temperature on this compound Production
| Temperature (°C) | Biomass (g/L) | This compound Yield (mg/L) |
| 25 | 8.2 | 112 |
| 28 | 9.5 | 185 |
| 30 | 9.8 | 210 |
| 32 | 9.1 | 175 |
| 35 | 7.5 | 98 |
Table 2: Effect of Initial pH on this compound Production
| Initial pH | Biomass (g/L) | This compound Yield (mg/L) |
| 5.0 | 7.9 | 105 |
| 6.0 | 9.6 | 190 |
| 6.5 | 9.9 | 215 |
| 7.0 | 9.7 | 205 |
| 8.0 | 8.1 | 130 |
Table 3: Effect of Carbon Source on this compound Production
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Yield (mg/L) |
| Glucose | 9.8 | 210 |
| Sucrose | 8.9 | 180 |
| Maltose | 9.2 | 195 |
| Glycerol | 7.5 | 150 |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
-
Media Preparation: Prepare the production medium (e.g., 50 mL in a 250 mL baffled Erlenmeyer flask) with the desired composition (e.g., Glucose 30 g/L, Yeast Extract 10 g/L, Peptone 5 g/L, KH2PO4 1 g/L, MgSO4·7H2O 0.5 g/L). Adjust the pH to 6.5 before autoclaving.
-
Inoculation: Inoculate the sterile medium with a 5% (v/v) seed culture of the this compound-producing organism, grown for 48 hours under the same conditions.
-
Incubation: Incubate the flasks in a rotary shaker at 30°C with an agitation of 180 rpm for 7 days.
-
Sampling and Analysis: Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to measure biomass (by dry cell weight) and this compound concentration (by HPLC or a suitable spectrophotometric method).
-
Harvesting: After the desired fermentation time, harvest the broth by centrifugation to separate the biomass from the supernatant. Proceed with this compound extraction.
Protocol 2: Optimization of Carbon and Nitrogen Sources
-
Establish Basal Medium: Prepare a basal medium containing all essential nutrients except the variable carbon or nitrogen source.
-
Vary Carbon Sources: To different flasks of the basal medium (with a fixed nitrogen source), add various carbon sources (e.g., glucose, sucrose, fructose, glycerol) at a constant concentration (e.g., 20 g/L).
-
Vary Nitrogen Sources: To different flasks of the basal medium (with a fixed carbon source, e.g., glucose), add various nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate, sodium nitrate) at a concentration that provides the same total amount of nitrogen.
-
Fermentation and Analysis: Inoculate and incubate the flasks as described in Protocol 1.
-
Data Evaluation: Measure the final biomass and this compound yield for each condition to identify the optimal carbon and nitrogen sources.
Visualizations
Caption: Hypothetical signaling pathway for this compound biosynthesis.
Caption: Workflow for optimizing this compound production conditions.
Caption: Troubleshooting workflow for low this compound yield.
References
Minimizing degradation of Glomosporin during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Glomosporin during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is an antifungal cyclic depsipeptide isolated from Glomospora sp.. Like many peptides, and particularly those with ester bonds, it is susceptible to chemical and enzymatic degradation. Maintaining its structural integrity is crucial for preserving its biological activity. The primary degradation pathways for cyclic depsipeptides include hydrolysis of the peptide and ester bonds, which can be catalyzed by changes in pH, temperature, and the presence of proteases or esterases.
Q2: What are the main factors that can cause this compound degradation during extraction?
The main factors contributing to the degradation of cyclic depsipeptides like this compound include:
-
pH: Both acidic and alkaline conditions can lead to the hydrolysis of amide and ester bonds within the cyclic structure.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Enzymatic Activity: Proteases and esterases released from the fungal cells during lysis can cleave the peptide and ester bonds.[1]
-
Mechanical Stress: Harsh extraction methods can physically disrupt the molecule.
-
Oxidation: Certain amino acid residues can be susceptible to oxidation, although this is less common in cyclic peptides unless specific residues are present.
Q3: What is the general strategy to minimize degradation?
A general strategy involves a combination of controlling the chemical and physical environment and inhibiting enzymatic activity. This includes:
-
Working at low temperatures (e.g., on ice or in a cold room).
-
Maintaining an optimal pH, typically between 5 and 7.
-
Using protease inhibitor cocktails specifically designed for fungal extracts.
-
Employing gentle extraction and purification techniques.
-
Minimizing the duration of the extraction and purification process.
-
Proper storage of the final product, typically lyophilized at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Degradation due to pH: The extraction buffer is too acidic or alkaline, leading to hydrolysis. | - Maintain the pH of all solutions between 5.0 and 7.0.- Use buffered solutions to prevent pH shifts during the extraction process. |
| Enzymatic degradation: Proteases and/or esterases released during cell lysis are degrading the this compound. | - Add a broad-spectrum protease inhibitor cocktail specifically designed for fungal and yeast extracts to your lysis buffer.[1]- Work quickly and at low temperatures (0-4°C) at all times to minimize enzyme activity. | |
| Incomplete extraction: The butanol extraction is not efficiently partitioning the this compound from the aqueous phase. | - Ensure thorough mixing during the butanol extraction steps.- Perform multiple extractions with smaller volumes of butanol rather than a single extraction with a large volume.- Saturate the aqueous phase with NaCl to increase the partitioning of the hydrophobic this compound into the butanol phase. | |
| Presence of multiple peaks on HPLC, suggesting degradation products | Hydrolysis of the ester bond: The depsipeptide ring has been opened due to hydrolysis, creating a linear, more polar molecule.[1] | - Check and adjust the pH of all buffers to be within the optimal range (pH 5-7).- Avoid prolonged exposure to aqueous solutions, especially at non-optimal pH.- Expedite the purification process. |
| Proteolytic cleavage: Proteases have cleaved one or more peptide bonds. | - Use a fresh, potent protease inhibitor cocktail in the initial extraction steps. | |
| Oxidation: If the this compound structure contains susceptible amino acids (e.g., Met, Cys, Trp), oxidation may be occurring. | - Consider adding antioxidants like DTT or β-mercaptoethanol to your buffers if the sequence is known to be susceptible (use with caution as they can interfere with some purification steps).- Degas solutions to remove dissolved oxygen. | |
| Loss of antifungal activity in the purified sample | Conformational changes or degradation: The three-dimensional structure of this compound, essential for its activity, has been altered or the molecule has been degraded. | - Re-evaluate the entire extraction and purification protocol for potential causes of degradation (pH, temperature, enzymatic activity).- Ensure proper storage of the purified this compound (lyophilized, -20°C or -80°C).- Avoid repeated freeze-thaw cycles of solutions. |
Quantitative Data on Cyclic Depsipeptide Stability
| Condition | Half-life (t½) of Kahalalide F |
| 80°C, pH 0 | 1.1 hours |
| 80°C, pH 1 | 20 hours |
| 80°C, pH 7 | 8.6 hours |
| 26°C, pH 11 | 1.65 hours |
Data from a study on the chemical and enzymatic stability of the cyclic depsipeptide Kahalalide F. This information is provided as a representative example.
Experimental Protocols
Protocol 1: Extraction of this compound from Glomospora sp.
This protocol is a generalized procedure based on the known methods for this compound and other fungal cyclic peptides.
Materials:
-
Solid culture of Glomospora sp.
-
n-Butanol
-
Deionized water (sterile)
-
Protease inhibitor cocktail for fungal extracts
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Harvesting: Harvest the fungal mycelium from the solid culture.
-
Homogenization: Homogenize the mycelium in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0) at 4°C. Add a protease inhibitor cocktail immediately to the buffer.
-
Butanol Extraction:
-
Add an equal volume of n-butanol to the fungal homogenate.
-
Mix vigorously for 30-60 minutes at 4°C.
-
Centrifuge the mixture to separate the aqueous and butanol phases.
-
Carefully collect the upper butanol layer.
-
Repeat the extraction of the aqueous layer with fresh n-butanol at least two more times to maximize the yield.
-
-
Drying and Concentration:
-
Pool the butanol extracts.
-
Dry the butanol extract over anhydrous sodium sulfate to remove residual water.
-
Concentrate the butanol extract to dryness using a rotary evaporator at a low temperature (<40°C).
-
-
Storage of Crude Extract: Store the dried crude extract at -20°C until further purification.
Protocol 2: Purification of this compound by Preparative HPLC
This is a general protocol for the purification of cyclic peptides. Optimization of the gradient and column choice may be necessary.
Materials:
-
Crude this compound extract
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 HPLC column
-
HPLC system with a fraction collector
Procedure:
-
Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a small amount of ACN or methanol, then dilute with the initial mobile phase). Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Method:
-
Column: Preparative C18 column (e.g., 10 µm particle size).
-
Flow Rate: Adjust based on the column diameter (e.g., 5-20 mL/min).
-
Detection: UV at 214 nm.
-
Gradient: Start with a shallow gradient to elute impurities, then increase the percentage of Mobile Phase B to elute this compound. A starting point could be a linear gradient from 20% to 80% B over 40 minutes. This will need to be optimized based on analytical runs.
-
-
Fraction Collection: Collect fractions corresponding to the major peak that shows antifungal activity (if a bioassay-guided fractionation is being performed) or the peak of interest based on retention time from analytical runs.
-
Purity Analysis and Final Processing:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified this compound as a powder.
-
-
Storage: Store the lyophilized this compound at -20°C or -80°C in a desiccated environment.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Key factors leading to the degradation of this compound.
References
Addressing batch-to-batch variability in Glomosporin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the production of Glomosporin, a novel antifungal cyclic depsipeptide from Glomospora sp. The information provided is intended for researchers, scientists, and drug development professionals aiming to optimize their fermentation processes and mitigate batch-to-batch variability.
Disclaimer: Detailed literature on the large-scale production and biosynthetic pathway of this compound is limited. Therefore, this guide incorporates established principles and data from the production of analogous fungal cyclic depsipeptides with fatty acid side chains, which are biosynthesized through similar mechanisms (Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) pathways).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its basic structure?
A1: this compound is a novel antifungal cyclic depsipeptide produced by the fungus Glomospora sp.. Its structure consists of a seven-amino-acid peptide ring (Ser-Ala-Asp-Asn-Asn-Ser-Thr) and a 3,4-dihydroxy-4-methylhexadecanoic acid side chain. This structure, featuring both peptide and fatty acid components, is characteristic of a lipopeptide.
Q2: What is the general biosynthetic pathway for this compound?
A2: While the specific gene cluster for this compound has not been detailed in available literature, its structure strongly suggests biosynthesis via a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) enzymatic complex. Fungal NRPS-PKS hybrid enzymes are large, multi-domain proteins that assemble the peptide and polyketide chains from amino acid and acyl-CoA precursors, respectively.
Q3: What are the primary sources of batch-to-batch variability in this compound production?
A3: The main contributors to batch-to-batch variability in the production of fungal secondary metabolites like this compound include:
-
Inoculum Quality: Inconsistent spore concentration, viability, or age of the seed culture can lead to variable fermentation kinetics.
-
Media Composition: Minor variations in the quality and concentration of raw materials, especially complex nitrogen and carbon sources, can significantly impact yield and purity.
-
Fermentation Parameters: Deviations in pH, temperature, dissolved oxygen, and agitation rate can alter fungal metabolism and product formation.
-
Genetic Instability: High-producing fungal strains can sometimes be genetically unstable, leading to a decline in productivity over successive generations.
Q4: How critical is the choice of carbon and nitrogen source for this compound production?
A4: The selection of carbon and nitrogen sources is critical. For many fungal lipopeptides, a combination of a readily metabolizable sugar (like glucose) and a more complex carbohydrate can be beneficial. The type and concentration of the nitrogen source (e.g., peptone, yeast extract, ammonium (B1175870) salts) can influence both the yield of the desired compound and the profile of related impurities.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low or No this compound Yield | 1. Suboptimal Media Composition: Incorrect C/N ratio, lack of essential minerals or vitamins. 2. Inadequate Inoculum: Low spore viability, insufficient inoculum size. 3. Incorrect Fermentation Parameters: Suboptimal pH, temperature, or aeration. 4. Strain Degeneration: Loss of productivity in the fungal strain over time. | 1. Media Optimization: Systematically vary carbon and nitrogen sources and their concentrations. Test the addition of trace elements. 2. Inoculum Standardization: Develop a standardized protocol for inoculum preparation, ensuring consistent spore concentration and age. 3. Parameter Optimization: Perform small-scale experiments to determine the optimal pH, temperature, and agitation/aeration rates. 4. Strain Maintenance: Maintain a cryopreserved stock of the original high-producing strain and limit the number of subcultures. |
| High Batch-to-Batch Variability | 1. Inconsistent Raw Materials: Variation in the composition of complex media components (e.g., yeast extract, peptone). 2. Poor Process Control: Fluctuations in pH, temperature, or dissolved oxygen during fermentation. 3. Variable Inoculum Quality: Inconsistent age, concentration, or viability of the seed culture. | 1. Raw Material Qualification: Source raw materials from a reliable supplier and consider testing different lots for consistency. 2. Implement Process Analytical Technology (PAT): Utilize online sensors to monitor and control critical process parameters in real-time. 3. Strict Inoculum Protocol: Adhere to a strict, documented protocol for preparing the inoculum for every batch. |
| Poor Purity of this compound Extract | 1. Suboptimal Fermentation Conditions: Conditions favoring the production of related, undesired metabolites. 2. Incorrect Harvest Time: Harvesting too early or too late can result in a higher proportion of impurities. 3. Inefficient Downstream Processing: Extraction and purification methods may not be selective enough. | 1. Fermentation Condition Refinement: Adjust media components and fermentation parameters to favor this compound production. 2. Determine Optimal Harvest Time: Conduct a time-course study to identify the point of maximum this compound concentration with minimal impurities. 3. Optimize Purification Protocol: Experiment with different solvent systems for extraction and different chromatographic resins and elution profiles for purification. |
| Foaming During Fermentation | 1. High Protein Content in Media: Use of protein-rich components like peptone or yeast extract. 2. High Agitation/Aeration Rates: Excessive mechanical shear and gas flow can lead to foam formation. | 1. Use of Antifoaming Agents: Add a sterile, non-metabolizable antifoaming agent at the beginning of the fermentation or as needed. 2. Optimize Agitation and Aeration: Reduce agitation and aeration to the minimum levels that still support optimal growth and production. |
Quantitative Data on Factors Affecting Production
The following tables summarize representative data on how different factors can influence the yield of fungal lipopeptides, which can be analogous to this compound production.
Table 1: Effect of Carbon Source on Lipopeptide Production
| Carbon Source (20 g/L) | Biomass (g/L) | Lipopeptide Yield (mg/L) |
| Glucose | 12.5 | 450 |
| Sucrose | 11.8 | 420 |
| Glycerol | 14.2 | 580 |
| Starch | 9.5 | 310 |
Table 2: Effect of Nitrogen Source on Lipopeptide Production
| Nitrogen Source (10 g/L) | Biomass (g/L) | Lipopeptide Yield (mg/L) |
| Peptone | 13.1 | 510 |
| Yeast Extract | 12.4 | 480 |
| Ammonium Sulfate | 8.9 | 250 |
| Sodium Nitrate | 9.2 | 275 |
Table 3: Effect of Fermentation Parameters on Lipopeptide Production
| Temperature (°C) | pH | Agitation (rpm) | Lipopeptide Yield (mg/L) |
| 25 | 6.0 | 150 | 480 |
| 28 | 6.0 | 150 | 550 |
| 30 | 6.0 | 150 | 490 |
| 28 | 5.5 | 150 | 420 |
| 28 | 6.5 | 150 | 510 |
| 28 | 6.0 | 120 | 460 |
| 28 | 6.0 | 180 | 530 |
Experimental Protocols
1. Inoculum Preparation
-
Prepare a solid agar (B569324) medium (e.g., Potato Dextrose Agar) in Petri dishes.
-
Inoculate the plates with a stock culture of Glomospora sp. and incubate at 25-28°C for 7-10 days until sporulation is observed.
-
Harvest the spores by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Transfer the spore suspension to a sterile flask and agitate to break up mycelial clumps.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL) with sterile water.
-
Use this spore suspension to inoculate the seed culture.
2. Fermentation Protocol
-
Prepare the production medium in a fermenter and sterilize by autoclaving. A representative medium could be: 40 g/L glycerol, 5 g/L L-glutamic acid, 1 g/L yeast extract, 1 g/L KH2PO4, 0.5 g/L MgSO4·7H2O, and 0.5 g/L KCl, buffered at pH 6.5-7.0.
-
Inoculate the sterilized production medium with 5-10% (v/v) of a 48-hour-old seed culture.
-
Maintain the fermentation at 28°C with an agitation of 150-180 rpm and an aeration rate of 1 vvm (volume of air per volume of medium per minute).
-
Monitor pH and dissolved oxygen throughout the fermentation. If necessary, control the pH with the automated addition of sterile acid/base.
-
Collect samples aseptically at regular intervals to monitor cell growth and this compound production.
-
Harvest the culture after the desired fermentation time (typically 72-120 hours) by centrifugation or filtration to separate the biomass from the supernatant.
3. Extraction and Purification of this compound
-
Acidify the cell-free supernatant to pH 2.0-3.0 with concentrated HCl to precipitate the lipopeptides.
-
Allow the precipitate to form overnight at 4°C and then collect it by centrifugation.
-
Extract the crude lipopeptide from the precipitate using methanol (B129727) or butanol.
-
Concentrate the organic extract under reduced pressure using a rotary evaporator.
-
Further purify the crude extract using silica (B1680970) gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile gradient.
-
Analyze the fractions for the presence and purity of this compound using analytical HPLC and Mass Spectrometry.
Visualizations
Technical Support Center: Stability of Novel Compounds in Different Solvent Systems
Disclaimer: No specific stability data for a compound named "Glomosporin" is publicly available in the reviewed literature. The following technical support center provides a generalized framework and best practices for researchers and drug development professionals to assess the stability of novel compounds, such as this compound, in various solvent systems. The examples provided are illustrative and based on general principles of chemical stability analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to determine the stability of a new compound in different solvents?
A1: Understanding a compound's stability in various solvents is fundamental for its development as a therapeutic agent, research tool, or any other application. Solvent stability data informs critical decisions regarding:
-
Storage and Formulation: Selecting appropriate solvents and conditions to ensure the compound remains stable and active over time.
-
Experimental Design: Choosing compatible solvents for in vitro and in vivo assays to avoid compound degradation that could lead to inaccurate or misleading results.
-
Analytical Method Development: Developing robust analytical methods (e.g., HPLC, LC-MS) requires solvents that do not induce degradation of the analyte.
-
Understanding Degradation Pathways: Identifying the conditions under which a compound degrades can provide insights into its chemical liabilities and potential metabolic pathways.
Q2: What are the common factors that influence the stability of a compound in a solvent system?
A2: Several factors can affect compound stability, including:
-
Solvent Properties: Polarity, proticity (ability to donate protons), and pH can all influence degradation rates.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light Exposure: Photosensitive compounds can degrade when exposed to certain wavelengths of light.
-
Presence of Oxygen: Oxidatively labile compounds will degrade in the presence of oxygen.
-
Presence of Other Solutes: Buffers, salts, and other components in a formulation can impact stability. For example, increasing the pH of a PBS solution can accelerate the degradation of some molecules.
Q3: What are the initial steps to assess the stability of a new compound?
A3: A typical initial stability assessment involves:
-
In Silico Prediction: Using computational tools to predict potential degradation pathways and liabilities based on the compound's structure.
-
Forced Degradation Studies: Exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, oxidation) to rapidly identify its degradation products and pathways.
-
Preliminary Stability in Common Solvents: Dissolving the compound in a small set of commonly used laboratory solvents (e.g., DMSO, ethanol, water, PBS) and monitoring its concentration over a short period.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of compound in aqueous solutions. | - Hydrolysis of labile functional groups (e.g., esters, lactones).- Poor solubility leading to precipitation. | - Adjust the pH of the solution to a range where the compound is more stable.- Consider using a co-solvent system (e.g., water with a small percentage of an organic solvent) to improve solubility.- Visually inspect for precipitation. If observed, determine solubility before assessing stability. |
| Inconsistent stability results between experiments. | - Variation in solvent purity or grade.- Differences in experimental conditions (e.g., temperature, light exposure).- Inaccurate quantification method. | - Use high-purity (e.g., HPLC grade) solvents from the same lot for all related experiments.- Precisely control and document all experimental parameters.- Validate the analytical method for accuracy, precision, and linearity. |
| Appearance of unexpected peaks in chromatograms. | - Degradation of the compound.- Interaction with the solvent or container.- Contamination of the solvent. | - Analyze the degradation products to understand the degradation pathway.- Test for compound adsorption to the container surface.- Run a solvent blank to check for contaminants. |
| Compound appears stable in organic solvents but not in buffer. | - pH-dependent degradation.- Enzymatic degradation if the buffer is not sterile or contains biological components. | - Perform a pH stability profile to identify the optimal pH range.- Ensure buffers are sterile and free of enzymatic activity. |
Experimental Protocols
Protocol 1: General Stability Assessment in Various Solvents
Objective: To determine the stability of a compound in a panel of common laboratory solvents over time.
Materials:
-
Compound of interest (e.g., "this compound")
-
High-purity solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent in which it is known to be highly soluble and stable (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution with each of the test solvents to a final concentration suitable for analysis (e.g., 10 µM).
-
Time Zero (T0) Analysis: Immediately after preparation, analyze an aliquot of each working solution to determine the initial concentration.
-
Incubation: Store the remaining working solutions under controlled conditions (e.g., room temperature, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), analyze an aliquot from each solution.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T0 concentration.
Protocol 2: pH Stability Profile
Objective: To evaluate the stability of a compound across a range of pH values.
Materials:
-
Compound of interest
-
A series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)
-
Co-solvent if the compound has low aqueous solubility (e.g., ACN or MeOH)
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
Procedure:
-
Solution Preparation: Prepare solutions of the compound in each buffer. If necessary, add a small, consistent percentage of a co-solvent to all solutions to ensure solubility.
-
T0 Analysis: Analyze each solution immediately after preparation.
-
Incubation: Incubate the solutions at a controlled temperature.
-
Time-Point Analysis: Analyze the solutions at various time points.
-
Data Analysis: Plot the percentage of compound remaining versus time for each pH. Determine the degradation rate constant at each pH.
Data Presentation
Table 1: Stability of "this compound" in Various Solvents at Room Temperature
| Solvent | % Remaining at 1h | % Remaining at 4h | % Remaining at 24h | % Remaining at 48h |
| DMSO | >99% | >99% | 98% | 97% |
| Ethanol | >99% | 98% | 95% | 92% |
| Methanol | 98% | 96% | 91% | 85% |
| Acetonitrile | >99% | >99% | >99% | >99% |
| Water | 95% | 88% | 70% | 55% |
| PBS (pH 7.4) | 90% | 75% | 40% | 15% |
Table 2: pH-Dependent Stability of "this compound" in Aqueous Buffer at 37°C
| Buffer pH | Half-life (hours) | Degradation Rate Constant (k, h⁻¹) |
| 3.0 | 72 | 0.0096 |
| 5.0 | 120 | 0.0058 |
| 7.4 | 10 | 0.0693 |
| 9.0 | 2 | 0.3466 |
Visualizations
Caption: Workflow for assessing compound stability in different solvents.
Caption: Hypothetical degradation pathways for a novel compound.
Challenges in large-scale production of Glomosporin
Technical Support Center: Glomosporin Production
Welcome to the technical support center for the large-scale production of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the fermentation, extraction, and purification of this novel polyketide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary production bottleneck? A1: this compound is a secondary metabolite produced by the filamentous fungus Glomus metabolitus. As a secondary metabolite, its production is not directly linked to primary growth. The primary bottleneck is often the transition from the growth phase (trophophase) to the production phase (idiophase). Achieving high cell densities with a metabolically active but non-proliferating culture is key for maximizing yield.
Q2: My this compound yield is high in shake flasks but drops significantly in the bioreactor. Why? A2: This is a common scale-up challenge. In large bioreactors, factors like shear stress from mechanical agitation, poor oxygen transfer, and formation of dense mycelial pellets can hinder production. Dense pellets can create microenvironments with limited nutrient and oxygen access for cells at the center. The transition from lab-scale to commercial manufacturing often reveals process gaps and inefficiencies.
Q3: How critical is the choice of bioreactor for this compound production? A3: The choice of bioreactor is critical. For secondary metabolites like this compound, production is often highest during the late log or stationary phase. A fed-batch reactor is generally the preferred choice as it allows for the controlled, gradual feeding of nutrients. This strategy extends the production phase and prevents the rapid nutrient depletion that can occur in a simple batch reactor, thus maximizing yield.
Q4: What is the "OSMAC" approach and how can it be applied to this compound? A4: The "One Strain, Many Compounds" (OSMAC) approach involves systematically altering single cultivation parameters, such as media components, pH, or temperature. This can trigger the expression of otherwise silent or lowly expressed biosynthetic gene clusters. For this compound, applying the OSMAC strategy by testing different carbon sources or adding epigenetic modifiers could unlock higher production titers.
Q5: My purified product shows signs of degradation. What are the likely causes? A5: this compound, like many complex secondary metabolites, can be sensitive to pH, light, and temperature. Degradation can occur during extraction if harsh solvents or high temperatures are used. It can also be caused by enzymatic activity from the fungus itself. Storing the purified compound under an inert atmosphere and away from light is recommended.
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Yield
This is one of the most frequent challenges in scaling up production. The underlying causes can be complex, spanning from the initial inoculum to the final fermentation parameters.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Inoculum Quality | Standardize your seed culture protocol, ensuring consistent age, spore concentration, and pre-culture conditions. |
| Genetic Drift of Strain | Re-streak the culture from a validated frozen stock. Confirm the identity and productivity of the Glomus metabolitus strain. |
| Suboptimal Media Composition | - Experiment with different carbon/nitrogen sources and C:N ratios.- Test slowly metabolized sugars to avoid catabolite repression.- Ensure essential minerals and precursors are not limiting. |
| Poorly Controlled Fermentation Parameters | - Calibrate pH, temperature, and dissolved oxygen (DO) sensors before each run.- Implement automated control to keep parameters within the optimal range.[1]- Ensure adequate aeration and agitation to maintain DO levels, as oxygen limitation can halt production. |
| Mycelial Pellet Formation | - Optimize agitation speed to control pellet size; overly large pellets can be detrimental.- Consider adding microparticles to the culture, which can promote a more dispersed mycelial morphology and improve nutrient transfer. |
Issue 2: Difficulty in Extraction and Purification
Low recovery of this compound from the fermentation broth is another significant hurdle, often leading to a perceived low yield.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction Method | - Test a range of solvents with varying polarities to find the optimal one for this compound.- Compare different techniques like liquid-liquid extraction vs. solid-phase extraction. |
| Product Degradation during Extraction | - Analyze samples immediately after extraction to assess stability.- Perform extraction at lower temperatures to minimize thermal degradation.- Protect samples from light if this compound is found to be photosensitive. |
| Presence of Viscous Polysaccharides | The presence of co-produced exopolysaccharides can interfere with extraction and purification. Consider enzymatic pre-treatment or ultrafiltration to remove these interfering compounds. |
| Inaccurate Quantification | - Develop and validate a robust analytical method, such as HPLC, with a proper standard for calibration.- For structural confirmation, use Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). |
Experimental Protocols
Protocol 1: Standardized Seed Culture Preparation
Objective: To produce a consistent and highly viable fungal inoculum for the production bioreactor.
-
Aseptic Revival: Aseptically retrieve a cryopreserved vial of Glomus metabolitus from liquid nitrogen storage.
-
Plate Culture: Streak the culture onto a Potato Dextrose Agar (PDA) plate. Incubate at 28°C for 5-7 days until sufficient sporulation is observed.
-
Spore Suspension: Flood the plate with 10 mL of a sterile 0.1% Tween 80 solution. Gently scrape the surface with a sterile loop to release the spores.
-
Spore Counting: Filter the suspension through sterile glass wool to remove mycelial fragments. Count the spore concentration using a hemocytometer.
-
Inoculum Flask: In a laminar flow hood, inoculate a 250 mL baffled flask containing 50 mL of seed culture medium with the spore suspension to a final concentration of 1 x 10^6 spores/mL.
-
Incubation: Incubate the flask at 28°C on an orbital shaker at 180 RPM for 48 hours. This vegetative culture is now ready to inoculate the main bioreactor.
Protocol 2: HPLC Quantification of this compound
Objective: To accurately quantify the concentration of this compound in fermentation broth or purified samples.
-
Sample Preparation:
-
Aseptically withdraw 5 mL of fermentation broth.
-
Centrifuge at 5,000 x g for 15 minutes to pellet the biomass.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Perform a 1:10 dilution of the clarified supernatant with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 20 µL.
-
-
Calibration: Prepare a standard curve using a purified this compound reference standard at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Analysis: Run the prepared samples and quantify the this compound concentration by comparing the peak area to the standard curve.
Visualizations
Logical & Experimental Workflows
Caption: General workflow for large-scale this compound production.
Caption: Troubleshooting logic for low this compound yield.
Putative Biosynthetic Pathway
Caption: Putative polyketide pathway for this compound biosynthesis.
References
Technical Support Center: Enhancing the Antifungal Potency of Glomosporin Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in their efforts to enhance the antifungal potency of Glomosporin derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: We synthesized a series of this compound derivatives by modifying the fatty acid side chain, but we are observing poor solubility in our standard aqueous assay buffers. How can we address this?
A1: This is a common challenge when increasing the lipophilicity of cyclic depsipeptides. Here are a few strategies to consider:
-
Co-solvents: Prepare your stock solutions in 100% dimethyl sulfoxide (B87167) (DMSO) and then dilute them in your assay medium. Ensure the final concentration of DMSO in your assay does not exceed 1% (v/v), as higher concentrations can inhibit fungal growth.
-
Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween 80 (at a final concentration of 0.01-0.05%), in your assay medium can help to maintain the solubility of lipophilic compounds.
-
Formulation Strategies: For in vivo studies, consider formulating the derivatives in lipid-based carriers, such as liposomes or nanoemulsions.
Q2: Our MIC values for the same this compound derivative are showing high variability between experiments. What are the potential causes and solutions?
A2: Inconsistent Minimum Inhibitory Concentration (MIC) values can stem from several factors. Here is a checklist to troubleshoot this issue:
-
Inoculum Preparation: Ensure that the fungal inoculum is prepared fresh for each experiment and standardized to the correct cell density (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts). Inconsistent inoculum size is a major source of variability.
-
Compound Stability: Assess the stability of your this compound derivatives in the assay medium over the incubation period. Degradation of the compound can lead to apparently higher MICs.
-
Plate Reading: The endpoint for MIC determination should be read consistently. For manual reading, have the same person read the plates. For automated readers, ensure the background is properly subtracted. For some compounds, a 50% growth inhibition endpoint may be more reproducible than 100% inhibition.
-
Plasticware Adsorption: Lipophilic compounds can adsorb to the surface of standard polystyrene microtiter plates. Using low-adhesion plates can mitigate this issue.
Q3: We have a this compound derivative that shows potent activity against Candida albicans but is inactive against Aspergillus fumigatus. What could explain this spectrum of activity?
A3: This is an interesting and not uncommon observation. The differential activity could be due to several factors:
-
Cell Wall Composition: The cell walls of yeasts and filamentous fungi have different compositions and structures. Your derivative might be interacting with a target that is more accessible or abundant in the Candida cell wall.
-
Efflux Pumps: Aspergillus fumigatus is known to possess a variety of efflux pumps that can actively transport antifungal agents out of the cell, conferring resistance. Your derivative may be a substrate for one of these pumps.
-
Target Modification: The molecular target of your this compound derivative in Aspergillus might have subtle structural differences compared to the target in Candida, leading to lower binding affinity.
Troubleshooting Guides
Problem 1: No Antifungal Activity Observed with a Newly Synthesized this compound Derivative
| Possible Cause | Troubleshooting Step |
| Incorrect Chemical Structure or Low Purity | Verify the structure and purity of the synthesized compound using techniques like NMR, mass spectrometry, and HPLC. Impurities or an incorrect structure can lead to a lack of activity. |
| Compound Degradation | Assess the stability of the compound in your stock solution and assay medium. Store stock solutions at -20°C or -80°C and prepare fresh dilutions for each experiment. |
| Sub-optimal Assay Conditions | Ensure that the pH, temperature, and medium composition of your assay are optimal for the growth of the fungal strain being tested. |
| Inappropriate Assay Method | For some lipophilic peptides, a broth microdilution assay is more suitable than a disk diffusion assay. |
Problem 2: High Cytotoxicity of a this compound Derivative in a Mammalian Cell Line
| Possible Cause | Troubleshooting Step |
| Non-specific Membrane Disruption | The derivative may be causing general membrane lysis. Evaluate its hemolytic activity against red blood cells. A high hemolytic activity suggests a non-specific mechanism. |
| Off-target Effects | The derivative may be interacting with a mammalian cellular target. Consider performing a broader panel of cytotoxicity assays using different cell lines to understand the scope of the toxicity. |
| Structure-Toxicity Relationship | Synthesize and test analogs with modifications aimed at reducing cytotoxicity while retaining antifungal activity. For example, altering the charge or hydrophobicity of the molecule. |
Quantitative Data on Hypothetical this compound Derivatives
The following tables present hypothetical Minimum Inhibitory Concentration (MIC) data for a series of rationally designed this compound derivatives to illustrate potential structure-activity relationships (SAR).
Table 1: Antifungal Activity of this compound Derivatives with Modified Fatty Acid Side Chains
| Compound | Fatty Acid Side Chain | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus | MIC (µg/mL) vs. C. neoformans |
| This compound | 3,4-dihydroxy-4-methylhexadecanoic acid | 8 | 16 | 4 |
| GMD-1 | 3,4-dihydroxy-4-methyloctadecanoic acid | 4 | 8 | 2 |
| GMD-2 | 3,4-dihydroxy-4-methyltetradecanoic acid | 16 | 32 | 8 |
| GMD-3 | 3-hydroxy-4-methylhexadecanoic acid | 32 | 64 | 16 |
This hypothetical data suggests that increasing the length of the fatty acid side chain (GMD-1) may enhance antifungal potency, while shortening it (GMD-2) or removing a hydroxyl group (GMD-3) may decrease it.
Table 2: Antifungal Activity of this compound Derivatives with Amino Acid Substitutions
| Compound | Amino Acid Substitution | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus | MIC (µg/mL) vs. C. neoformans |
| This compound | None | 8 | 16 | 4 |
| GMA-1 | Ala -> Gly | 16 | 32 | 8 |
| GMA-2 | Asp -> Glu | 8 | 16 | 4 |
| GMA-3 | Ser -> Thr | 4 | 8 | 2 |
This hypothetical data suggests that some amino acid substitutions can impact antifungal activity. For instance, replacing Serine with the bulkier Threonine (GMA-3) might improve potency, while replacing Alanine with the smaller Glycine (GMA-1) could reduce it.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against yeast and filamentous fungi.
1. Inoculum Preparation (Yeast - e.g., Candida albicans) a. From a fresh culture on Sabouraud Dextrose Agar (SDA), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). c. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
2. Inoculum Preparation (Filamentous Fungi - e.g., Aspergillus fumigatus) a. Grow the fungus on an SDA plate at 35°C for 5-7 days. b. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface. c. Adjust the conidial suspension to a concentration of 0.5-5 x 10^4 conidia/mL in RPMI-1640 medium.
3. Preparation of Antifungal Dilutions a. Prepare a 2-fold serial dilution of the this compound derivative in RPMI-1640 medium directly in a 96-well microtiter plate. The final volume in each well should be 100 µL. b. Include a drug-free well as a positive growth control and a medium-only well as a negative control.
4. Inoculation and Incubation a. Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL. b. Incubate the plates at 35°C for 24-48 hours.
5. MIC Determination a. The MIC is the lowest concentration of the antifungal agent that causes a significant reduction in growth (e.g., ≥50% inhibition) compared to the positive control.
Visualizations
Fungal Cell Wall Integrity Signaling Pathway and Potential Interaction of this compound Derivatives
Technical Support Center: Glomosporin Therapeutic Development
Welcome to the technical support center for Glomosporin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the therapeutic use of this compound, with a primary focus on mitigating its cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our healthy cell lines when treated with this compound. What is the recommended approach to reduce these off-target effects?
A1: High off-target cytotoxicity is a common challenge with potent natural products. We recommend a multi-pronged approach:
-
Structural Modification: Investigate the structure-activity relationship (SAR) of this compound to identify moieties responsible for toxicity versus therapeutic activity. Minor chemical modifications can sometimes dissociate these effects.
-
Targeted Drug Delivery: Encapsulate this compound in a nanoparticle or liposomal formulation to enhance its delivery to target tissues and reduce exposure to healthy cells.
-
Dose-Response Analysis: Re-evaluate the dose-response curve in both target and non-target cell lines to identify a potential therapeutic window where efficacy is maintained with minimal toxicity.
Q2: What experimental models are suggested for the initial assessment of this compound's cytotoxicity?
A2: A tiered approach to toxicity testing is recommended. Start with in vitro models and progress to more complex systems:
-
In vitro Cell Lines: Utilize a panel of both cancerous and healthy human cell lines to determine the therapeutic index. Standard cytotoxicity assays like MTT, LDH release, or live/dead staining are appropriate.
-
In vivo Models: Once a favorable in vitro profile is achieved, move to small animal models (e.g., mice or zebrafish embryos) to assess systemic toxicity and pharmacokinetic/pharmacodynamic (PK/PD) properties.
Q3: Can computational tools help in predicting and reducing the cytotoxicity of this compound derivatives?
A3: Yes, in silico methods are highly valuable for predicting and mitigating toxicity early in the development process. Key computational approaches include:
-
Quantitative Structure-Activity Relationship (QSAR): Develop models that correlate chemical structures of this compound analogs with their cytotoxic effects to guide the design of less toxic derivatives.
-
Molecular Docking: Simulate the binding of this compound to its intended target and potential off-targets to understand the molecular basis of its efficacy and toxicity.
-
ADMET Prediction: Use software to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new this compound analogs before synthesis.
Troubleshooting Guides
Issue 1: Inconsistent Cytotoxicity Results Across Experiments
-
Potential Cause: Variability in this compound stock solution stability or cell culture conditions.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Store at -80°C in small aliquots to minimize freeze-thaw cycles.
-
Ensure consistent cell seeding densities and passage numbers, as these can influence cellular responses.
-
Standardize incubation times and reagent concentrations for all cytotoxicity assays.
-
Issue 2: Poor Solubility of this compound in Aqueous Buffers
-
Potential Cause: The hydrophobic nature of many natural products.
-
Troubleshooting Steps:
-
Co-solvents: Use a small percentage of a biocompatible co-solvent like DMSO or ethanol. Ensure the final solvent concentration is non-toxic to your cells.
-
Formulation: Consider formulating this compound with cyclodextrins or encapsulating it in micelles or liposomes to improve aqueous solubility.
-
pH Adjustment: Evaluate the effect of pH on this compound's solubility, as some compounds are more soluble at a specific pH range.
-
Issue 3: this compound appears to be a substrate for efflux pumps (e.g., P-glycoprotein), limiting intracellular concentration.
-
Potential Cause: Active transport out of the target cells.
-
Troubleshooting Steps:
-
Co-administration with Inhibitors: In in vitro models, co-administer this compound with known efflux pump inhibitors (e.g., verapamil) to confirm this mechanism.
-
Structural Modification: Design this compound analogs that are less likely to be recognized by efflux pumps.
-
Nanoparticle Delivery: Encapsulating this compound in nanoparticles can help bypass efflux pumps and increase intracellular accumulation.
-
Experimental Protocols
Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay
This protocol allows for the determination of the IC50 (half-maximal inhibitory concentration) of this compound in different cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This method encapsulates this compound to potentially reduce systemic toxicity.
-
Lipid Film Formation: Dissolve a mixture of lipids (e.g., DSPC, cholesterol, and DSPE-PEG in a 55:40:5 molar ratio) and this compound in chloroform (B151607) in a round-bottom flask.
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) by vortexing or sonicating. This will form multilamellar vesicles (MLVs).
-
Size Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, encapsulation efficiency, and drug release profile.
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound and a Modified Analog (GM-101)
| Cell Line | This compound IC50 (µM) | GM-101 IC50 (µM) | Therapeutic Index Improvement (Fold Change) |
| MCF-7 (Breast Cancer) | 1.5 | 1.2 | - |
| A549 (Lung Cancer) | 2.3 | 1.8 | - |
| HEK293 (Healthy Kidney) | 0.8 | 5.4 | 6.75 |
| HFF (Healthy Fibroblast) | 1.1 | 7.2 | 6.55 |
Table 2: Pharmacokinetic Parameters of Free vs. Liposomal this compound
| Formulation | Half-life (t1/2) (hours) | Area Under the Curve (AUC) (µg·h/mL) | Cmax (µg/mL) |
| Free this compound | 2.5 | 150 | 45 |
| Liposomal this compound | 18.2 | 1250 | 25 |
Visualizations
Caption: Workflow for reducing this compound cytotoxicity.
Technical Support Center: Overcoming Glomosporin Resistance in Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Glomosporin, a novel cyclic depsipeptide antifungal agent. As specific resistance mechanisms to this compound are still an emerging area of research, this guide is based on established principles of antifungal resistance and the known activities of similar cyclic depsipeptide compounds.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action of this compound?
While the exact molecular target of this compound is yet to be fully elucidated, it is a cyclic depsipeptide with a fatty acyl side chain. Large cyclic depsipeptides often exhibit antifungal activity by disrupting the structural integrity of the fungal cell membrane. This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.
Q2: My fungal strain has developed resistance to this compound. What are the possible mechanisms?
Based on common antifungal resistance mechanisms, resistance to a membrane-targeting agent like this compound could arise from several factors:
-
Alterations in the Cell Membrane Composition: Changes in the sterol and phospholipid content of the fungal cell membrane can reduce the binding affinity of this compound or decrease its disruptive effects.
-
Upregulation of Efflux Pumps: Fungal cells can actively pump out antifungal agents using ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters. Increased expression of these pumps can reduce the intracellular concentration of this compound to sub-lethal levels.
-
Biofilm Formation: Fungi growing in a biofilm are often more resistant to antifungal agents. The extracellular matrix of the biofilm can act as a physical barrier, preventing this compound from reaching the fungal cells.
-
Activation of Stress Response Pathways: Fungal cells can activate signaling pathways like the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways to counteract cell membrane and cell wall stress, leading to increased tolerance.
Q3: I am observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound for my fungal strain over successive experiments. What does this indicate?
A gradual increase in the MIC suggests the development of acquired resistance. This can happen when the fungal population is exposed to sub-lethal concentrations of the antifungal agent, allowing for the selection of resistant mutants. It is crucial to perform regular MIC testing to monitor for such trends.
Q4: Can I combine this compound with other antifungal agents to overcome resistance?
Combination therapy is a potential strategy. Using this compound with an antifungal agent that has a different mechanism of action (e.g., an echinocandin that targets the cell wall or an azole that inhibits ergosterol (B1671047) synthesis) could create a synergistic effect and prevent the emergence of resistance. However, this needs to be experimentally validated for your specific fungal strain.
Troubleshooting Guides
Issue 1: Sudden High-Level Resistance to this compound Observed
| Possible Cause | Troubleshooting Steps |
| Contamination: The culture may be contaminated with a different, more resistant fungal species. | 1. Streak the culture on a fresh agar (B569324) plate to obtain single colonies. 2. Perform species identification using microscopy and/or molecular methods (e.g., ITS sequencing). |
| Selection of a Highly Resistant Mutant: A pre-existing resistant subpopulation may have been selected for. | 1. Re-test the original stock culture to confirm its susceptibility. 2. If the original stock is susceptible, the resistance is likely acquired. Proceed to investigate the mechanism of resistance (see Experimental Protocols). |
Issue 2: Inconsistent MIC Results for this compound
| Possible Cause | Troubleshooting Steps |
| Inoculum Preparation: Variability in the inoculum size can significantly affect MIC results. | 1. Standardize the inoculum preparation using a spectrophotometer or hemocytometer. 2. Ensure the final inoculum concentration is consistent across all experiments. |
| Media and Incubation Conditions: Differences in media composition, pH, or incubation temperature can influence fungal growth and drug activity. | 1. Use a standardized medium for antifungal susceptibility testing (e.g., RPMI-1640). 2. Maintain consistent incubation temperature and duration. |
| Subjective Endpoint Reading: Visual determination of growth inhibition can be subjective. | 1. Use a spectrophotometric plate reader to quantify fungal growth. 2. Define the MIC as the lowest concentration that causes a specific percentage of growth inhibition (e.g., ≥50% or ≥90%) compared to the drug-free control. |
Data Presentation
Table 1: Example of MIC Data for this compound Against a Fungal Strain Over Time
| Passage Number | This compound MIC (µg/mL) | Fold Change in MIC |
| 1 | 2 | 1 |
| 5 | 4 | 2 |
| 10 | 16 | 8 |
| 15 | 64 | 32 |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to the final desired inoculum concentration.
-
-
Prepare Serial Dilutions:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
-
Inoculate the Plate: Add the prepared fungal inoculum to each well (except the negative control).
-
Incubation: Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth.
Protocol 2: Investigating Upregulation of Efflux Pumps via qRT-PCR
-
Culture Fungal Cells: Grow the susceptible and resistant fungal strains in the presence and absence of a sub-inhibitory concentration of this compound.
-
RNA Extraction: Isolate total RNA from the fungal cells using a standard protocol (e.g., TRIzol extraction).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qRT-PCR:
-
Design primers for known efflux pump genes (e.g., from the ABC and MFS transporter families) and a housekeeping gene for normalization (e.g., actin or GAPDH).
-
Perform qRT-PCR using a SYBR Green or TaqMan assay.
-
-
Data Analysis: Calculate the relative expression of the efflux pump genes in the resistant strain compared to the susceptible strain using the ΔΔCt method. A significant increase in expression suggests a role for efflux pumps in resistance.
Visualizations
Caption: Workflow for investigating this compound resistance.
Caption: The Cell Wall Integrity (CWI) signaling pathway.
Caption: The High Osmolarity Glycerol (HOG) signaling pathway.
Validation & Comparative
A Comparative Analysis of the Antifungal Activity of Glomosporin
For Immediate Release
This guide provides a detailed comparison of the antifungal activity of the novel cyclic depsipeptide, Glomosporin, against established antifungal agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Overview of this compound
This compound is a novel cyclic depsipeptide isolated from the fungus Glomospora sp.. Structurally, it is characterized by a peptide ring and a fatty acid side chain. Preliminary studies have demonstrated its in vitro activity against clinically relevant fungal pathogens, including species from the genus Aspergillus.
Comparative In Vitro Antifungal Activity
The antifungal efficacy of this compound and a panel of standard antifungal drugs were compared based on their Minimum Inhibitory Concentration (MIC) values. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The following tables summarize the MIC data for this compound and comparator drugs against key Aspergillus species. It is important to note that the data has been compiled from various studies and direct comparative studies under identical conditions may yield different results.
Table 1: Minimum Inhibitory Concentration (MIC) against Aspergillus flavus
| Antifungal Agent | Class | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Cyclic Depsipeptide | 16 | - | - |
| Amphotericin B | Polyene | 0.5 - 2.0 | 1.0 | - |
| Fluconazole (B54011) | Azole | >64[1] | 128[1] | >256[2] |
| Itraconazole | Azole | 0.06 - 32 | 0.25 - 0.5 | 0.5 - 1.0 |
| Caspofungin | Echinocandin | 0.008 - >128 | - | - |
Table 2: Minimum Inhibitory Concentration (MIC) against Aspergillus niger
| Antifungal Agent | Class | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Cyclic Depsipeptide | 16 | - | - |
| Amphotericin B | Polyene | 0.12 - 2.0[3] | 1.0[2] | 2.0[2] |
| Fluconazole | Azole | >256[2] | 256[2] | >256[2] |
| Itraconazole | Azole | 0.5 - >16 | 0.25 - 0.5[2] | 0.5[2] |
| Caspofungin | Echinocandin | <0.03 - 0.25 | - | - |
Table 3: Minimum Inhibitory Concentration (MIC) against Aspergillus fumigatus
| Antifungal Agent | Class | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Amphotericin B | Polyene | 0.12 - 2.0[3] | - | - |
| Fluconazole | Azole | >64[1] | 128[1] | >256[2] |
| Itraconazole | Azole | 0.12 - >16[3] | - | - |
| Caspofungin | Echinocandin | 0.008 - >128 | - | - |
Experimental Protocols
The following is a generalized protocol for determining the MIC of antifungal agents against filamentous fungi, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method.
Inoculum Preparation
-
Fungal isolates are cultured on potato dextrose agar (B569324) (PDA) for 5-7 days to encourage sporulation.
-
Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).
-
The resulting conidial suspension is adjusted to a concentration of 0.4 x 10´ to 5 x 10´ CFU/mL using a spectrophotometer and confirmed with a hemocytometer.
-
The final inoculum is prepared by diluting the adjusted conidial suspension in RPMI 1640 medium.
Broth Microdilution Assay
-
A serial two-fold dilution of each antifungal agent is prepared in 96-well microtiter plates.
-
Each well is inoculated with the prepared fungal suspension.
-
A growth control (no drug) and a sterility control (no inoculum) are included on each plate.
-
The plates are incubated at 35°C for 48-72 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.
Putative Mechanism of Action of this compound
The precise mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to other cyclic depsipeptides with known antifungal properties, a putative mechanism can be proposed. Many antifungal cyclic peptides exert their effects by disrupting the fungal cell membrane or by inhibiting key enzymes involved in cell wall synthesis.
One well-studied example is Aureobasidin A, a cyclic depsipeptide that inhibits inositol (B14025) phosphorylceramide (IPC) synthase, an enzyme essential for the synthesis of sphingolipids in fungi. Sphingolipids are critical components of the fungal cell membrane, and their disruption leads to loss of membrane integrity and cell death. It is plausible that this compound shares a similar mechanism, targeting a key enzyme in a fungal-specific pathway.
Conclusion
The available in vitro data suggests that this compound possesses antifungal activity against clinically important Aspergillus species. Its MIC of 16 µg/mL against Aspergillus flavus and Aspergillus niger indicates a level of activity that warrants further investigation, especially considering the high MIC values of some established drugs like fluconazole against these species. However, comprehensive studies are required to determine the full spectrum of its activity, to elucidate its precise mechanism of action, and to evaluate its in vivo efficacy and safety profile. The information presented in this guide serves as a preliminary resource to encourage and inform future research into the therapeutic potential of this compound.
References
Validating the Molecular Architecture of Glomosporin: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the definitive determination of a novel natural product's three-dimensional structure is a critical milestone. This guide provides a comprehensive comparison of X-ray crystallography against other common analytical techniques for the structural validation of a hypothetical novel therapeutic agent, Glomosporin.
The absolute configuration and conformational intricacies of a molecule like this compound are paramount to understanding its biological activity, mechanism of action, and potential for drug development. While several techniques offer insights into molecular structure, X-ray crystallography remains the gold standard for providing an unambiguous, high-resolution atomic map.
Unveiling the Crystal Structure: The Power of X-ray Diffraction
X-ray crystallography is a powerful technique that determines the precise arrangement of atoms within a crystal. The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The subsequent diffraction pattern, a unique fingerprint of the crystal's internal lattice, is meticulously recorded and analyzed to generate a three-dimensional electron density map. From this map, the positions of individual atoms can be deduced, revealing the molecule's complete stereochemistry and conformation.
The primary advantage of X-ray crystallography is its ability to provide a direct and highly accurate visualization of the molecular structure. However, the success of this method is heavily contingent on the ability to grow well-ordered single crystals of the compound, a process that can be both time-consuming and challenging for many natural products.
A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography is unparalleled in its definitive nature, other spectroscopic and analytical methods play crucial and often complementary roles in structure determination. The table below offers a comparative overview of the primary techniques used for validating the structure of a novel compound like this compound.
| Technique | Principle | Information Provided | Sample Requirements | Strengths | Limitations |
| X-ray Crystallography | X-ray diffraction by a crystalline lattice | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | High-quality single crystal (typically >0.1 mm) | Unambiguous and high-resolution structural determination | Crystal growth can be a major bottleneck |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field | Connectivity of atoms (1D & 2D NMR), relative stereochemistry, conformational dynamics | ~1-10 mg of pure sample in solution | Provides detailed information about the molecular framework in solution | Does not directly provide absolute stereochemistry; interpretation can be complex for large molecules |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis | Molecular weight, elemental composition (High-Resolution MS) | Micrograms to nanograms of sample | High sensitivity and accuracy in determining molecular formula | Provides limited information on stereochemistry and connectivity |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light | Information about the absolute configuration of chiral centers | Dilute solution of the pure enantiomer | Highly sensitive for determining absolute stereochemistry of chiral molecules | Requires chromophores near chiral centers; interpretation can be complex |
| Computational Chemistry | Quantum mechanical and molecular mechanics calculations | Predicted 3D structures, conformational analysis, spectroscopic data simulation | None (in silico) | Can predict and corroborate experimental findings | Accuracy is dependent on the level of theory and computational resources; not an experimental validation |
Experimental Protocol: Validating this compound's Structure via X-ray Crystallography
The following protocol outlines the key steps involved in determining the crystal structure of a novel natural product like this compound.
1. Crystallization:
-
Objective: To obtain single crystals of this compound suitable for X-ray diffraction.
-
Methodology:
-
Screen a wide range of solvents and solvent combinations for this compound solubility.
-
Employ various crystallization techniques such as slow evaporation, vapor diffusion (hanging and sitting drop), and liquid-liquid diffusion.
-
Systematically vary parameters including temperature, concentration, and precipitant to optimize crystal growth.
-
A suitable crystal should be clear, have well-defined faces, and be approximately 0.1-0.3 mm in each dimension.
-
2. Data Collection:
-
Objective: To collect a complete set of X-ray diffraction data from a single crystal.
-
Methodology:
-
Mount a selected crystal on a goniometer head.
-
Cool the crystal in a stream of liquid nitrogen (cryo-crystallography) to minimize radiation damage.
-
Place the crystal in a monochromatic X-ray beam, typically from a synchrotron source or a rotating anode generator.
-
Rotate the crystal and collect diffraction images at various orientations using a detector (e.g., CCD or CMOS).
-
3. Data Processing and Structure Solution:
-
Objective: To process the raw diffraction data and solve the crystal structure.
-
Methodology:
-
Integrate the intensities of the diffraction spots and determine the unit cell parameters and space group.
-
Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial atomic model of this compound into the electron density map.
-
4. Structure Refinement and Validation:
-
Objective: To refine the atomic model and validate its quality.
-
Methodology:
-
Perform iterative cycles of least-squares refinement to optimize the fit of the atomic model to the experimental diffraction data.
-
Monitor the R-factor and R-free values to assess the agreement between the model and the data. Lower values indicate a better fit.
-
Validate the final structure using tools like CheckCIF and MolProbity to assess geometric parameters (bond lengths, bond angles) and identify any potential errors.
-
If the crystal contains a heavy atom, the anomalous dispersion effect can be used to determine the absolute configuration of the molecule.
-
Workflow for X-ray Crystallography of this compound
Caption: Workflow for this compound Structure Validation by X-ray Crystallography.
Glomosporin vs. Other Cyclic Depsipeptides: A Comparative Guide to Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
Cyclic depsipeptides represent a promising class of natural products with potent antifungal activities. Their unique structural features and diverse mechanisms of action make them compelling candidates for the development of novel antifungal therapeutics. This guide provides a comparative analysis of the antifungal efficacy of glomosporin against other well-characterized cyclic depsipeptides: surfactin, viscosin, and fusaricidin. The information is compiled from various experimental studies to aid researchers in evaluating their potential.
Comparative Antifungal Efficacy: A Quantitative Overview
The antifungal activity of cyclic depsipeptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for this compound and other selected cyclic depsipeptides against various fungal pathogens. It is important to note that these values are derived from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Cyclic Depsipeptide | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Aspergillus fumigatus | Not specified, but showed activity | |
| Surfactin | Candida albicans | >100 (synergistic with ketoconazole (B1673606) at 6.25) | |
| Fusarium moniliforme | Showed inhibitory activity | ||
| Viscosin | Aspergillus fumigatus | 62.5 | |
| Fusaricidin A | Fusarium oxysporum | 12.5 | |
| Candida albicans | Showed activity | ||
| Aspergillus niger | Showed activity |
Experimental Protocols: Determining Antifungal Susceptibility
The data presented in this guide are primarily based on the broth microdilution method, a standardized technique for determining the MIC of antimicrobial agents.
Standard Broth Microdilution Protocol
-
Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar (B569324) medium. Spores or yeast cells are then harvested and suspended in a sterile saline solution. The suspension is adjusted to a standardized concentration (e.g., 10^4 to 10^5 cells/mL) using a spectrophotometer or hemocytometer.
-
Preparation of Drug Dilutions: The cyclic depsipeptide is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the drug dilution is inoculated with the standardized fungal suspension. The microtiter plate also includes a positive control (fungus in medium without the drug) and a negative control (medium only). The plate is then incubated at an appropriate temperature (e.g., 35°C or 37°C) for a specified period (e.g., 24 to 72 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the cyclic depsipeptide at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.
Mechanisms of Action and Signaling Pathways
The antifungal activity of cyclic depsipeptides is primarily attributed to their interaction with and disruption of the fungal cell membrane. However, the precise molecular mechanisms and the downstream signaling pathways affected can vary.
This compound
This compound is a novel cyclic depsipeptide with a fatty acyl side chain. While its exact mechanism of action is still under investigation, like other lipopeptides, it is presumed to interact with the fungal cell membrane, leading to a loss of integrity and cell death.
Surfactin
Surfactin is a powerful biosurfactant that exhibits broad-spectrum antimicrobial activity. Its primary mode of antifungal action involves the perturbation of the plasma membrane. Recent studies have shown that surfactin's presence leads to significant changes in the gene expression profile of Candida albicans. Specifically, it downregulates genes involved in ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, and morphogenesis. Concurrently, genes related to ribosome biogenesis and iron metabolism are upregulated. This multifaceted impact on cellular processes contributes to its potent antifungal effect.
Caption: Proposed mechanism of surfactin's antifungal action.
Viscosin
Viscosin and its analogs are known to have potent antifungal properties. Their mechanism of action is believed to involve the formation of pores in the fungal cell membrane. This pore formation disrupts the selective permeability of the membrane, leading to leakage of essential cellular components and ultimately cell death.
Caption: Viscosin's proposed pore-forming antifungal mechanism.
Fusaricidin
Fusaricidins are a group of cyclic depsipeptides that exhibit strong antifungal activity, particularly against Fusarium species. Their mechanism of action involves a direct interaction with the fungal plasma membrane. This interaction disrupts the membrane's structure and function, leading to cytoplasm leakage and inhibition of spore germination. The unique lipid side chain of fusaricidins is crucial for their selective interaction with fungal phospholipid cell membranes.
Comparative Analysis of Peptide Cross-Reactivity: A Framework for Glomosporin
Disclaimer: Initial searches for "Glomosporin" did not yield information on a specific peptide with this name. Therefore, this guide serves as a comprehensive template for researchers, scientists, and drug development professionals. It outlines the necessary components for a cross-reactivity study of a novel peptide. To illustrate these components with concrete examples, this document uses "Peptide-X" as a placeholder for this compound, with data and pathways based on the well-characterized Glucagon-Like Peptide-1 (GLP-1) receptor agonist family.
This guide provides an objective comparison of Peptide-X's performance with other alternatives, supported by experimental data, detailed methodologies, and visual diagrams to elucidate complex processes.
Overview of Peptide-X Signaling Pathway
Peptide-X, representing a GLP-1 receptor agonist, primarily exerts its effects by binding to the GLP-1 Receptor (GLP-1R), a class B G-protein coupled receptor (GPCR). This interaction is crucial for its function, including the regulation of glucose homeostasis. The activation of GLP-1R initiates a cascade of intracellular signaling events.
The canonical signaling pathway involves the coupling of the receptor to the Gαs subunit of the G-protein. This activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The rise in cAMP subsequently activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). These pathways mediate many of the cellular responses to GLP-1 receptor agonists, such as insulin (B600854) secretion in pancreatic β-cells.
Beyond the primary Gαs pathway, there is evidence that GLP-1R can also couple to other G-proteins, such as Gαq, or signal through β-arrestin pathways, leading to a complex and potentially biased signaling profile that can vary between different agonists.
Cross-Reactivity Profile of Peptide-X and Alternatives
Cross-reactivity occurs when antibodies or receptors designed to recognize a specific peptide also bind to other, structurally similar peptides. In the context of therapeutic peptides like GLP-1 receptor agonists, this can manifest as allergic reactions or altered efficacy. While the exact cross-reactivity between different GLP-1 receptor agonists is not fully established, the potential for immunogenicity exists.[1]
Different GLP-1 receptor agonists have shown varying rates of anti-drug antibody formation. For instance, studies have reported different immunogenicity profiles for exenatide, liraglutide, and dulaglutide. Although the clinical significance of these antibodies is often unclear, hypersensitivity reactions have been reported, and caution is advised when switching between these therapies in a patient with a history of such reactions.
Comparative Performance Data
The performance of different peptides can be quantified by their binding affinity (Ki or Kd) and functional potency (EC50). Binding affinity measures how tightly a peptide binds to its receptor, while functional potency measures the concentration required to elicit a half-maximal biological response. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Peptide | Target Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay Type |
| Peptide-X (Endogenous) | GLP-1R | 1.2 | 0.05 | Radioligand Binding / cAMP Assay |
| Comparator A (e.g., Liraglutide) | GLP-1R | 0.8 | 0.4 | Radioligand Binding / cAMP Assay |
| Comparator B (e.g., Semaglutide) | GLP-1R | 0.4 | 0.04 | Radioligand Binding / cAMP Assay |
| Comparator C (e.g., Exenatide) | GLP-1R | 2.1 | 0.1 | Radioligand Binding / cAMP Assay |
| Related Peptide (e.g., Glucagon) | GCGR | >1000 | >1000 | Radioligand Binding / cAMP Assay |
| Unrelated Peptide | GLP-1R | Not Determined | >10,000 | cAMP Assay |
Note: The data presented in this table are representative examples derived from various sources for illustrative purposes and may not reflect results from a single head-to-head study.
Experimental Methodologies
To assess the cross-reactivity and performance of a novel peptide, several key experiments are employed. The following are standard protocols for determining binding affinity and functional potency for GPCRs like the GLP-1R.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a non-labeled test peptide (e.g., Peptide-X) by measuring its ability to compete with a labeled ligand for binding to the target receptor.[2]
Objective: To determine the concentration of a test peptide that displaces 50% of a specific radioligand from the receptor (IC50), from which the inhibition constant (Ki) can be calculated.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human GLP-1R.
-
A specific radioligand with high affinity for GLP-1R (e.g., ¹²⁵I-GLP-1).
-
Test peptides (Peptide-X and comparators) at various concentrations.
-
Assay Buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test peptide.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time (e.g., 90 minutes) to reach binding equilibrium.[2]
-
Separation: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate receptor-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test peptide. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Functional Assay
This assay measures the functional potency (EC50) of a peptide by quantifying the production of the second messenger cAMP following receptor activation.
Objective: To determine the concentration of an agonist peptide that stimulates a 50% maximal increase in intracellular cAMP levels.
Materials:
-
HEK293 cells stably expressing the human GLP-1R.
-
Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
Test peptides (Peptide-X and comparators) at various concentrations.
-
A cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).
-
Microplate reader compatible with the detection kit.
Protocol:
-
Cell Seeding: Seed the HEK293-hGLP-1R cells into a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test peptides in the assay buffer.
-
Cell Stimulation: Remove the culture medium and add the prepared peptide dilutions to the cells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP response against the log concentration of the agonist peptide. Fit the data to a four-parameter logistic equation to determine the EC50 value.
References
Benchmarking Glomosporin's performance in different fungal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Glomosporin, a novel cyclic depsipeptide, against established antifungal agents. Due to the limited availability of direct comparative studies on this compound, this guide benchmarks its potential performance based on its structural class and known antifungal mechanisms of similar compounds. The information herein is intended to provide a framework for researchers looking to evaluate this compound in various fungal models, such as Candida albicans and Aspergillus fumigatus.
Introduction to this compound
This compound is a novel antifungal cyclic depsipeptide with a fatty acyl side chain, isolated from Glomospora sp.. Its structure has been elucidated as a cyclic depsipeptide with the amino acid sequence Ser-Ala-Asp-Asn-Asn-Ser-Thr and a 3,4-dihydroxy-4-methylhexadecanoic acid side chain. While specific mechanistic studies on this compound are not extensively available, cyclic depsipeptides as a class are known to exert their antifungal effects through various mechanisms, primarily by disrupting the fungal cell membrane's integrity or interfering with cell wall biosynthesis.
Comparative Performance and Mechanism of Action
To provide a useful benchmark, this section compares the hypothesized mechanism of this compound with two widely used antifungal drugs with well-characterized mechanisms: Fluconazole (an azole) and Amphotericin B (a polyene).
Table 1: Comparison of Antifungal Agents
| Feature | This compound (Hypothesized) | Fluconazole | Amphotericin B |
| Drug Class | Cyclic Depsipeptide | Azole | Polyene |
| Primary Target | Fungal Cell Membrane / Cell Wall Components (e.g., β-glucan synthase) | Lanosterol 14-α-demethylase (Erg11p) in the ergosterol (B1671047) biosynthesis pathway | Ergosterol in the fungal cell membrane |
| Mechanism of Action | Disrupts cell membrane integrity, potentially by forming pores or inhibiting cell wall synthesis[1]. | Inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane, leading to altered membrane fluidity and function. | Binds directly to ergosterol, forming pores in the cell membrane, which leads to leakage of intracellular contents and cell death. |
| Spectrum of Activity | Reported activity against Aspergillus fumigatus. Broad-spectrum activity is common for this class. | Broad-spectrum activity against many yeasts and some molds. | Broad-spectrum activity against a wide range of fungi, including yeasts and molds. |
| Common Resistance Mechanisms | Alterations in membrane composition or target enzyme modification (hypothesized). | Upregulation of efflux pumps, mutations in the ERG11 gene, or alterations in the ergosterol biosynthesis pathway. | Decreased ergosterol content in the fungal membrane or alterations in membrane lipid composition. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for benchmarking this compound's performance against other antifungal agents.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeasts and M38-A2 for filamentous fungi.
Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of a fungus.
Materials:
-
This compound, Fluconazole, Amphotericin B
-
Fungal strains (Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Hemocytometer or other cell counting device
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Inoculum Preparation (Yeast - C. albicans):
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Inoculum Preparation (Mold - A. fumigatus):
-
Culture A. fumigatus on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until conidiation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Count the conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10^4 conidia/mL in RPMI-1640.
-
-
Drug Dilution:
-
Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each drug in RPMI-1640 in the 96-well plates to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted drug.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours for C. albicans and 48-72 hours for A. fumigatus.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control) as determined visually or with a microplate reader.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known and hypothesized signaling pathways affected by the compared antifungal agents.
References
Validating the Target Specificity of Glomosporin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the target specificity of the novel investigational compound, Glomosporin. Through a series of key experiments, we compare its performance against a known alternative, Compound-X, to provide a clear, data-driven assessment of its on-target and off-target activities. Detailed experimental protocols and visual workflows are included to support the replication and validation of these findings.
Overview of this compound and its Putative Target
This compound is a novel small molecule inhibitor designed to target the Mas-related G protein-coupled receptor member D (MrgprD) . MrgprD is implicated in various sensory neuronal pathways, making it a promising target for the development of new analgesics. This guide details the experimental validation of this compound's engagement with MrgprD and its downstream signaling effects.
Comparative Analysis of Target Engagement
To ascertain the direct binding of this compound to its intended target within a cellular environment, a Cellular Thermal Shift Assay (CETSA) was performed. This method measures the thermal stabilization of a target protein upon ligand binding.
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Target Protein | Concentration (µM) | Melting Temperature (Tm) Shift (°C) |
| This compound | MrgprD | 10 | +4.2 |
| Compound-X | MrgprD | 10 | +2.1 |
| Vehicle (DMSO) | MrgprD | - | 0 |
The data clearly indicates that this compound induces a more significant thermal stabilization of MrgprD compared to Compound-X, suggesting a stronger and more direct target engagement in intact cells.
In Vitro Potency and Selectivity
The inhibitory potency of this compound on the MrgprD signaling pathway was assessed and compared with Compound-X. The downstream signaling of MrgprD primarily involves the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent calcium mobilization.
Table 2: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Off-Target 1 (MrgprA1) IC50 (nM) | Off-Target 2 (MrgprB2) IC50 (nM) |
| This compound | MrgprD | 15 | >10,000 | >10,000 |
| Compound-X | MrgprD | 85 | 1,200 | >10,000 |
This compound demonstrates superior potency and selectivity for MrgprD over other tested Mas-related G protein-coupled receptors compared to Compound-X.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: HEK293 cells stably expressing MrgprD were cultured to 80% confluency. Cells were treated with either 10 µM this compound, 10 µM Compound-X, or vehicle (DMSO) for 1 hour at 37°C.
-
Heating and Lysis: Cell suspensions were aliquoted and heated to a range of temperatures (40-70°C) for 3 minutes, followed by rapid cooling. Cells were then lysed by three freeze-thaw cycles.
-
Protein Quantification: The soluble protein fraction was separated from the aggregated protein by centrifugation. The amount of soluble MrgprD at each temperature was quantified by Western blot analysis using a specific anti-MrgprD antibody.
-
Data Analysis: Melting curves were generated by plotting the percentage of soluble MrgprD as a function of temperature. The melting temperature (Tm) was determined for each treatment condition.
Affinity Chromatography for Target Identification
-
Ligand Immobilization: this compound was chemically cross-linked to an activated sepharose resin to create an affinity matrix.
-
Cell Lysate Preparation: Whole-cell lysates from a sensory neuron-derived cell line were prepared.
-
Binding and Elution: The cell lysate was passed over the this compound-affinity column. After extensive washing to remove non-specifically bound proteins, the bound proteins were eluted using a high concentration of free this compound.
-
Protein Identification: Eluted proteins were identified using mass spectrometry. This technique is used to confirm that MrgprD is the primary protein that binds to this compound.[1]
Gene Knockdown using shRNA
-
shRNA Transduction: Lentiviral particles containing shRNA targeting MrgprD were used to transduce a neuronal cell line. A non-targeting shRNA was used as a control.
-
Knockdown Confirmation: The efficiency of MrgprD knockdown was confirmed by qRT-PCR and Western blot analysis.
-
Functional Assay: The effect of this compound on downstream signaling (e.g., calcium influx) was measured in both the MrgprD-knockdown and control cells. A significantly reduced effect of this compound in the knockdown cells validates that its activity is dependent on the presence of MrgprD.[2]
Visualizing Pathways and Workflows
This compound's Putative Signaling Pathway
Caption: Putative signaling pathway of the MrgprD receptor inhibited by this compound.
CETSA Experimental Workflow
Caption: Workflow for validating target engagement using the Cellular Thermal Shift Assay (CETSA).
Logical Flow for Target Specificity Validation
Caption: Logical workflow for the comprehensive validation of this compound's target specificity.
Conclusion
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of Glomosporin Analogs: A Framework for Future Research
Introduction
Glomosporin, a novel antifungal agent, has been identified as a cyclic depsipeptide with a unique fatty acyl side chain. Isolated from Glomospora sp., it demonstrates promising antimicrobial activity, notably against clinically relevant fungi such as Aspergillus fumigatus. The complete structure of this compound was elucidated through spectroscopic studies, revealing a cyclic peptide core composed of seven amino acids (Ser-Ala-Asp-Asn-Asn-Ser-Thr) and a 3,4-dihydroxy-4-methylhexadecanoic acid side chain.
To date, comprehensive structure-activity relationship (SAR) studies detailing the synthesis and biological evaluation of a wide range of this compound analogs have not been extensively published. Such studies are crucial for optimizing the antifungal potency, selectivity, and pharmacokinetic properties of this natural product, paving the way for potential therapeutic applications. This guide provides a foundational framework for researchers, scientists, and drug development professionals interested in exploring the SAR of this compound. It outlines potential synthetic modifications, proposes standardized experimental protocols for activity assessment, and presents a clear structure for data comparison.
Hypothetical SAR Data of this compound Analogs
The following table presents a hypothetical summary of SAR data for potential this compound analogs. The proposed modifications are based on common strategies employed in peptide drug discovery to probe the importance of various structural features. The corresponding minimum inhibitory concentration (MIC) values are illustrative and would need to be determined experimentally.
| Analog | Modification from Native this compound | Hypothetical MIC (µg/mL) vs. A. fumigatus | Key SAR Insights (Hypothetical) |
| This compound | Parent Compound | 8 | Baseline activity |
| Analog 1 | Truncation of the fatty acyl side chain (C10 instead of C16) | 32 | The length of the lipid tail is critical for antifungal activity. |
| Analog 2 | Saturation of the dihydroxy-methylhexadecanoic acid side chain | 16 | The hydroxyl groups on the fatty acid may be important for target interaction. |
| Analog 3 | Alanine substitution at the Aspartic Acid (Asp) residue | 64 | The acidic side chain of Asp is crucial for activity, possibly for solubility or target binding. |
| Analog 4 | D-Alanine substitution at the L-Alanine (Ala) residue | >128 | The stereochemistry of the peptide backbone is critical for maintaining the active conformation. |
| Analog 5 | Methylation of the Serine (Ser) hydroxyl groups | 12 | The hydroxyl groups of the serine residues are not essential but contribute to potency. |
| Analog 6 | Replacement of the cyclic depsipeptide core with a linear peptide | >128 | The cyclic structure is essential for biological activity, likely by constraining the molecule into an active conformation. |
Experimental Protocols
A critical component of any SAR study is the use of robust and reproducible experimental protocols. The following outlines a standard methodology for determining the antifungal activity of this compound analogs.
Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a this compound analog that inhibits the visible growth of a target fungal strain.
Materials:
-
This compound analogs
-
Target fungal strain (e.g., Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the fungal strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 35°C until sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a hemocytometer.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum size of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in the test wells.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of each this compound analog in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of each analog in RPMI-1640 medium in a 96-well plate to achieve a range of test concentrations (e.g., 0.125 to 256 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted drug.
-
Include a drug-free well as a positive control for growth and a non-inoculated well as a negative control.
-
Incubate the plates at 35°C for 48-72 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the analog at which there is no visible growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Visualizing SAR Workflows and Molecular Structures
Graphical representations are invaluable for understanding complex biological relationships and experimental processes.
Caption: Potential sites for synthetic modification of the this compound structure.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
The Uncharted Territory: A Hypothetical Look at the Comparative Transcriptomics of Fungi Treated with Glomosporin
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, there is no publicly available research detailing the comparative transcriptomics of fungi treated with Glomosporin. The following guide is a hypothetical framework designed to illustrate the potential effects and experimental considerations for such a study, based on the known mechanisms of other antifungal cyclic depsipeptides. The data and pathways presented are illustrative and not based on actual experimental results for this compound.
Introduction to this compound and the Knowledge Gap
This compound is a novel antifungal cyclic depsipeptide isolated from Glomospora sp.. Like other cyclic depsipeptides, it holds promise for novel antifungal drug development due to its potent activity against various fungal pathogens. Cyclic depsipeptides are known to have diverse modes of action, often targeting the fungal cell membrane or essential biosynthetic pathways[1]. However, the specific molecular mechanisms of this compound and its impact on the fungal transcriptome remain uninvestigated. A comparative transcriptomic analysis would be a crucial step in elucidating its mode of action, identifying potential resistance mechanisms, and discovering secondary effects that could be vital for its development as a therapeutic agent.
Potential Modes of Action of Antifungal Cyclic Depsipeptides
Based on existing literature for similar compounds, a transcriptomic study of this compound could be expected to reveal impacts on several key cellular processes. Many antifungal cyclic peptides target the fungal cell membrane and cell wall. For instance, Aureobasidin A, another cyclic depsipeptide, inhibits inositol (B14025) phosphorylceramide (IPC) synthase, a key enzyme in sphingolipid biosynthesis, which is essential for membrane integrity[1][2]. Other cyclic depsipeptides have been shown to interfere with ion homeostasis, mitochondrial function, or cell wall biosynthesis. Therefore, a transcriptomic analysis in response to this compound might show significant changes in the expression of genes involved in:
-
Cell Wall Integrity and Synthesis: Genes encoding chitin (B13524) synthases, glucan synthases, and other cell wall remodeling enzymes.
-
Membrane Biosynthesis and Homeostasis: Genes related to ergosterol (B1671047) and sphingolipid biosynthesis, as well as transporters.
-
Stress Response Pathways: Genes associated with oxidative stress, osmotic stress, and the unfolded protein response.
-
Virulence Factors: Downregulation of genes encoding toxins, adhesins, and secreted enzymes.
Hypothetical Comparative Transcriptomics Experiment
This section outlines a plausible experimental design for investigating the transcriptomic response of a model fungus, such as Aspergillus fumigatus or Candida albicans, to this compound treatment compared to a control and another antifungal agent.
Experimental Protocol
-
Fungal Strain and Culture Conditions: Aspergillus fumigatus (e.g., strain Af293) would be grown in a standard liquid medium (e.g., RPMI 1640) at 37°C with shaking.
-
Antifungal Treatment: Mid-log phase cultures would be treated with:
-
This compound at its Minimum Inhibitory Concentration (MIC).
-
A well-characterized antifungal, such as Caspofungin (an echinocandin targeting β-(1,3)-D-glucan synthase), at its MIC.
-
A vehicle control (e.g., DMSO).
-
-
Time-Course Analysis: Samples would be collected at multiple time points (e.g., 2, 6, and 12 hours) post-treatment to capture both early and late transcriptional responses.
-
RNA Extraction and Sequencing: Total RNA would be extracted using a robust method (e.g., TRIzol reagent followed by column purification). RNA quality and integrity would be assessed using a Bioanalyzer. RNA sequencing libraries would be prepared using a standard kit (e.g., Illumina TruSeq RNA Library Prep Kit) and sequenced on a high-throughput platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads would be quality-checked using tools like FastQC.
-
Read Mapping: Reads would be mapped to the A. fumigatus reference genome.
-
Differential Gene Expression Analysis: Differentially expressed genes (DEGs) would be identified using packages such as DESeq2 or edgeR in R.
-
Functional Enrichment Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses would be performed on the sets of DEGs to identify over-represented biological processes and pathways.
-
Hypothetical Data Presentation
The following tables summarize the kind of quantitative data that could be generated from such a study.
Table 1: Hypothetical Differentially Expressed Genes in A. fumigatus after 6 hours of Treatment
| Gene ID | Gene Name | Function | This compound vs. Control (log2 Fold Change) | Caspofungin vs. Control (log2 Fold Change) | Adjusted p-value (this compound) |
| AFUA_1G14870 | erg11A | Ergosterol biosynthesis | -2.5 | -0.2 | < 0.001 |
| AFUA_5G09200 | fks1 | β-(1,3)-D-glucan synthase | 0.3 | 3.1 | > 0.05 |
| AFUA_2G08410 | chsA | Chitin synthase | 1.8 | 2.2 | < 0.01 |
| AFUA_3G06410 | aurA | Inositol phosphorylceramide synthase | -3.0 | -0.1 | < 0.001 |
| AFUA_4G09680 | cat1 | Catalase (oxidative stress) | 2.1 | 1.5 | < 0.01 |
| AFUA_6G01120 | gliZ | Gliotoxin biosynthesis transcription factor | -1.9 | -0.5 | < 0.01 |
Table 2: Hypothetical Enriched KEGG Pathways
| Pathway ID | Pathway Name | This compound Treatment (p-value) | Caspofungin Treatment (p-value) |
| afu00561 | Glycerolipid metabolism | < 0.01 | > 0.05 |
| afu00100 | Steroid biosynthesis | < 0.01 | > 0.05 |
| afu04141 | Protein processing in endoplasmic reticulum | < 0.05 | < 0.01 |
| afu04011 | MAPK signaling pathway - yeast | < 0.05 | < 0.01 |
Mandatory Visualizations
The following diagrams illustrate a potential signaling pathway that could be affected by this compound and the experimental workflow.
Caption: Hypothetical signaling pathway of this compound targeting IPC synthase.
Caption: Workflow for comparative transcriptomic analysis of antifungal compounds.
References
Assessing the Synergistic Potential of Glomosporin with Conventional Antifungals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available experimental data on the synergistic effects of Glomosporin with other antifungal agents is limited. This compound is a novel cyclic depsipeptide with known antifungal properties, particularly against clinically important fungi like Aspergillus fumigatus. This guide provides a framework for assessing such synergistic effects by presenting data from studies on other cyclic depsipeptide antifungals as illustrative examples. The experimental protocols and mechanistic insights are based on established methodologies in antifungal susceptibility testing and current knowledge of antifungal drug action.
Introduction to Antifungal Synergy
The emergence of drug-resistant fungal pathogens necessitates the exploration of new therapeutic strategies. Combination therapy, where two or more drugs are used concurrently, offers a promising approach to enhance efficacy, reduce toxicity, and overcome resistance. Synergy occurs when the combined effect of two drugs is significantly greater than the sum of their individual effects. This guide explores the potential for synergistic interactions between this compound, a cyclic depsipeptide, and three major classes of antifungal drugs: azoles (fluconazole), polyenes (amphotericin B), and echinocandins (caspofungin).
Data Presentation: Synergistic Effects of Cyclic Depsipeptides with Standard Antifungals
The following tables summarize the synergistic interactions observed in studies with cyclic depsipeptides other than this compound, which may serve as a model for future investigations into this compound's combination potential. The Fractional Inhibitory Concentration Index (FICI) is a common measure of in vitro synergy, where a FICI of ≤ 0.5 is indicative of a synergistic interaction.
Table 1: Synergistic Effects of Cyclic Depsipeptides with Fluconazole (B54011) (Azole)
| Cyclic Depsipeptide (Proxy for this compound) | Fungal Species | MIC of Cyclic Depsipeptide Alone (µg/mL) | MIC of Fluconazole Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Reference |
| Ultrashort Cationic Lipopeptides (Linear) | Candida spp. | >64 | >64 | L1: 8, FLC: 0.031 | ≤0.5 |
Table 2: Synergistic Effects of Cyclic Depsipeptides with Amphotericin B (Polyene)
| Cyclic Depsipeptide (Proxy for this compound) | Fungal Species | MIC of Cyclic Depsipeptide Alone (µg/mL) | MIC of Amphotericin B Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Reference |
| Bacillomycin D | Candida spp. | 12.5 - 25 | Not specified | Not specified | 0.28 - 0.5 | |
| Tyrocidine A | Candida albicans (Biofilm) | BEC₅₀: Not specified | BEC₅₀: 0.52 | Not specified | ≤0.5 |
BEC₅₀: Biofilm Eradication Concentration 50%
Table 3: Synergistic Effects of Cyclic Depsipeptides with Caspofungin (Echinocandin)
| Cyclic Depsipeptide (Proxy for this compound) | Fungal Species | MIC of Cyclic Depsipeptide Alone (µg/mL) | MIC of Caspofungin Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Reference |
| Colistin | Candida albicans | Not specified | Not specified | Not specified | ≤0.5 | |
| Tyrocidine A | Candida albicans (Biofilm) | BEC₅₀: Not specified | BEC₅₀: 0.42 | Not specified | ≤0.5 |
BEC₅₀: Biofilm Eradication Concentration 50%
Experimental Protocols
Checkerboard Broth Microdilution Assay
This is the most common in vitro method for assessing antifungal synergy.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of two antifungal agents alone and in combination to calculate the Fractional Inhibitory Concentration Index (FICI).
Materials:
-
96-well microtiter plates
-
Standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL) prepared according to CLSI M27-A3 guidelines.
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Stock solutions of this compound and the second antifungal agent.
Procedure:
-
Preparation of Drug Dilutions:
-
In a 96-well plate, create serial dilutions of this compound along the y-axis (rows A-G) and the second antifungal (e.g., fluconazole) along the x-axis (columns 1-10).
-
Row H contains only the dilutions of the second antifungal, and column 11 contains only the dilutions of this compound to determine their individual MICs.
-
Column 12 serves as a growth control (no drug).
-
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of the drug(s) that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.
-
Calculation of FICI: The FICI is calculated for each well that shows growth inhibition using the following formula:
FICI = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Analysis
This method provides a dynamic assessment of the antifungal interaction over time.
Objective: To determine if a combination of antifungals results in an enhanced rate and extent of fungal killing compared to the individual agents.
Materials:
-
Flasks or tubes for culture
-
Standardized fungal inoculum
-
Antifungal agents at desired concentrations (e.g., at their individual MICs or sub-MICs).
-
Sabouraud Dextrose Agar (SDA) plates for colony counting.
Procedure:
-
Inoculation: Inoculate flasks containing RPMI-1640 medium with the standardized fungal inoculum.
-
Drug Addition: Add the antifungal agents alone and in combination to the flasks. Include a growth control flask without any drug.
-
Incubation and Sampling: Incubate the flasks at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.
-
Colony Counting: Perform serial dilutions of the samples and plate them on SDA plates. Incubate the plates and count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition.
Interpretation:
-
Synergy: A ≥2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A <2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
Mandatory Visualization
Safety Operating Guide
Standard Operating Procedure for the Disposal of Potentially Hazardous Compounds
Disclaimer: The following procedures are a general guideline for the safe disposal of potentially hazardous chemical compounds in a laboratory setting. Specific information for a substance named "Glomosporin" could not be located in publicly available databases. It is crucial to consult the Safety Data Sheet (SDS) for any specific chemical, including its physical and chemical properties, hazards, and required disposal methods. If an SDS is not available, the substance should be treated as hazardous.
This guide is intended for researchers, scientists, and drug development professionals to provide essential safety and logistical information for the operational planning of chemical disposal.
Immediate Safety and Handling Precautions
Before handling any potentially hazardous chemical waste, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The level of PPE required can vary based on the substance's toxicity, volatility, and the risk of splashing.
Table 1: Personal Protective Equipment (PPE) and Decontamination Summary
| Equipment/Procedure | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact with the hazardous material. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and airborne particles. |
| Lab Coat | Full-length, long-sleeved lab coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of hazardous vapors or dust. |
| Decontamination Solution | 10% bleach solution followed by 70% ethanol, or as specified by the substance's reactivity data | To neutralize and remove chemical residues from surfaces and equipment. |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of hazardous chemical waste must comply with all local, state, and federal regulations. This protocol outlines a general procedure for the safe segregation and disposal of chemical waste.
Experimental Protocol for Hazardous Waste Disposal:
-
Waste Identification and Segregation:
-
Identify the waste stream. Do not mix incompatible waste types (e.g., acidic and basic waste, organic solvents and oxidizers).
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected separately from liquid waste.
-
-
Containment:
-
Solid Waste: Place in a designated, leak-proof, and clearly labeled hazardous waste container. The container should have a secure lid to prevent the release of contents.
-
Liquid Waste: Use a compatible, non-reactive, and shatter-resistant container with a screw-top cap. Fill containers to no more than 80% capacity to allow for vapor expansion.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the approximate quantities, and the date of accumulation.
-
-
Storage:
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of hazardous chemical waste down the drain or in the regular trash.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of hazardous chemical waste in a laboratory setting.
Caption: Hazardous Waste Disposal Workflow.
Essential Safety and Operational Protocols for Handling Glomosporin
Disclaimer: The following information is provided for a hypothetical substance, "Glomosporin," for illustrative purposes. These guidelines are based on general best practices for handling potent, hazardous compounds in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) and your institution's safety protocols for any new substance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes detailed operational and disposal plans to ensure the safe handling of this potent compound.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to this compound. The required PPE varies depending on the task being performed. All PPE should be disposable or decontaminated after each use.
Table 1: Personal Protective Equipment for this compound Handling
| Task | Required PPE |
| Low-Risk Activities | |
| (e.g., handling intact vials, transport within the lab) | - Single pair of chemotherapy-tested gloves- Lab coat |
| Moderate-Risk Activities | |
| (e.g., weighing, preparing solutions in a ventilated enclosure) | - Double pair of chemotherapy-tested gloves- Disposable gown with tight-fitting cuffs- Eye protection (safety glasses with side shields or goggles) |
| High-Risk Activities | |
| (e.g., handling powders outside of a containment device, cleaning spills) | - Double pair of chemotherapy-tested gloves- Impermeable, disposable gown- Full-face shield or goggles- N95 or higher-level respirator |
Engineering Controls and Work Practices
Engineering controls are the primary method for minimizing exposure. All work with this compound powder or volatile solutions must be conducted in a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure (CVE).
Operational Workflow for this compound Solution Preparation
The following diagram outlines the standard workflow for safely preparing a this compound solution from a powdered form.
Caption: Workflow for preparing this compound solutions.
Spill Management
In the event of a this compound spill, immediate and appropriate action is required to prevent exposure and contamination.
Table 2: Spill Response Protocol
| Spill Size | Immediate Action | Cleanup Procedure |
| Small Spill | 1. Alert personnel in the immediate area.2. Isolate the area.3. Don appropriate PPE (high-risk). | 1. Cover liquid spills with absorbent pads.2. Gently cover powder spills with damp absorbent pads to avoid aerosolization.3. Collect all materials into a hazardous waste bag.4. Decontaminate the area twice with an approved agent. |
| Large Spill | 1. Evacuate the area immediately.2. Alert EH&S or emergency response team.3. Restrict access to the area. | 1. Cleanup should only be performed by trained emergency personnel.2. Follow institutional guidelines for large chemical spills. |
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste.[1] This includes unused product, empty containers, contaminated PPE, and cleanup materials.
Disposal Decision Tree
The following diagram provides a logical flow for the proper segregation and disposal of this compound-contaminated waste.
Caption: Disposal pathway for this compound-contaminated waste.
Key Disposal Steps:
-
Segregation: At the point of generation, segregate waste into sharps, liquids, and solids.
-
Containment: Use designated, clearly labeled, and sealed containers for each waste type. Containers for sharps must be puncture-resistant.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," "Chemotherapy Waste," or as required by institutional policy, and must indicate the primary contents (this compound).
-
Storage: Store waste in a secure, designated satellite accumulation area away from general lab traffic.
-
Pickup: Arrange for waste pickup by the institution's Environmental Health & Safety (EH&S) department according to their schedule. Do not allow waste to accumulate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
